Product packaging for 3,5-Dichlorocatechol(Cat. No.:CAS No. 13673-92-2)

3,5-Dichlorocatechol

Número de catálogo: B076880
Número CAS: 13673-92-2
Peso molecular: 179.00 g/mol
Clave InChI: XSXYVLIPQMXCBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,5-Dichlorocatechol is a key chlorinated catechol derivative of significant interest in environmental and enzymatic research. It serves as a critical model substrate and intermediate in the study of microbial biodegradation pathways for recalcitrant halogenated aromatic pollutants, such as certain herbicides and pesticides. Its primary research value lies in its role as a probe for ring-cleaving dioxygenase enzymes, including intradiol (e.g., catechol 1,2-dioxygenase) and extradiol (e.g., catechol 2,3-dioxygenase) types, where the specific chlorine substitution pattern influences enzyme specificity and catalytic mechanism, providing insights into enzyme evolution and substrate specificity. Furthermore, this compound is utilized in organic synthesis as a versatile building block for the preparation of more complex molecules, including ligands and pharmaceutical intermediates. This compound is presented as a high-purity solid, characterized to ensure identity and quality for reliable, reproducible experimental results in demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2O2 B076880 3,5-Dichlorocatechol CAS No. 13673-92-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,5-dichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYVLIPQMXCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074509
Record name 3,5-Dichlorocatechol
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13673-92-2
Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
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Foundational & Exploratory

3,5-Dichlorocatechol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,5-Dichlorocatechol: Chemical Structure, Properties, and Biological Significance

Introduction

This compound is a chlorinated aromatic compound of significant interest in environmental science, toxicology, and biochemistry.[1] It is a key metabolic intermediate in the microbial degradation of various widespread pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and other chlorinated aromatic hydrocarbons.[2] Understanding the chemical properties, biological pathways, and toxicological profile of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental impact of chlorinated pollutants. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its study.

Chemical Structure and Identification

This compound, with the IUPAC name 3,5-dichlorobenzene-1,2-diol, is a derivative of catechol (1,2-dihydroxybenzene) with two chlorine atoms substituted at positions 3 and 5 of the benzene ring.[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 13673-92-2[5][6]
Molecular Formula C₆H₄Cl₂O₂[5][]
SMILES OC1=CC(Cl)=CC(Cl)=C1O[5]
InChI 1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
InChI Key XSXYVLIPQMXCBV-UHFFFAOYSA-N
Synonyms 3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol[3][8]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its environmental fate, transport, and biological interactions. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 179.00 g/mol [5][]
Melting Point 79.5-84.5 °C[6][9]
Boiling Point 270.6 °C at 760 mmHg[6]
Density 1.624 g/cm³[6]
Vapor Pressure 0.00409 mmHg at 25°C[3][6]
Flash Point 117.4 °C[6]
pKa 7.87 ± 0.15 (Predicted)[6]
LogP 2.4046[5][6]
Topological Polar Surface Area (TPSA) 40.46 Ų[5]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 2[5][6]
Solubility In DMSO: 50 mg/mL (279.33 mM)[10]

Biological Significance and Metabolic Pathways

This compound is a central intermediate in the microbial degradation of several chlorinated aromatic compounds. Its breakdown is a critical step in the mineralization of these pollutants. The primary mechanism for its degradation is through the ortho-cleavage pathway.

Modified ortho-Cleavage Pathway

In various microorganisms, such as Pseudomonas and Arthrobacter species, this compound is processed by a series of enzymes that lead to intermediates of central metabolism.[2][11] The initial and rate-limiting step is the cleavage of the aromatic ring by chlorocatechol 1,2-dioxygenase.[][12]

Microbial_Degradation_of_3_5_Dichlorocatechol cluster_pathway Modified ortho-Cleavage Pathway cluster_precursor Precursor Pollutants DCC This compound DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM Chlorocatechol 1,2-dioxygenase DML cis-Dienelactone DCM->DML Muconate cycloisomerase MA Maleylacetate DML->MA Dienelactone hydrolase TCA Tricarboxylic Acid (TCA) Cycle MA->TCA Maleylacetate reductase 2_4_D 2,4-Dichlorophenoxyacetic acid (2,4-D) 2_4_D->DCC Metabolism 3_CB 3-Chlorobenzoate 3_CB->DCC Metabolism DCB Dichlorobenzenes DCB->DCC Metabolism

Caption: Microbial degradation pathway of this compound.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the extraction and quantification of this compound from microbial cultures.

Objective: To extract, identify, and quantify this compound and its metabolites.

Methodology:

  • Sample Preparation:

    • Take a known volume of the bacterial culture (e.g., 10 ml).

    • Centrifuge to pellet the cells and collect the supernatant.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)acetamide (BSA) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Set the ion source and quadrupole temperatures appropriately (e.g., 230°C and 150°C, respectively). Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the TMS-derivatized this compound by comparing its retention time and mass spectrum to an authentic standard.

    • Quantify the compound by generating a calibration curve with known concentrations of the standard.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow start Bacterial Culture Sample centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify to pH 2 supernatant->acidify extract Ethyl Acetate Extraction acidify->extract dry Dry and Evaporate extract->dry derivatize Derivatization (e.g., with BSA) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis (Identification & Quantification) gcms->data end Results data->end

Caption: Workflow for GC-MS analysis of this compound.

Assay for Chlorocatechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the activity of the enzyme responsible for the ring cleavage of this compound.

Objective: To determine the enzymatic activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow the microbial strain of interest under inducing conditions (e.g., in the presence of a chlorinated aromatic compound).

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.3).

    • Lyse the cells using methods like sonication or a French press.

    • Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

  • Enzyme Assay:

    • The reaction mixture should contain the cell-free extract and a buffered solution of this compound.

    • The assay is based on monitoring the formation of the ring-cleavage product, 2,4-dichloro-cis,cis-muconate, which has a characteristic absorbance maximum.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 260 nm) over time using a spectrophotometer.

  • Calculation of Activity:

    • Enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[13]

Conclusion

This compound is a compound of considerable importance in the context of environmental pollution and bioremediation. Its role as a key intermediate in the degradation of chlorinated aromatic compounds makes it a focal point for research aimed at understanding and enhancing the natural attenuation of these pollutants. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in this field. Further investigation into the enzymes involved in its metabolism and the factors influencing its degradation will be crucial for the development of effective bioremediation technologies.

References

3,5-Dichlorocatechol (CAS: 13673-92-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,5-Dichlorocatechol, a significant chlorinated aromatic compound. It serves as a crucial intermediate in the biodegradation of various industrial pollutants and is a key substrate for enzymatic studies. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in metabolic pathways, with a focus on data relevant to research and development.

Core Chemical and Physical Properties

This compound is a dichlorinated derivative of catechol. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 13673-92-2[1]
Molecular Formula C₆H₄Cl₂O₂[2]
Molecular Weight 179.00 g/mol
Appearance Off-white powder
Melting Point 79.5-84.5 °C
Synonyms 3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol[3]
InChI Key XSXYVLIPQMXCBV-UHFFFAOYSA-N
SMILES Oc1cc(Cl)cc(Cl)c1O

Spectroscopic and Analytical Data

Accurate identification and quantification of this compound are essential for research applications. Below is a summary of key analytical data.

Analytical TechniqueData Summary
¹H NMR Chemical shifts are available in the Biological Magnetic Resonance Bank (BMRB).
¹³C NMR Chemical shifts are available in the BMRB and other databases.[1]
FTIR Spectra are available through specialized databases like SpectraBase.
Mass Spectrometry The exact mass is 177.9588348 Da.[1]
HPLC Retention characteristics are dependent on the specific method (see Experimental Protocols).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a laboratory setting.

Synthesis of this compound via Direct Chlorination

While the direct chlorination of catechol can produce a mixture of isomers, careful control of reaction conditions can favor the formation of the desired product. An alternative route involves the chlorination and subsequent demethylation of veratrole (1,2-dimethoxybenzene) for improved selectivity.[4]

Materials:

  • Catechol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, dissolve catechol in an anhydrous, inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath to manage the exothermic reaction.

  • Addition of Chlorinating Agent: Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the cooled catechol solution with continuous, vigorous stirring. Maintaining a low temperature is critical to minimize the formation of byproducts.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the catechol starting material is consumed.[4]

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by silica gel column chromatography.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Phosphoric acid or formic acid (for MS compatibility).

Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance spectrum of this compound.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as the mobile phase or methanol.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.

Metabolic Pathways and Toxicological Profile

This compound is a key metabolite in the microbial degradation of chlorinated aromatic compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1,3-dichlorobenzene. Its degradation is a critical step in the detoxification and mineralization of these environmental pollutants.

Enzymatic Degradation Pathway

The primary mechanism for the breakdown of this compound in microorganisms is through intradiol ring cleavage, catalyzed by the enzyme chlorocatechol 1,2-dioxygenase.[5] This enzyme utilizes molecular oxygen to break the aromatic ring between the two hydroxyl groups, leading to the formation of 2,4-dichloro-cis,cis-muconic acid. This intermediate is further metabolized through the 3-oxoadipate pathway.

Enzymatic_Degradation cluster_pathway Bacterial Degradation of 1,3-Dichlorobenzene DCB 1,3-Dichlorobenzene Diol 3,5-Dichloro-cis-1,2- dihydroxycyclohexa-3,5-diene DCB->Diol Dioxygenase DCC This compound Diol->DCC Dehydrogenase Muconate 2,4-Dichloro-cis,cis-muconate DCC->Muconate Chlorocatechol 1,2-Dioxygenase Pathway Further degradation via 3-oxoadipate pathway Muconate->Pathway

Bacterial degradation pathway of 1,3-Dichlorobenzene to this compound.
Toxicological Information

The toxicity of chlorocatechols generally increases with the degree of chlorination. This compound exhibits toxicity through mechanisms that affect cellular membranes.[6]

Safety and Hazard Summary:

Hazard ClassGHS Classification
Acute Toxicity Not classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]

Mechanism of Toxicity: At a physiological pH of 7, higher-chlorinated catechols, including this compound, primarily act as uncouplers of oxidative phosphorylation.[6] This disruption of the proton gradient across the mitochondrial membrane inhibits ATP synthesis, leading to cellular energy depletion and toxicity. At higher pH (e.g., 8.8), its toxic effects may be attributed to a combination of uncoupling and narcotic mechanisms.[6] The toxicity of catechol and its derivatives is also linked to their ability to react with biomolecules such as DNA and proteins, potentially causing cellular damage.[5]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Catechol reaction Direct Chlorination (SO₂Cl₂, 0-5°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Recrystallization or Column Chromatography crude->purification product Pure this compound purification->product sample_prep Sample Preparation (Dissolution & Filtration) product->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data Data Acquisition & Quantification hplc->data

General experimental workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,5-Dichlorocatechol, a di-chlorinated catechol of significant interest in various fields of chemical and biological research. The document outlines both direct and multi-step synthetic approaches, presenting detailed experimental protocols, quantitative data, and pathway visualizations to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction

This compound (3,5-dichlorobenzene-1,2-diol) is a chlorinated aromatic compound that serves as a valuable building block and intermediate in organic synthesis. Its structure, featuring a catechol ring with chlorine atoms at the 3 and 5 positions, imparts unique chemical and biological properties, making it a subject of interest in the development of novel pharmaceuticals and agrochemicals, as well as in environmental science as a metabolite of certain chlorinated pollutants. This guide focuses on the practical synthesis of this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of this compound presents a regioselectivity challenge due to the activating nature of the hydroxyl groups on the catechol ring. Direct chlorination often leads to a mixture of isomers. Therefore, more controlled, multi-step syntheses are generally preferred to achieve the desired 3,5-substitution pattern.

Multi-step Synthesis via Dakin Oxidation of 3,5-Dichlorosalicylaldehyde

A robust and regioselective method for the synthesis of this compound involves a two-step process starting from 2,4-dichlorophenol. This pathway first involves the formylation of 2,4-dichlorophenol to produce 3,5-dichlorosalicylaldehyde, followed by a Dakin oxidation to yield the target catechol.

Pathway Overview:

Synthesis_Pathway_1 start 2,4-Dichlorophenol intermediate 3,5-Dichlorosalicylaldehyde start->intermediate Urotropine, Methanesulfonic acid end This compound intermediate->end Dakin Oxidation (H2O2, Base)

Fig. 1: Synthesis of this compound from 2,4-Dichlorophenol.

Step 1: Synthesis of 3,5-Dichlorosalicylaldehyde

The initial step involves the formylation of 2,4-dichlorophenol using hexamethylenetetramine (urotropine) in methanesulfonic acid. This reaction introduces a formyl group ortho to the hydroxyl group, yielding 3,5-dichlorosalicylaldehyde.[1]

Step 2: Dakin Oxidation of 3,5-Dichlorosalicylaldehyde

The Dakin oxidation converts the ortho-hydroxybenzaldehyde to a catechol.[2][3] This reaction proceeds by the oxidation of the aldehyde group with hydrogen peroxide in a basic medium, followed by hydrolysis of the intermediate formate ester.[4]

Alternative Multi-step Synthesis from 3,5-Dichloroaniline

An alternative, though more lengthy, pathway begins with 3,5-dichloroaniline. This route involves the diazotization of the aniline to form a phenol, followed by a subsequent hydroxylation step to introduce the second hydroxyl group.

Pathway Overview:

Synthesis_Pathway_2 start 3,5-Dichloroaniline intermediate1 3,5-Dichlorobenzenediazonium salt start->intermediate1 Diazotization (NaNO2, H2SO4) intermediate2 3,5-Dichlorophenol intermediate1->intermediate2 Hydrolysis (H2O, Δ) end This compound intermediate2->end Hydroxylation (e.g., Fenton's reagent)

Fig. 2: Synthesis of this compound from 3,5-Dichloroaniline.

Step 1: Synthesis of 3,5-Dichlorophenol

3,5-Dichloroaniline is converted to the corresponding diazonium salt using sodium nitrite in an acidic medium. Subsequent heating of the diazonium salt solution leads to its hydrolysis, yielding 3,5-dichlorophenol.

Step 2: Hydroxylation of 3,5-Dichlorophenol

The introduction of a second hydroxyl group to form the catechol can be achieved through various hydroxylation methods. One potential method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst). However, this reaction may lack regioselectivity and produce a mixture of isomers.

Experimental Protocols

Synthesis of 3,5-Dichlorosalicylaldehyde from 2,4-Dichlorophenol[1]

Materials:

  • 2,4-Dichlorophenol

  • Hexamethylenetetramine (Urotropine)

  • Methanesulfonic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 2,4-dichlorophenol (10.0 g, 61.3 mmol) and hexamethylenetetramine (17.2 g, 122.6 mmol) in 80 mL of methanesulfonic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to 100 °C and stir for 1.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,5-dichlorosalicylaldehyde by recrystallization or column chromatography.

Dakin Oxidation of 3,5-Dichlorosalicylaldehyde to this compound (General Protocol)

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (or another suitable base)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 3,5-dichlorosalicylaldehyde in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution with continuous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and its precursor.

Synthesis StepStarting MaterialProductReagentsYieldPurityReference
Formylation2,4-Dichlorophenol3,5-DichlorosalicylaldehydeUrotropine, Methanesulfonic acidHigh>99%[1][5]
Dakin Oxidation3,5-DichlorosalicylaldehydeThis compoundH₂O₂, NaOHGood>97%[6]
Physical & Spectroscopic Data for this compound
Molecular FormulaC₆H₄Cl₂O₂[7]
Molecular Weight179.00 g/mol [7]
Melting Point95-97 °C[1]
¹H NMR (D₂O, 500 MHz) δ (ppm)6.908 (d), 6.804 (d)
¹³C NMR (D₂O, 500 MHz) δ (ppm)150.7, 145.4, 125.2, 123.8, 122.1, 116.9

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dakin Oxidation A1 Dissolve 2,4-Dichlorophenol and Urotropine in Methanesulfonic Acid A2 Heat and Stir (100 °C, 1.5 h) A1->A2 A3 Work-up: Dilution, Washing, Drying, Concentration A2->A3 A4 Purification of 3,5-Dichlorosalicylaldehyde A3->A4 B1 Dissolve 3,5-Dichlorosalicylaldehyde in NaOH(aq) A4->B1 Intermediate B2 Add H2O2 dropwise at low temperature B1->B2 B3 Stir at Room Temperature (Monitor by TLC) B2->B3 B4 Work-up: Acidification, Extraction, Drying, Concentration B3->B4 B5 Purification of This compound B4->B5

Fig. 3: Experimental workflow for the two-step synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and regioselective multi-step synthesis for this compound, proceeding through the Dakin oxidation of 3,5-dichlorosalicylaldehyde. While direct chlorination of catechol is a simpler approach in principle, it suffers from a lack of selectivity, making the multi-step pathway preferable for obtaining the pure 3,5-isomer. The provided experimental protocols and data serve as a valuable resource for researchers requiring this compound for their work in drug development, materials science, and other areas of chemical research. Careful execution of the outlined procedures, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product.

References

3,5-Dichlorocatechol: A Key Metabolite in the Biodegradation of 2,4-D Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most widely used herbicides globally for the control of broadleaf weeds.[1] Its extensive use has led to concerns about its environmental fate and the potential toxicity of its degradation products. A critical intermediate in the microbial degradation of 2,4-D is 3,5-dichlorocatechol, a molecule of significant interest due to its chemical reactivity and biological effects. This technical guide provides a comprehensive overview of this compound as a metabolite of 2,4-D, focusing on its metabolic formation, analytical determination, and toxicological significance.

Metabolic Pathway of 2,4-D to this compound

The primary route of 2,4-D degradation in various microorganisms is a multi-step enzymatic pathway that leads to the formation of this compound. This process is initiated by the cleavage of the ether linkage of 2,4-D.

The initial step in the degradation of 2,4-D is catalyzed by the enzyme 2,4-D dioxygenase (TfdA) . This enzyme converts 2,4-D to 2,4-dichlorophenol (2,4-DCP)[2][3]. Subsequently, 2,4-dichlorophenol hydroxylase (TfdB) catalyzes the hydroxylation of 2,4-DCP to form this compound[2][3]. This catechol is then a substrate for ring cleavage, typically by chlorocatechol 1,2-dioxygenase (TfdC) , which initiates the ortho-cleavage pathway, leading to intermediates of the Krebs cycle.[2][4]

Several bacterial species have been identified to carry out this degradation pathway, with Cupriavidus necator JMP134 being a well-studied example.[2][5]

Metabolic Pathway of 2,4-D to this compound 2_4_D 2,4-Dichlorophenoxyacetic acid (2,4-D) 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) 2_4_D->2_4_DCP 2,4-D dioxygenase (TfdA) 3_5_DCC This compound 2_4_DCP->3_5_DCC 2,4-Dichlorophenol hydroxylase (TfdB) Ortho_Cleavage Ortho-Cleavage Pathway 3_5_DCC->Ortho_Cleavage Chlorocatechol 1,2-dioxygenase (TfdC)

Figure 1: Metabolic pathway of 2,4-D to this compound.

Quantitative Data

The efficiency of the enzymatic conversion of 2,4-D and its intermediates can be described by kinetic parameters. The following tables summarize key quantitative data for the enzymes involved in the formation and degradation of this compound.

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Pseudomonas cepacia CSV90This compound4.434.77.3[1]
Sphingomonas sp. Strain BN6 (Glu79His mutant)This compound7 ± 20.056 ± 0.0070.008[6]

Table 2: Toxicity of 2,4-D and its Metabolites

CompoundCell LineToxicity EndpointValueReference
2,4-DHepG2IC50> 1000 µM[7]
2,4-Dichlorophenol (2,4-DCP)Vibrio qinghaiensis sp.-Q67pEC50 (0.25 h)3.417[8]
2,4-Dichlorophenol (2,4-DCP)Vibrio qinghaiensis sp.-Q67pEC50 (12 h)4.152[8]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (wild type)LC50 (24 h)233.0 ± 19.7 µM[9]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 transfected)LC50 (24 h)160.2 ± 5.9 µM[9]

Experimental Protocols

Accurate quantification of this compound is crucial for studying its environmental fate and toxicological effects. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of this compound in Water Samples

This protocol outlines a general procedure for the analysis of this compound in water, often requiring derivatization to improve volatility and chromatographic performance.

1. Sample Preparation and Extraction:

  • Acidification: Acidify 1 L of the water sample to a pH < 2 using concentrated sulfuric acid.[10]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using three 50 mL portions of dichloromethane (DCM).[10]

  • Drying: Combine the DCM extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.[10]

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[10]

2. Derivatization (Silylation):

  • Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.

  • Evaporate the solvent completely under a stream of nitrogen. It is critical that the sample is free of water.[10]

  • Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]

  • Cap the vial and heat at 60-70°C for 30 minutes.[12]

  • Cool to room temperature before injection.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 50-550) for qualitative analysis. Key ions for derivatized this compound should be determined from a standard.[10]

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (1 L) Acidify Acidify to pH < 2 Sample->Acidify Extract Liquid-Liquid Extraction (DCM) Acidify->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Derivatize Silylation (BSTFA/TMCS) Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Figure 2: GC-MS experimental workflow for this compound analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound in Biological Matrices

This protocol provides a general method for the analysis of this compound in biological samples like urine.

1. Sample Preparation:

  • Enzymatic Deconjugation: To a 1.0 mL aliquot of urine, add an internal standard and 500 µL of a β-glucuronidase/sulfatase enzyme mixture. Incubate at 37°C overnight to cleave conjugated metabolites.[14]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the enzyme-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[15]

2. HPLC-MS/MS Instrumental Parameters:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 3000).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized by infusing a standard solution.

HPLC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Deconjugate Enzymatic Deconjugation Sample->Deconjugate SPE Solid Phase Extraction (C18) Deconjugate->SPE Concentrate Evaporate and Reconstitute SPE->Concentrate Inject Inject into HPLC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Figure 3: HPLC-MS/MS experimental workflow for this compound analysis.

Toxicological Significance and Signaling Pathways

The toxicological profile of this compound and other 2,4-D metabolites is of significant interest. Studies have shown that metabolites of 2,4-D can be more toxic than the parent compound.[8]

Cytotoxicity

In vitro studies using cell lines such as the human hepatoma cell line HepG2 are commonly employed to assess the cytotoxicity of xenobiotics. While direct cytotoxicity data for this compound on HepG2 cells is limited in the readily available literature, studies on related compounds provide insights. For instance, 2,4-D itself has been shown to induce apoptosis in HepG2 cells, accompanied by a disruption of the mitochondrial membrane potential.[7] Another study on a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), demonstrated cytotoxicity in both wild-type and CYP3A4-transfected HepG2 cells, suggesting a role for metabolic activation in its toxicity.[9]

Putative Signaling Pathways Affected by this compound

Based on the known effects of catechols and other phenolic compounds, this compound is likely to impact cellular signaling pathways, particularly those related to oxidative stress. Catechols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[16] This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, ERK, JNK).[11][17] Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis, and cell cycle arrest.

Putative Signaling Pathway DCC This compound ROS Reactive Oxygen Species (ROS) Generation DCC->ROS Redox Cycling MAPK MAPK Activation (p38, ERK, JNK) ROS->MAPK Oxidative Stress Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) MAPK->Cellular_Response

Figure 4: Putative signaling pathway affected by this compound.

Conclusion

This compound is a pivotal metabolite in the biodegradation of the widely used herbicide 2,4-D. Its formation via a well-characterized enzymatic pathway and its subsequent degradation are key processes in the environmental fate of 2,4-D. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in various matrices. Furthermore, the potential for this compound to induce cytotoxicity and interfere with cellular signaling pathways highlights the importance of understanding the toxicological profiles of herbicide metabolites. This in-depth guide serves as a valuable resource for researchers and professionals working to elucidate the environmental and health impacts of 2,4-D and its degradation products.

References

Microbial Formation of 3,5-Dichlorocatechol from 1,3-Dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biotransformation of 1,3-dichlorobenzene into 3,5-dichlorocatechol. This conversion is a critical initial step in the aerobic degradation pathway of this xenobiotic compound. Understanding this process is essential for applications in bioremediation, biocatalysis, and the synthesis of specialty chemicals. This document summarizes the key microorganisms, enzymatic pathways, experimental protocols, and quantitative data associated with this microbial process.

Introduction

1,3-Dichlorobenzene is a persistent environmental pollutant originating from industrial activities such as the manufacturing of herbicides, insecticides, and dyes.[1] Its chemical stability and toxicity pose significant environmental and health risks. Certain microorganisms have evolved metabolic pathways to utilize chlorinated benzenes as a sole source of carbon and energy, initiating the degradation process through the formation of chlorocatechols. The conversion of 1,3-dichlorobenzene to this compound is a key dioxygenase-mediated reaction that sets the stage for subsequent ring cleavage and mineralization.[2][3]

Microbial Players and Metabolic Pathway

Several bacterial strains have been identified with the capability to degrade 1,3-dichlorobenzene. A notable example is a gram-negative rod tentatively identified as an Alcaligenes species, which can grow on 1,3-dichlorobenzene as its sole carbon and energy source.[2][3] Other genera, such as Pseudomonas and Rhodococcus, are also known to be involved in the degradation of dichlorobenzenes and other chlorinated aromatic compounds.[4][5][6][7][8]

The aerobic degradation of 1,3-dichlorobenzene to this compound proceeds through a well-defined enzymatic pathway:

  • Dioxygenation: The initial attack on the aromatic ring is catalyzed by a chlorobenzene dioxygenase . This multi-component enzyme system incorporates both atoms of molecular oxygen into the benzene ring, forming a cis-dihydrodiol. In the case of 1,3-dichlorobenzene, this results in the formation of 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene .[2][3] This step is crucial as it destabilizes the aromaticity of the compound, making it susceptible to further enzymatic reactions.

  • Dehydrogenation: The unstable cis-dihydrodiol is then rearomatized by an NAD+-dependent dehydrogenase , which removes two hydrogen atoms to form This compound .[4][6]

Following the formation of this compound, the metabolic pathway continues with the ortho-cleavage of the catechol ring, catalyzed by catechol 1,2-dioxygenase , to yield 2,4-dichloromuconate.[2][3]

Signaling Pathways and Regulation

While the core metabolic pathway for 1,3-dichlorobenzene degradation is established, detailed knowledge of the signaling pathways and regulatory networks governing the expression of the catabolic enzymes is less complete. It is known that the enzymes involved in the degradation of haloaromatic compounds are inducible.[4][6] For instance, in Pseudomonas species, the enzymes for the degradation of chlorobenzenes are induced in cells grown on chlorobenzene or p-dichlorobenzene, but not in cells grown on non-chlorinated substrates like benzene or succinate.[4][6] This suggests the presence of specific regulatory proteins that sense the presence of chlorinated aromatic compounds and activate the transcription of the corresponding degradation genes.

Experimental Protocols

This section details the methodologies for key experiments involved in studying the microbial formation of this compound from 1,3-dichlorobenzene.

Microbial Cultivation and Isolation
  • Enrichment and Isolation:

    • Inoculate a mineral salts medium (MSB) with a mixed microbial population from a contaminated site (e.g., soil, activated sludge).[9][10]

    • Supply 1,3-dichlorobenzene as the sole carbon and energy source in the vapor phase to a desiccator containing the culture flasks.[9][11]

    • Incubate at a controlled temperature (e.g., 30°C) on a rotary shaker.[12]

    • Periodically transfer aliquots of the enrichment culture to fresh medium to select for microorganisms capable of utilizing 1,3-dichlorobenzene.

    • Isolate individual colonies by plating on MSB agar plates exposed to 1,3-dichlorobenzene vapor.[9]

  • Pure Culture Cultivation:

    • Grow the isolated strain in a liquid MSB medium with 1,3-dichlorobenzene supplied in the vapor phase.[9]

    • For larger cultures, sparge sterile air passed through a column of 1,3-dichlorobenzene crystals through the culture medium.[9]

    • Monitor growth by measuring the optical density of the culture or by protein determination.[11]

Preparation of Cell Extracts
  • Harvest bacterial cells from the late exponential growth phase by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[12]

  • Resuspend the cells in the same buffer.

  • Disrupt the cells by methods such as sonication (e.g., 10 bursts of 20 seconds at 0°C) or French press.[12]

  • Centrifuge the cell lysate at high speed (e.g., 30,000 x g for 20 minutes at 4°C) to remove cell debris.[12]

  • The resulting supernatant is the crude cell-free extract used for enzyme assays.

Enzyme Assays
  • Dioxygenase Activity:

    • Monitor the substrate-dependent oxidation of NADH spectrophotometrically at 340 nm.

    • The reaction mixture typically contains buffer (e.g., Tris-HCl, pH 8.0), NADH, the cell-free extract, and the substrate (1,3-dichlorobenzene).

    • Due to the low aqueous solubility of 1,3-dichlorobenzene, it is often dissolved in a suitable organic solvent (e.g., acetone) before being added to the reaction mixture.[12]

  • Dehydrogenase Activity:

    • Measure the formation of NADH or the reduction of an artificial electron acceptor in the presence of the dihydrodiol intermediate.

    • The reaction mixture contains buffer, NAD+, the dihydrodiol substrate, and the cell-free extract.

    • Monitor the increase in absorbance at 340 nm for NADH formation.

  • Catechol 1,2-Dioxygenase Activity:

    • Monitor the formation of the ring cleavage product (e.g., 2,4-dichloromuconate) spectrophotometrically at a specific wavelength (e.g., 260 nm).[12]

    • The reaction mixture contains buffer (e.g., 40 mM Tris-HCl, pH 8.0), EDTA, the catechol substrate (this compound), and the cell-free extract.[12]

Analytical Methods
  • Chloride Release Measurement:

    • Monitor the release of chloride ions into the culture medium over time using a chloride-specific electrode or a colorimetric method.[11]

    • Stoichiometric release of chloride confirms the degradation of the chlorinated substrate.[2][3]

  • Metabolite Identification:

    • Extract metabolites from the culture supernatant or enzyme assay mixtures using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using techniques such as:

      • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile metabolites.[6][7]

      • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile metabolites.[7]

      • Thin-Layer Chromatography (TLC): For the preliminary separation and identification of metabolites.[7]

Quantitative Data

The following tables summarize the available quantitative data on the microbial formation of this compound and related processes.

ParameterValueMicroorganismReference
Chloride ReleaseAlmost stoichiometricAlcaligenes sp.[2][3]
Doubling Time on 1,4-DCB~8 hoursAlcaligenes sp. strain A175[12]

Table 1: Growth and Stoichiometry

EnzymeSubstrateKm (µM)kcat (s-1)Specificity Constant (µM-1s-1)MicroorganismReference
This compound 1,2-DioxygenaseThis compound4.434.77.3Pseudomonas cepacia CSV90[13]
This compound 1,2-DioxygenaseOxygen65234.7-Pseudomonas cepacia CSV90[13]

Table 2: Kinetic Parameters of this compound 1,2-Dioxygenase

Visualizations

Metabolic Pathway

Microbial_Formation_of_3_5_Dichlorocatechol cluster_pathway Metabolic Pathway 1_3_DCB 1,3-Dichlorobenzene Diol 3,5-Dichloro-cis-1,2- dihydroxycyclohexa-3,5-diene 1_3_DCB->Diol Chlorobenzene dioxygenase Catechol This compound Diol->Catechol NAD+-dependent dehydrogenase Muconate 2,4-Dichloromuconate Catechol->Muconate Catechol 1,2-dioxygenase (ortho-cleavage) Experimental_Workflow cluster_workflow Experimental Workflow Enrichment Enrichment Culture (1,3-DCB as sole C source) Isolation Isolation of Pure Culture (Agar plates) Enrichment->Isolation Cultivation Liquid Culture (Controlled conditions) Isolation->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Analysis Metabolite Analysis (GC-MS, HPLC) Cultivation->Analysis Metabolite identification Extraction Cell-Free Extract Preparation (Sonication) Harvesting->Extraction Assay Enzyme Assays (Spectrophotometry) Extraction->Assay

References

Biodegradation of 3,5-Dichlorocatechol in Soil Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorocatechol (3,5-DCC) is a chlorinated aromatic compound and a key intermediate in the microbial degradation of various widespread pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and certain polychlorinated biphenyls (PCBs). Understanding the microbial pathways for its degradation is crucial for developing effective bioremediation strategies and for assessing the environmental fate of these pollutants. This technical guide provides an in-depth overview of the aerobic biodegradation pathways of this compound in soil bacteria, focusing on the enzymatic reactions, genetic regulation, quantitative data, and detailed experimental protocols for studying this process.

Introduction

The persistence of chlorinated aromatic compounds in the environment poses significant ecological and health risks. Soil bacteria have evolved sophisticated enzymatic machinery to mineralize these xenobiotics, often converging on central intermediates like chlorocatechols. This compound is a critical node in these degradative pathways. Its biodegradation is primarily achieved through a modified ortho-cleavage pathway, which involves a series of enzymatic steps that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle. This guide will explore the core aspects of this pathway, providing researchers with the necessary information to investigate and engineer these microbial processes.

The Modified Ortho-Cleavage Pathway for this compound Degradation

The aerobic degradation of this compound in soil bacteria, such as those from the genera Pseudomonas, Rhodococcus, and Ralstonia, proceeds through a well-characterized modified ortho-cleavage pathway. This pathway involves the sequential action of four key enzymes that are often encoded by the tfd gene cluster.

The central steps are as follows:

  • Ring Cleavage: The pathway is initiated by the enzyme chlorocatechol 1,2-dioxygenase , which catalyzes the intradiol cleavage of the aromatic ring of this compound to form 2,4-dichloro-cis,cis-muconate.

  • Cycloisomerization: The resulting 2,4-dichloro-cis,cis-muconate is then converted to 2-chlorodienelactone by chloromuconate cycloisomerase .

  • Hydrolysis: Dienelactone hydrolase subsequently hydrolyzes 2-chlorodienelactone to produce 2-chloromaleylacetate.

  • Reductive Dechlorination: Finally, maleylacetate reductase catalyzes the NADH-dependent reduction of 2-chloromaleylacetate to 3-oxoadipate (β-ketoadipate), which then enters the central metabolism via the TCA cycle.

Genetic Regulation of the Pathway

The genes encoding the enzymes of the modified ortho-cleavage pathway are often organized in operons, with the tfdCDEF gene cluster being a well-studied example found on plasmids like pJP4 in Ralstonia eutropha JMP134.[1] The expression of these genes is tightly regulated, often by LysR-type transcriptional regulators such as TfdR and TfdS.[2] These regulators can be induced by the initial pollutant (e.g., 2,4-D) or by pathway intermediates like chlorocatechols, ensuring that the degradative enzymes are synthesized only when needed.[3]

Quantitative Data on this compound Biodegradation

The efficiency of the biodegradation pathway is determined by the kinetic properties of the involved enzymes and the overall degradation rates exhibited by different bacterial strains.

Enzyme Kinetics

The following table summarizes the kinetic parameters of the key enzymes in the this compound degradation pathway from various soil bacteria.

EnzymeBacteriumSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Chlorocatechol 1,2-DioxygenaseRhodococcus erythropolis 1CP4-Chlorocatechol----[4]
This compound----[4]
Chloromuconate CycloisomeraseRhodococcus erythropolis 1CPcis,cis-Muconate4500---[5]
Dienelactone HydrolasePseudomonas cepaciacis-Dienelactone----[6]
Sulfolobus solfataricus P1trans-Dienelactone---92.5[7]
Maleylacetate ReductaseAlcaligenes eutrophus JMP134Maleylacetate31-146.44.7 x 106[8]
2-Chloromaleylacetate31-121.33.9 x 106[8]
Pseudomonas sp. strain B13Maleylacetate----[9]
Degradation Rates

The rate of this compound degradation can vary significantly depending on the bacterial strain and environmental conditions.

Bacterial StrainInitial Concentration of 3,5-DCCEnvironmental ConditionsDegradation Rate/TimeReference
Anaerobic enrichment culturesNot specifiedAnaerobicDechlorination to 3-chlorocatechol[10][11]
Burkholderia endophytica CP1R200 mg/L (as 2,4-DCP)pH 7.0Maximum removal rate of 0.396 mg DCP/h/L[12]
Serratia sp. AQ5-030.5 g/L (as phenol)pH 7.5, 30°CHigh degradation efficiency[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the biodegradation of this compound.

Isolation and Identification of this compound Degrading Bacteria

Objective: To isolate and identify bacteria from soil capable of utilizing this compound as a sole carbon and energy source.

Materials:

  • Soil sample from a potentially contaminated site.

  • Basal Salt Medium (BSM) with the following composition (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (1.0 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), FeSO4·7H2O (0.001 g), and 1 ml of trace element solution.[14]

  • This compound stock solution (10 g/L in methanol, filter-sterilized).

  • BSM agar plates (BSM with 1.5% agar).

  • Shaking incubator.

  • Centrifuge.

  • Microscope.

  • DNA extraction kit.

  • PCR thermocycler.

  • 16S rRNA gene primers (e.g., 27F and 1492R).

  • Gel electrophoresis equipment.

Procedure:

  • Enrichment Culture: a. Add 1 g of soil to 100 mL of BSM in a 250 mL Erlenmeyer flask. b. Add this compound to a final concentration of 50-100 mg/L. c. Incubate at 30°C with shaking at 150 rpm for 7-10 days. d. Transfer 10 mL of the culture to 90 mL of fresh BSM with this compound and incubate under the same conditions. Repeat this step 3-5 times.[15]

  • Isolation of Pure Cultures: a. Prepare serial dilutions (10-1 to 10-6) of the final enrichment culture in sterile saline. b. Spread 100 µL of each dilution onto BSM agar plates containing 50-100 mg/L this compound. c. Incubate the plates at 30°C for 5-7 days until colonies appear. d. Pick morphologically distinct colonies and streak them onto fresh BSM agar plates with this compound to obtain pure cultures.[15]

  • Identification of Isolates: a. Perform Gram staining and observe the cell morphology under a microscope. b. Extract genomic DNA from the pure cultures using a commercial kit. c. Amplify the 16S rRNA gene using PCR with universal primers. d. Purify the PCR product and send it for sequencing. e. Compare the obtained 16S rRNA gene sequence with databases (e.g., NCBI BLAST) to identify the bacterial species.

Enzyme Assays

4.2.1. Chlorocatechol 1,2-Dioxygenase Assay

Objective: To measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Principle: The enzyme catalyzes the cleavage of this compound to 2,4-dichloro-cis,cis-muconate, which can be monitored spectrophotometrically.

Materials:

  • Cell-free extract of the bacterial culture grown in the presence of an inducer.

  • 50 mM Tris-HCl buffer (pH 7.5).

  • This compound solution (10 mM in methanol).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 950 µL of 50 mM Tris-HCl buffer (pH 7.5) and 40 µL of cell-free extract in a cuvette.

  • Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of 10 mM this compound.

  • Immediately monitor the increase in absorbance at 260 nm for 5 minutes. The molar extinction coefficient for 2,4-dichloro-cis,cis-muconate is approximately 17,100 M-1cm-1.[16]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

4.2.2. Maleylacetate Reductase Assay

Objective: To measure the activity of maleylacetate reductase in cell-free extracts.

Principle: The enzyme catalyzes the NADH-dependent reduction of maleylacetate. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Cell-free extract.

  • 100 mM Potassium phosphate buffer (pH 7.5).

  • Maleylacetate solution (10 mM).

  • NADH solution (10 mM).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 900 µL of 100 mM potassium phosphate buffer (pH 7.5), 50 µL of cell-free extract, and 20 µL of 10 mM NADH in a cuvette.

  • Incubate at 30°C for 5 minutes.

  • Start the reaction by adding 30 µL of 10 mM maleylacetate.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes. The molar extinction coefficient for NADH at 340 nm is 6,220 M-1cm-1.[17]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

HPLC Analysis of this compound and its Metabolites

Objective: To quantify the degradation of this compound and the formation of its metabolites over time.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: Acetonitrile.

  • Standards for this compound and its expected metabolites.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: a. Collect culture samples at different time points. b. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

  • HPLC Conditions: a. Column: C18 reverse-phase. b. Mobile Phase: A gradient of mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.[18][19] c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection Wavelength: 280 nm (for catechols) and 260 nm (for muconates).

  • Quantification: a. Prepare calibration curves for this compound and its metabolites using standards of known concentrations. b. Quantify the compounds in the samples by comparing their peak areas to the calibration curves.

Visualizations

Biodegradation Pathway of this compound

Biodegradation_Pathway DCC This compound DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM Chlorocatechol 1,2-dioxygenase CDL 2-Chlorodienelactone DCM->CDL Chloromuconate cycloisomerase CMA 2-Chloromaleylacetate CDL->CMA Dienelactone hydrolase OA 3-Oxoadipate CMA->OA Maleylacetate reductase (NADH -> NAD+) TCA TCA Cycle OA->TCA

Caption: The modified ortho-cleavage pathway for this compound.

Regulation of the tfd Gene Cluster

Gene_Regulation tfdC tfdC (Chlorocatechol 1,2-dioxygenase) tfdD tfdD (Chloromuconate cycloisomerase) tfdE tfdE (Dienelactone hydrolase) tfdF tfdF (Maleylacetate reductase) TfdR TfdR/S (Regulatory Protein) TfdR->tfdC promotes transcription Inducer Inducer (e.g., 2,4-D, Chlorocatechols) Inducer->TfdR activates

Caption: Transcriptional regulation of the tfdCDEF gene cluster.

Experimental Workflow for Biodegradation Studies

Experimental_Workflow A Soil Sample Collection B Enrichment & Isolation of Degrading Bacteria A->B C Identification of Isolates (16S rRNA sequencing) B->C D Degradation Studies (Batch Cultures) B->D E HPLC Analysis of Metabolites D->E F Enzyme Assays from Cell-Free Extracts D->F G Data Analysis & Pathway Elucidation E->G F->G

Caption: A typical experimental workflow for studying biodegradation.

Conclusion

The biodegradation of this compound by soil bacteria is a critical process in the natural attenuation of a wide range of chlorinated pollutants. The modified ortho-cleavage pathway, mediated by a suite of specialized enzymes encoded by gene clusters like tfdCDEF, provides an efficient mechanism for the complete mineralization of this toxic intermediate. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on enzyme kinetics and degradation rates, detailed experimental protocols for its investigation, and visual representations of the key processes. A thorough understanding of these microbial capabilities is essential for the development of robust and sustainable bioremediation technologies for contaminated environments. Further research focusing on the discovery of novel catabolic diversity and the optimization of degradation performance under field conditions will continue to advance the application of these natural processes for environmental cleanup.

References

The Role of 3,5-Dichlorocatechol in the Metabolism of Dichlorobenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorobenzenes (DCBs) are prevalent industrial chemicals and environmental contaminants whose metabolic fate is critical for assessing their toxicological risk and developing bioremediation strategies. This technical guide provides an in-depth examination of the role of 3,5-dichlorocatechol (3,5-DCC) as a key intermediate in the metabolism of dichlorobenzenes. Notably, 3,5-DCC is a central metabolite almost exclusively derived from 1,3-dichlorobenzene (1,3-DCB) in both bacterial and mammalian systems. This document details the distinct enzymatic pathways, presents quantitative metabolic data, outlines core experimental protocols for metabolite analysis, and provides visual diagrams of the metabolic and analytical workflows. Understanding these isomer-specific pathways is paramount for predicting toxicity, designing effective enzymatic degradation processes, and for drug development professionals studying the interactions of chlorinated compounds with metabolic enzymes like Cytochrome P450.

Introduction to Dichlorobenzene Metabolism

Dichlorobenzenes exist as three distinct isomers: ortho-(1,2-), meta-(1,3-), and para-(1,4-). Their widespread use as solvents, pesticides, deodorizers, and chemical intermediates has led to their persistence in the environment.[1][2][3] The metabolism of these compounds is highly dependent on the isomer and the biological system . In mammals, metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of various phenolic and catechol metabolites that are then conjugated and excreted.[1][4] In bacteria, degradation is typically initiated by dioxygenase enzymes, which catalyze the first step in catabolic pathways that can lead to complete mineralization.[5][6]

A crucial metabolite in this context is this compound. It serves as a central intermediate in the breakdown of 1,3-DCB, channeling it into subsequent metabolic steps.[7][8] The metabolic pathways of 1,2-DCB and 1,4-DCB, by contrast, proceed through different catechol and phenol intermediates, such as 3,4-dichlorocatechol and 2,5-dichlorophenol, respectively, and do not significantly produce 3,5-DCC.[1][5][7]

Metabolic Pathways Involving this compound

The formation of this compound is specific to the metabolism of 1,3-dichlorobenzene. The mechanisms, however, differ significantly between bacterial and mammalian systems.

Bacterial Degradation of 1,3-Dichlorobenzene

Certain bacterial strains, such as those from the Alcaligenes genus, can utilize 1,3-dichlorobenzene as their sole source of carbon and energy.[8] The degradation is an aerobic process initiated by a dioxygenase enzyme.

The key steps are:

  • Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring of 1,3-DCB, forming 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[8]

  • Dehydrogenation: This intermediate is then rearomatized by a dehydrogenase to yield this compound.[8]

  • Ortho-Ring Cleavage: The aromatic ring of this compound is subsequently cleaved by a catechol 1,2-dioxygenase enzyme, producing 2,4-dichloromuconate.[8][9] This opens the ring and commits the molecule to further degradation into central metabolic intermediates.[10]

G cluster_pathway Bacterial Metabolism of 1,3-Dichlorobenzene DCB 1,3-Dichlorobenzene DIOL 3,5-Dichloro-cis-1,2- dihydroxycyclohexa-3,5-diene DCB->DIOL Dioxygenase DCC This compound DIOL->DCC Dehydrogenase MUCO 2,4-Dichloromuconate DCC->MUCO Catechol 1,2-Dioxygenase (Ring Cleavage) TCA Further Metabolism (TCA Cycle Intermediates) MUCO->TCA

Figure 1: Bacterial degradation pathway of 1,3-Dichlorobenzene via this compound.
Mammalian Metabolism of 1,3-Dichlorobenzene

In mammals, the metabolism of 1,3-DCB is a detoxification process primarily occurring in the liver. The pathway is initiated by Cytochrome P450 enzymes and results in metabolites that can be conjugated and excreted in the urine.[7][11][12]

The key steps are:

  • Epoxidation: Cytochrome P450 monooxygenases, particularly CYP2E1, catalyze the oxidation of 1,3-DCB to form a reactive arene oxide intermediate.[4]

  • Hydration & Dehydrogenation: This epoxide can undergo enzymatic hydration by epoxide hydrolase to a dihydrodiol, which is then oxidized by a dehydrogenase to form this compound.[7]

  • Conjugation: this compound, along with other phenolic metabolites like 2,4- and 3,5-dichlorophenol, is then conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion.[7][13]

G cluster_pathway Mammalian Metabolism of 1,3-Dichlorobenzene DCB 1,3-Dichlorobenzene EPOXIDE Arene Oxide Intermediate DCB->EPOXIDE Cytochrome P450 (e.g., CYP2E1) DIOL Dihydrodiol Intermediate EPOXIDE->DIOL Epoxide Hydrolase DCC This compound DIOL->DCC Dehydrogenase CONJ Conjugated Metabolites (Glucuronides, Sulfates) DCC->CONJ UGTs, SULTs

Figure 2: Mammalian metabolic pathway of 1,3-Dichlorobenzene leading to this compound.

Quantitative Analysis of Metabolites

Quantitative data on the excretion of 3,5-DCC is crucial for biological monitoring and toxicological assessment. Studies involving controlled human exposure to 1,3-DCB provide valuable kinetic data.

Table 1: Urinary Metabolite Excretion in Humans After 6-Hour Inhalation Exposure to 1,3-Dichlorobenzene

This table summarizes the maximum urinary concentrations of 1,3-DCB metabolites measured at the end of a 6-hour exposure period. Data is adapted from a study on human volunteers.[11]

Exposure Concentration (ppm)This compound (mg/g creatinine)2,4-Dichlorophenol (mg/g creatinine)3,5-Dichlorophenol (mg/g creatinine)
0.75.2 ± 0.71.5 ± 0.350.07 ± 0.011
1.512.0 ± 33.5 ± 1.10.17 ± 0.05

Values are presented as mean ± standard deviation.

Table 2: Kinetic Properties of this compound 1,2-Dioxygenase

This table presents key kinetic parameters for the ring-cleavage enzyme purified from Pseudomonas cepacia CSV90, which is highly specific for this compound.[9]

ParameterValueConditions
Specificity Constant (kcat/Km) 7.3 µM-1s-1Air-saturated buffer
Catalytic Constant (kcat) 34.7 s-1pH 8.0, 25°C
Michaelis Constant (Km) for 3,5-DCC 4.4 µMpH 8.0, 25°C
Michaelis Constant (Km) for O2 652 µMpH 8.0, 25°C

Experimental Protocols

The identification and quantification of 3,5-DCC and related metabolites require specific and sensitive analytical methodologies.

Protocol for Analysis of Urinary Dichlorobenzene Metabolites

This protocol is based on methods used for human biomonitoring studies.[2][11]

  • Sample Collection: Collect urine samples over a 24-hour period post-exposure to capture the full excretion kinetic profile.

  • Enzymatic Hydrolysis: To measure total metabolite concentration (free and conjugated), treat a urine aliquot with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.

  • Sample Cleanup and Extraction:

    • Acidify the hydrolyzed urine sample.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to isolate the metabolites from the complex urine matrix.

    • Wash the cartridge to remove interferences and elute the metabolites with an organic solvent (e.g., methanol or acetonitrile).

  • Instrumental Analysis:

    • Technique: Use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) for high sensitivity and specificity.[11][14]

    • Chromatography: Separate metabolites on a reverse-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent.

    • Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 3,5-DCC and other metabolites.

  • Quantification: Calculate metabolite concentrations by comparing the peak areas to a calibration curve generated from authentic standards. Normalize results to urinary creatinine concentration to account for dilution.[11][12]

G cluster_workflow Analytical Workflow for Urinary Metabolite Quantification SAMPLE Urine Sample Collection PREP Sample Preparation (Enzymatic Hydrolysis, Solid-Phase Extraction) SAMPLE->PREP LCMS LC/MS/MS Analysis (Separation & Detection) PREP->LCMS DATA Data Processing (Quantification vs. Standards) LCMS->DATA RESULT Final Concentration (mg/g creatinine) DATA->RESULT

Figure 3: Generalized experimental workflow for the quantification of dichlorobenzene metabolites.
Protocol for Purification of this compound 1,2-Dioxygenase

This protocol is based on the purification of the enzyme from Pseudomonas cepacia CSV90.[9]

  • Cell Culture and Harvest:

    • Grow P. cepacia CSV90 in a mineral salts medium with 2,4-dichlorophenoxyacetic acid (2,4-D) as the sole carbon source to induce the expression of the necessary catabolic enzymes.

    • Harvest cells during the late exponential growth phase by centrifugation.

  • Preparation of Cell-Free Extract:

    • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl).

    • Lyse the cells using methods such as sonication or French press.

    • Centrifuge the lysate at high speed to remove cell debris, yielding a cell-free extract.

  • Enzyme Purification:

    • Perform a series of chromatographic steps to purify the enzyme from the crude extract. This may include:

      • Ion-Exchange Chromatography: To separate proteins based on charge.

      • Gel Filtration Chromatography: To separate proteins based on size.

    • Monitor purification progress by measuring total protein content and specific enzyme activity at each step.

  • Enzyme Activity Assay:

    • Measure the activity of this compound 1,2-dioxygenase spectrophotometrically by monitoring the increase in absorbance corresponding to the formation of the ring-fission product, 2,4-dichloromuconate, at its specific wavelength.

  • Characterization:

    • Determine the molecular weight of the native enzyme and its subunits using light scattering and SDS-PAGE, respectively.

    • Quantify the iron content using atomic absorption spectroscopy to confirm its nature as a non-heme iron dioxygenase.

Conclusion and Future Directions

This compound is unequivocally a central and specific metabolite in the degradation and detoxification of 1,3-dichlorobenzene in both microbial and mammalian systems. The metabolic pathways diverge significantly, with bacteria employing a dioxygenase-initiated catabolic sequence and mammals utilizing a Cytochrome P450-mediated pathway. The other isomers, 1,2-DCB and 1,4-DCB, proceed through distinct intermediates, underscoring the critical importance of isomer-specific analysis in toxicology and environmental science.

For researchers, the high specificity of enzymes like this compound 1,2-dioxygenase presents opportunities for developing tailored bioremediation technologies. For drug development professionals, understanding the role of CYP2E1 in activating 1,3-DCB provides insights into potential drug-xenobiotic interactions and the mechanisms of chemical-induced hepatotoxicity. Future research should continue to explore the downstream metabolites of 3,5-DCC and further characterize the regulatory mechanisms of the enzymes involved in these critical pathways.

References

An In-depth Technical Guide to the Enzymatic Ring Fission Mechanism of 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of halogenated aromatic compounds is a critical area of research for bioremediation and understanding the environmental fate of xenobiotics. 3,5-Dichlorocatechol is a key intermediate in the breakdown of various chlorinated pollutants, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its detoxification and mineralization are primarily achieved through a specialized enzymatic pathway known as the modified ortho-cleavage pathway. This technical guide provides a comprehensive overview of the enzymatic ring fission mechanism of this compound, detailing the sequential actions of a cascade of specialized enzymes. It includes a summary of the quantitative kinetic data for these enzymes, detailed experimental protocols for their characterization, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Chlorinated aromatic hydrocarbons are a significant class of environmental pollutants due to their widespread use and persistence. Microorganisms have evolved sophisticated enzymatic systems to degrade these compounds, often converging on central intermediates like chlorocatechols. The enzymatic ring fission of this compound is a crucial step in the complete mineralization of these pollutants, breaking down the stable aromatic ring into aliphatic intermediates that can be channeled into central metabolism. This process is predominantly carried out by a series of enzymes encoded by gene clusters such as the tfd and clc operons found in various bacterial strains.[1][2] Understanding the intricacies of this pathway, the kinetics of the involved enzymes, and the experimental methodologies to study them is paramount for developing effective bioremediation strategies and for potential applications in biocatalysis and drug metabolism studies.

The Enzymatic Ring Fission Pathway: A Modified Ortho-Cleavage Mechanism

The degradation of this compound proceeds via a modified ortho-cleavage pathway, involving a sequence of four key enzymatic reactions that lead to intermediates of the tricarboxylic acid (TCA) cycle.

Step 1: Intradiol Ring Cleavage by Chlorocatechol 1,2-Dioxygenase (TfdC)

The initial and rate-limiting step is the oxidative cleavage of the aromatic ring of this compound. This reaction is catalyzed by chlorocatechol 1,2-dioxygenase (TfdC) , a non-heme iron-containing enzyme.[3] The enzyme incorporates both atoms of molecular oxygen between the two hydroxyl groups of the catechol ring (an intradiol cleavage), resulting in the formation of 2,4-dichloro-cis,cis-muconate.[2]

Step 2: Cycloisomerization by Chloromuconate Cycloisomerase (TfdD)

The linear product of the first reaction, 2,4-dichloro-cis,cis-muconate, is then acted upon by chloromuconate cycloisomerase (TfdD) . This enzyme catalyzes an intramolecular cyclization to form 2-chlorodienelactone with the elimination of a chloride ion.[4]

Step 3: Hydrolysis by Dienelactone Hydrolase (TfdE)

The cyclic intermediate, 2-chlorodienelactone, is subsequently hydrolyzed by dienelactone hydrolase (TfdE) . This enzyme opens the lactone ring to yield 2-chloromaleylacetate.[5]

Step 4: Reduction by Maleylacetate Reductase (TfdF)

The final step in this specific pathway involves the reduction of 2-chloromaleylacetate to 3-oxoadipate (β-ketoadipate) by maleylacetate reductase (TfdF) . This reaction is dependent on the cofactor NADH or NADPH.[6] 3-oxoadipate can then be further metabolized and enter central metabolic pathways like the TCA cycle.

Quantitative Data on Key Enzymes

The efficiency of the this compound degradation pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase (TfdC)

SubstrateSource OrganismKm (µM)kcat (s-1)Vmax (U/mg)Specificity Constant (kcat/Km) (µM-1s-1)Reference
This compoundPseudomonas cepacia CSV904.434.7-7.3[3]
This compoundSphingomonas sp. strain BN67-0.056-[7]
3-ChlorocatecholPseudomonas sp. P51--13.9 (relative activity)-[2]
4-ChlorocatecholPseudomonas sp. P51--10.8 (relative activity)-[2]
This compoundPseudomonas sp. P51--18.2 (relative activity)-[2]

Table 2: Kinetic Parameters of Chloromuconate Cycloisomerase (TfdD)

SubstrateSource OrganismKm (µM)Vmax (U/mg)Reference
2-Chloro-cis,cis-muconateRhodococcus erythropolis 1CP1118[3]
2,4-Dichloro-cis,cis-muconatePseudomonas putidaInhibitor-[8]
3-Chloro-cis,cis-muconatePseudomonas putida13000.005[8]

Table 3: Kinetic Parameters of Dienelactone Hydrolase (TfdE)

SubstrateSource OrganismKm (µM)Vmax (µMs-1)kcat/Km (µM-1s-1)Reference
cis-DienelactoneCupriavidus necator JMP134 (TfdEI)870.2580.12[5][9]
cis-DienelactoneCupriavidus necator JMP134 (TfdEII)3050.1820.13[5][9]
trans-DienelactoneCupriavidus necator JMP134 (TfdEI)840.0530.216[5][9]
trans-DienelactoneCupriavidus necator JMP134 (TfdEII)1780.07660.094[5][9]

Table 4: Kinetic Parameters of Maleylacetate Reductase (TfdF)

SubstrateSource OrganismKm (µM)Reference
MaleylacetateTrichosporon cutaneum-
2-ChloromaleylacetateAlcaligenes eutrophus JMP134-[6]

Experimental Protocols

Accurate characterization of the enzymes in the this compound degradation pathway requires robust experimental protocols. The following are detailed methodologies for assaying the activity of the key enzymes.

Chlorocatechol 1,2-Dioxygenase (TfdC) Assay

This spectrophotometric assay measures the formation of 2,4-dichloro-cis,cis-muconate from this compound.

  • Principle: The product of the reaction, 2,4-dichloro-cis,cis-muconate, has a characteristic absorbance maximum at 260 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 10 mM this compound stock solution in methanol

    • Purified TfdC enzyme or cell-free extract

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer.

    • Add the purified enzyme or cell-free extract to the cuvette.

    • Initiate the reaction by adding a small volume of the this compound stock solution to a final concentration of 100 µM.

    • Immediately monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of 2,4-dichloro-cis,cis-muconate. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[6]

Chloromuconate Cycloisomerase (TfdD) Assay

This assay measures the conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone.

  • Principle: The substrate, 2,4-dichloro-cis,cis-muconate, absorbs light at 260 nm, while the product, 2-chlorodienelactone, has a significantly lower absorbance at this wavelength. The enzyme activity is determined by monitoring the decrease in absorbance at 260 nm.[8]

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.0

    • 2,4-dichloro-cis,cis-muconate solution (prepared by enzymatic conversion of this compound)

    • Purified TfdD enzyme or cell-free extract

  • Procedure:

    • To a quartz cuvette, add the 50 mM Tris-HCl buffer and the 2,4-dichloro-cis,cis-muconate substrate.

    • Start the reaction by adding the purified TfdD enzyme or cell-free extract.

    • Monitor the decrease in absorbance at 260 nm over time.

    • The activity can be calculated based on the rate of substrate consumption.

Dienelactone Hydrolase (TfdE) Assay

This assay measures the hydrolysis of 2-chlorodienelactone.

  • Principle: Dienelactones exhibit a characteristic absorbance maximum around 280 nm. The hydrolysis of the lactone ring results in a decrease in absorbance at this wavelength.[5]

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.0

    • 2-chlorodienelactone solution (prepared from the TfdD reaction)

    • Purified TfdE enzyme or cell-free extract

  • Procedure:

    • In a quartz cuvette, combine the 50 mM Tris-HCl buffer and the 2-chlorodienelactone substrate.

    • Initiate the reaction by the addition of the purified TfdE enzyme or cell-free extract.

    • Continuously monitor the decrease in absorbance at 280 nm.

    • The rate of hydrolysis is determined from the change in absorbance over time.

Maleylacetate Reductase (TfdF) Assay

This assay measures the NADH or NADPH-dependent reduction of 2-chloromaleylacetate.

  • Principle: The activity of maleylacetate reductase is determined by monitoring the oxidation of NADH or NADPH, which results in a decrease in absorbance at 340 nm.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 10 mM 2-chloromaleylacetate solution

    • 10 mM NADH or NADPH stock solution

    • Purified TfdF enzyme or cell-free extract

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer, 2-chloromaleylacetate, and NADH or NADPH.

    • Start the reaction by adding the purified TfdF enzyme or cell-free extract.

    • Immediately measure the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1).

Visualizing the Pathway and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of the this compound degradation pathway and a general experimental workflow for enzyme characterization.

Enzymatic_Ring_Fission_of_3_5_Dichlorocatechol cluster_pathway Modified Ortho-Cleavage Pathway node_35DCC This compound node_DCCM 2,4-Dichloro- cis,cis-muconate node_35DCC->node_DCCM Chlorocatechol 1,2-Dioxygenase (TfdC) + O2 node_CDL 2-Chlorodienelactone node_DCCM->node_CDL Chloromuconate Cycloisomerase (TfdD) - Cl- node_CMA 2-Chloromaleylacetate node_CDL->node_CMA Dienelactone Hydrolase (TfdE) + H2O node_BKA 3-Oxoadipate node_CMA->node_BKA Maleylacetate Reductase (TfdF) + NAD(P)H node_TCA TCA Cycle node_BKA->node_TCA

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow_for_Enzyme_Characterization cluster_workflow Enzyme Characterization Workflow node_start Microorganism Cultivation (e.g., on 2,4-D) node_extract Cell Lysis and Crude Extract Preparation node_start->node_extract node_purify Enzyme Purification (Chromatography) node_extract->node_purify node_assay Enzyme Activity Assay (Spectrophotometry) node_purify->node_assay node_kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) node_assay->node_kinetics node_characterize Biophysical Characterization (pH/Temp Optima, Stability) node_kinetics->node_characterize node_end Data Analysis and Mechanism Elucidation node_characterize->node_end

Caption: General workflow for enzyme characterization.

Conclusion

The enzymatic ring fission of this compound via the modified ortho-cleavage pathway is a well-coordinated and efficient process for the detoxification of chlorinated aromatic compounds. A thorough understanding of the individual enzymes, their kinetic properties, and the methodologies for their study is essential for advancing research in bioremediation, biocatalysis, and environmental toxicology. The data and protocols presented in this guide offer a valuable resource for scientists and professionals working in these fields, providing a solid foundation for further investigation and application of this important metabolic pathway. The continued exploration of these enzymatic systems holds significant promise for developing sustainable solutions to environmental contamination and for harnessing their catalytic potential in various biotechnological applications.

References

Acute Toxicity of 3,5-Dichlorocatechol in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorocatechol, a chlorinated aromatic compound, is an environmental contaminant of concern due to its persistence and toxicity. Understanding its effects on microorganisms is crucial for environmental risk assessment and for exploring potential antimicrobial applications. This technical guide provides an in-depth analysis of the acute toxicity of this compound in the model bacterium Escherichia coli. The document summarizes key toxicological data, details relevant experimental protocols, and visualizes the putative signaling pathways involved in the bacterial response to this compound.

Data Presentation: Quantitative Toxicity Data

The acute toxicity of this compound to Escherichia coli is influenced by environmental factors such as pH and the presence of metal ions. The half-maximal effective concentration (EC50), a standard measure of toxicity, has been determined under various conditions. The following tables summarize the reported toxicity data, presented as both EC50 and the logarithmic value log(1/EC50), which is directly proportional to toxicity.

Table 1: Acute Toxicity (EC50) of this compound in Escherichia coli

ConditionEC50 (mM)log(1/EC50) [M]
pH 7.00.133.89
pH 8.80.044.40

Table 2: Influence of Copper on the Acute Toxicity of this compound in Escherichia coli at pH 7.0

ConditionEC50 (mM)log(1/EC50) [M]
Without Copper0.133.89
With Copper (1:1 ratio)0.253.60

Note: The EC50 values were calculated from the log(1/EC50) values reported in the primary literature.

Mechanisms of Toxicity

The primary mechanisms underlying the acute toxicity of this compound in E. coli are its actions as a membrane disruptor, specifically as an uncoupler of oxidative phosphorylation and a narcotic agent.[1]

  • Uncoupling of Oxidative Phosphorylation: this compound can shuttle protons across the inner bacterial membrane, dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of cellular energy.[1]

  • Narcosis: At higher concentrations, it can exert a narcotic effect, non-specifically disrupting membrane function and inhibiting various membrane-associated enzymatic activities.[1]

The toxicity of this compound is pH-dependent, with increased toxicity observed at a more alkaline pH.[1] This is likely due to the increased deprotonation of the catechol hydroxyl groups, enhancing its ability to interact with and disrupt the cell membrane. Interestingly, the presence of copper has been shown to decrease the toxicity of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the acute toxicity of this compound in E. coli.

Bacterial Growth Inhibition Assay (EC50 Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound that inhibits the growth of E. coli.

Materials:

  • Escherichia coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in a suitable solvent, e.g., ethanol)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.

  • Prepare Test Compound Dilutions: Prepare a series of twofold serial dilutions of the this compound stock solution in LB broth in a separate 96-well plate or in tubes. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Set up the Assay Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well of a sterile 96-well microplate.

    • Add 100 µL of the corresponding this compound dilution to the wells.

    • Include control wells:

      • Negative control: 100 µL of bacterial inoculum + 100 µL of LB broth with the same final concentration of the solvent used for the test compound.

      • Positive control (optional): 100 µL of bacterial inoculum + 100 µL of a known antibiotic.

      • Blank: 200 µL of sterile LB broth.

  • Incubation: Incubate the microplate at 37°C with continuous shaking for a defined period (e.g., 18-24 hours).

  • Measurement: After incubation, measure the OD600 of each well using a microplate reader.

  • Data Analysis:

    • Subtract the blank OD600 value from all other readings.

    • Calculate the percentage of growth inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (OD600 of treated well / OD600 of negative control well))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Membrane Potential Assay (Fluorescence-Based)

This protocol describes a method to assess changes in the membrane potential of E. coli upon exposure to this compound, providing evidence for its uncoupling activity.

Materials:

  • Escherichia coli cells

  • Phosphate-buffered saline (PBS) or a suitable buffer

  • This compound

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or DiOC2(3))

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow E. coli to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them twice with the assay buffer. Resuspend the cells in the same buffer to a specific OD600 (e.g., 0.5).

  • Dye Loading: Add the membrane potential-sensitive dye to the cell suspension at a final concentration recommended by the manufacturer and incubate in the dark for a period to allow the dye to equilibrate across the membrane.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • Compound Addition: Add this compound to the cell suspension at the desired final concentration. For the positive control, add CCCP.

  • Kinetic Measurement: Immediately start recording the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence signal (e.g., an increase in fluorescence for DiSC3(5) due to dequenching).

  • Data Analysis: Plot the fluorescence intensity against time. Compare the fluorescence changes induced by this compound to those of the negative control (buffer/solvent) and the positive control (CCCP).

Oxidative Stress Assay

This protocol outlines a method to measure the generation of reactive oxygen species (ROS) in E. coli following exposure to this compound.

Materials:

  • Escherichia coli cells

  • Assay buffer (e.g., PBS)

  • This compound

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Prepare the E. coli cell suspension as described in the membrane potential assay.

  • Dye Loading: Incubate the cells with DCFH-DA in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Compound Exposure: After dye loading, wash the cells to remove excess probe and resuspend them in the assay buffer. Add this compound or H₂O₂ (positive control) to the cell suspension.

  • Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for DCF.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways

The toxic effects of this compound, namely membrane damage and oxidative stress, are expected to trigger specific stress response signaling pathways in E. coli. While direct experimental evidence for this compound is limited, the known mechanisms of action allow for the postulation of the involvement of the following key pathways.

Envelope Stress Response Pathways

Damage to the bacterial cell envelope, including the inner membrane, activates sophisticated signaling systems to maintain cellular integrity. The two major envelope stress response pathways in E. coli are the Cpx and Rcs pathways.[2][3][4]

  • Cpx Pathway: The Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is activated by misfolded proteins in the periplasm and other envelope perturbations.[5] Activation of the Cpx pathway leads to the upregulation of genes encoding protein folding and degradation factors, helping to mitigate protein damage caused by membrane stress.[5]

  • Rcs Pathway: The Rcs phosphorelay system is a more complex signaling cascade that responds to defects in the outer membrane and peptidoglycan. It is activated by the outer membrane lipoprotein RcsF.[2][3] While this compound primarily targets the inner membrane, severe disruption could indirectly lead to outer membrane stress and activation of the Rcs pathway.

EnvelopeStressResponse cluster_Cpx Cpx Pathway cluster_Rcs Rcs Pathway CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates GeneExpression Upregulation of Envelope Repair & Chaperone Genes CpxR->GeneExpression regulates CpxP CpxP (Periplasmic Inhibitor) CpxP->CpxA inhibits MisfoldedProteins Misfolded Envelope Proteins MisfoldedProteins->CpxA activates RcsF RcsF (OM Lipoprotein) RcsC RcsC (Sensor Kinase) RcsF->RcsC activates RcsD RcsD (Phosphotransferase) RcsC->RcsD transfers phosphate RcsB RcsB (Response Regulator) RcsD->RcsB phosphorylates RcsB->GeneExpression regulates OM_Damage Outer Membrane Damage OM_Damage->RcsF sensed by Dichlorocatechol This compound MembraneDamage Inner Membrane Damage Dichlorocatechol->MembraneDamage MembraneDamage->MisfoldedProteins MembraneDamage->OM_Damage indirectly causes

Putative activation of E. coli envelope stress response pathways by this compound.
Oxidative Stress Response Pathways

The uncoupling of oxidative phosphorylation can lead to the leakage of electrons from the electron transport chain, resulting in the formation of reactive oxygen species (ROS) and subsequent oxidative stress. E. coli possesses well-defined regulatory networks to counteract oxidative damage.[6][7]

  • OxyR Regulon: This regulon is activated in response to hydrogen peroxide (H₂O₂). The transcription factor OxyR is directly oxidized by H₂O₂, leading to a conformational change that allows it to activate the expression of genes encoding detoxifying enzymes such as catalase (katG) and alkyl hydroperoxide reductase (ahpCF).[6][7]

  • SoxRS Regulon: This two-component system responds to superoxide radicals (O₂⁻). The sensor protein SoxR contains a [2Fe-2S] cluster that is oxidized by superoxide, activating the transcription of the soxS gene. The SoxS protein, in turn, is a transcriptional activator for a battery of genes involved in defending against oxidative damage, including superoxide dismutase (sodA) and DNA repair enzymes.[6][7]

OxidativeStressResponse cluster_SoxRS SoxRS Regulon cluster_OxyR OxyR Regulon Dichlorocatechol This compound Uncoupling Uncoupling of Oxidative Phosphorylation Dichlorocatechol->Uncoupling ROS Increased ROS (O₂⁻, H₂O₂) Uncoupling->ROS O2_radical O₂⁻ ROS->O2_radical H2O2 H₂O₂ ROS->H2O2 SoxR SoxR (inactive) SoxR_active SoxR (active) SoxR->SoxR_active oxidation SoxS SoxS SoxR_active->SoxS activates transcription of soxS SoxS_genes sodA, nfo, etc. SoxS->SoxS_genes activates transcription Detoxification Detoxification & DNA Repair SoxS_genes->Detoxification OxyR OxyR (inactive) OxyR_active OxyR (active) OxyR->OxyR_active oxidation OxyR_genes katG, ahpCF, etc. OxyR_active->OxyR_genes activates transcription OxyR_genes->Detoxification

Proposed activation of E. coli oxidative stress response pathways by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the acute toxicity of a compound like this compound in E. coli.

ExperimentalWorkflow start Start growth_inhibition Bacterial Growth Inhibition Assay start->growth_inhibition ec50 Determine EC50 growth_inhibition->ec50 mechanism Investigate Mechanism of Action ec50->mechanism data_analysis Data Analysis & Interpretation ec50->data_analysis membrane_potential Membrane Potential Assay mechanism->membrane_potential Uncoupling? oxidative_stress Oxidative Stress Assay mechanism->oxidative_stress ROS generation? signaling Analyze Stress Response Pathways (e.g., qRT-PCR, Reporter Strains) membrane_potential->signaling oxidative_stress->signaling signaling->data_analysis conclusion Conclusion on Toxicity Profile data_analysis->conclusion

A logical workflow for assessing the acute toxicity of a chemical in E. coli.

Conclusion

This compound exhibits significant acute toxicity to Escherichia coli, primarily through its action as a membrane uncoupler and narcotic. Its toxicity is modulated by environmental factors such as pH and the presence of copper ions. The disruption of membrane integrity and the induction of oxidative stress are likely to activate the Cpx, Rcs, OxyR, and SoxRS signaling pathways, respectively, as part of the bacterium's defense mechanisms. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of the toxicological properties of this compound and other related environmental contaminants. Further research, including transcriptomic and proteomic analyses, would provide more direct evidence for the activation of these signaling pathways and a more complete understanding of the cellular response to this toxicant.

References

The Environmental Odyssey of Chlorinated Catechols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated catechols are a class of chemical compounds that have garnered significant attention due to their persistence and potential toxicity in the environment. As metabolic byproducts of various industrial chemicals, including chlorophenols, pesticides, and pharmaceuticals, their fate and transport through environmental matrices are of critical concern. This technical guide provides an in-depth analysis of the environmental behavior of chlorinated catechols, focusing on their degradation pathways, transport mechanisms, and ecotoxicological effects. Detailed experimental protocols for key analytical and environmental studies are presented, alongside a comprehensive compilation of quantitative data to aid in risk assessment and the development of remediation strategies. Visualizations of key metabolic and transport pathways are provided to facilitate a deeper understanding of the complex processes governing the environmental lifecycle of these compounds.

Introduction

Chlorinated catechols are hydroxylated derivatives of chlorobenzenes, characterized by a benzene ring with two hydroxyl groups and one or more chlorine atoms. They are primarily formed as intermediates in the microbial degradation of a wide range of chlorinated aromatic compounds, such as chlorophenols, which are used extensively as wood preservatives, biocides, and in the synthesis of dyes and drugs.[1] Their presence in the environment is a direct consequence of the widespread use and disposal of these parent compounds. The number and position of chlorine atoms on the catechol ring significantly influence their chemical and toxicological properties, including their persistence, bioavailability, and toxicity. Understanding the environmental fate and transport of chlorinated catechols is crucial for assessing their ecological risk and for the development of effective bioremediation technologies.

Environmental Fate of Chlorinated Catechols

The environmental fate of chlorinated catechols is governed by a complex interplay of biotic and abiotic processes that determine their transformation, persistence, and ultimate distribution across different environmental compartments, including soil, water, and air.

Biotic Degradation

Microbial degradation is the primary mechanism for the breakdown of chlorinated catechols in the environment. A diverse range of bacteria and fungi have been shown to utilize these compounds as a source of carbon and energy. The degradation pathways are highly dependent on the specific microbial species and the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the microbial degradation of chlorinated catechols typically proceeds through ring cleavage, catalyzed by dioxygenase enzymes. The two main pathways are the ortho-cleavage (or intradiol cleavage) and the meta-cleavage (or extradiol cleavage) pathways.

  • Ortho-cleavage Pathway: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. For chlorinated catechols, this is often a modified pathway involving chlorocatechol 1,2-dioxygenase, leading to the formation of chloromuconic acid. This is further metabolized through a series of enzymatic reactions to intermediates of the tricarboxylic acid (TCA) cycle.

  • Meta-cleavage Pathway: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups, catalyzed by catechol 2,3-dioxygenase. This leads to the formation of a hydroxymuconic semialdehyde, which is subsequently mineralized.

The efficiency of these pathways can be influenced by the degree and position of chlorine substitution on the catechol ring.

Microbial_Degradation_Pathways cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway CC Chlorinated Catechol CMA Chloro-cis,cis- muconate CC->CMA Chlorocatechol 1,2-dioxygenase CMD Chloromuconolactone CMA->CMD Chloromuconate cycloisomerase MA Maleylacetate CMD->MA Dienelactone hydrolase TCA TCA Cycle Intermediates MA->TCA CC2 Chlorinated Catechol HMS 2-Hydroxy-6-chloro- 6-oxohexa-2,4-dienoate CC2->HMS Catechol 2,3-dioxygenase OP Further Metabolism HMS->OP

Figure 1: Aerobic microbial degradation pathways of chlorinated catechols.

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the catechol ring and replaced with hydrogen atoms. This process is typically slower than aerobic degradation and is carried out by specialized anaerobic bacteria. The resulting less-chlorinated or non-chlorinated catechols can then be degraded further, often through ring cleavage.

Abiotic Degradation

Abiotic processes can also contribute to the transformation of chlorinated catechols in the environment, although they are generally considered to be slower than microbial degradation.

In the presence of sunlight, particularly in aqueous environments, chlorinated catechols can undergo photodegradation. This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds or the generation of reactive oxygen species that can oxidize the catechol ring. The rate and extent of photodegradation are influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances.

Chlorinated catechols can be chemically transformed through reactions with reactive minerals in soil and sediment. For example, iron-containing minerals can facilitate reductive dechlorination under anoxic conditions.

Environmental Transport of Chlorinated Catechols

The transport of chlorinated catechols in the environment is primarily dictated by their physical and chemical properties, as well as the characteristics of the environmental media. Key processes include sorption to soil and sediment, volatilization into the atmosphere, and leaching into groundwater.

Environmental_Transport cluster_water Water cluster_soil Soil/Sediment cluster_air Air Source Source (e.g., Industrial Discharge, Pesticide Degradation) Water Surface Water & Groundwater Source->Water Soil Soil & Sediment Source->Soil Runoff Runoff Water->Runoff Sorption Sorption/ Desorption Water->Sorption Sorption Volatilization Volatilization Water->Volatilization Biota Biota Water->Biota Uptake Degradation Degradation (Biotic & Abiotic) Water->Degradation Leaching Leaching Leaching->Water Runoff->Soil Soil->Leaching Soil->Sorption Soil->Biota Uptake Soil->Degradation Sorption->Water Desorption Air Atmosphere Air->Soil Deposition Volatilization->Air Biota->Degradation

Figure 2: Environmental transport and fate of chlorinated catechols.
Sorption

The tendency of chlorinated catechols to adsorb to soil and sediment particles is a critical factor in their mobility. This process is quantified by the soil organic carbon-water partitioning coefficient (Koc).[2][3][4] Generally, compounds with higher Koc values are more strongly sorbed to soil organic matter and are therefore less mobile. The degree of chlorination and the position of the chlorine atoms influence the hydrophobicity of the molecule and thus its sorption potential.

Volatilization

Volatilization is the process by which a chemical partitions from water or soil into the air. The tendency of a chlorinated catechol to volatilize is described by its Henry's Law constant. While generally less volatile than their parent chlorophenols, some volatilization of chlorinated catechols can occur, particularly from surface waters.

Leaching

Chlorinated catechols that are not strongly sorbed to soil particles can be transported downward through the soil profile with infiltrating water, a process known as leaching. This can lead to the contamination of groundwater resources. The potential for leaching is inversely related to the Koc value.

Quantitative Data

The following tables summarize key quantitative data for selected chlorinated catechols. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of Selected Chlorinated Catechols

CompoundMolecular FormulaCAS NumberLog KowKoc (L/kg)Water Solubility (g/L)
4-ChlorocatecholC₆H₅ClO₂133-69-7~2.1 (est.)~150 (est.)Data not readily available
3,5-DichlorocatecholC₆H₄Cl₂O₂13673-92-2~2.8 (est.)~600 (est.)Data not readily available
4,5-DichlorocatecholC₆H₄Cl₂O₂3428-24-8~2.8 (est.)~600 (est.)Data not readily available
3,4,5-TrichlorocatecholC₆H₃Cl₃O₂56961-14-9~3.5 (est.)~2000 (est.)Data not readily available
TetrachlorocatecholC₆H₂Cl₄O₂1198-55-6~4.2 (est.)~5000 (est.)Data not readily available

Estimated values are based on data for structurally similar compounds and QSAR models. Direct experimental data for many chlorinated catechols are limited. Log Kow for related compounds such as 1,4-Dichlorobenzene is 3.44[5] and for 3,4-Dichlorophenol is 3.33.[6] 2,5-Dichlorophenol has a log Kow of 3.06.[7]

Table 2: Ecotoxicity of Selected Chlorinated Catechols

CompoundOrganismEndpointValue (mg/L)Reference
4-ChlorocatecholDaphnia magna48h EC50 (Immobilization)> 40[8]
3,5-DichlorophenolDaphnia magna48h EC50 (Immobilization)1.7[9]
Chlorinated Phenols (general)Rainbow Trout (Oncorhynchus mykiss)96h LC50Varies with chlorination[10][11]

EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect in a test population.[9] LC50 (Median Lethal Concentration) is the concentration that is lethal to 50% of the test organisms.

Table 3: Environmental Half-lives of Selected Chlorinated Catechols

CompoundEnvironmental CompartmentHalf-lifeConditionsReference
4-ChlorocatecholSoilWeeks to monthsAerobic[12][13]
DichlorocatecholsSoilMonths to yearsAnaerobic[14]
Chlorinated Aromatics (general)FreshwaterVaries (e.g., Chlorobenzene ~0.9 days)Biodegradation[15]

Half-life is the time required for the concentration of a substance to decrease by half.[16] These are generalized values; actual half-lives are highly site-specific.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of chlorinated catechols.

Protocol for Determining Aerobic Biodegradation in a Sediment-Water Microcosm

Biodegradation_Protocol start Start prep 1. Microcosm Preparation: - Collect sediment and water from the study site. - Add known amounts of sediment and water to replicate flasks. start->prep spike 2. Spiking: - Prepare a stock solution of the target chlorinated catechol. - Spike the microcosms to achieve the desired initial concentration. prep->spike incubate 3. Incubation: - Incubate microcosms in the dark at a constant temperature (e.g., 20-25°C). - Include sterile controls (e.g., autoclaved or poisoned with HgCl₂). spike->incubate sample 4. Sampling: - At regular time intervals, sacrifice replicate microcosms. - Separate the water and sediment phases. incubate->sample extract 5. Extraction: - Extract the chlorinated catechol from both water and sediment phases using an appropriate solvent (e.g., ethyl acetate). sample->extract analyze 6. Analysis: - Analyze the extracts using GC-MS to quantify the concentration of the chlorinated catechol. extract->analyze data 7. Data Analysis: - Plot concentration versus time. - Calculate the degradation rate and half-life. analyze->data end End data->end

Figure 3: Experimental workflow for determining aerobic biodegradation.

Objective: To determine the rate of aerobic biodegradation of a chlorinated catechol in a simulated sediment-water environment.[17][18][19]

Materials:

  • Sediment and water from the site of interest.

  • Glass flasks or bottles with airtight seals.

  • Target chlorinated catechol.

  • Appropriate organic solvent for extraction (e.g., ethyl acetate).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Shaking incubator.

  • Autoclave or chemical sterilant (e.g., mercuric chloride).

Procedure:

  • Microcosm Setup:

    • Sieve the sediment to remove large debris.

    • Add a known amount of wet sediment (e.g., 50 g) and site water (e.g., 100 mL) to a series of replicate flasks.

    • Prepare sterile controls by autoclaving a subset of the microcosms or by adding a chemical sterilant.

  • Spiking:

    • Prepare a stock solution of the chlorinated catechol in a water-miscible solvent (e.g., methanol).

    • Spike the microcosms with the stock solution to achieve the desired initial concentration, ensuring the solvent volume is minimal.

  • Incubation:

    • Incubate the flasks in a shaking incubator at a constant temperature representative of the field conditions, in the dark to prevent photodegradation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice a set of replicate microcosms (both active and sterile).

  • Extraction:

    • Separate the water and sediment phases by centrifugation.

    • Extract the water phase with the chosen organic solvent.

    • Extract the sediment phase with the same solvent, possibly with the aid of sonication.

  • Analysis:

    • Combine the extracts for each microcosm and concentrate them if necessary.

    • Analyze the extracts by GC-MS to determine the concentration of the chlorinated catechol.[20][21][22][23][24]

  • Data Analysis:

    • Plot the concentration of the chlorinated catechol over time for both the active and sterile microcosms.

    • The difference in the rate of disappearance between the active and sterile microcosms represents the biodegradation rate.

    • Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol for Determining the Soil-Water Partition Coefficient (Koc)

Objective: To determine the extent to which a chlorinated catechol partitions between soil/sediment and water.[25][26][27][28]

Materials:

  • Soil or sediment with known organic carbon content.

  • Target chlorinated catechol (radiolabeled if possible for easier quantification).

  • Calcium chloride (CaCl₂) solution (0.01 M) to maintain constant ionic strength.

  • Centrifuge tubes.

  • Shaker.

  • Analytical instrument for quantification (e.g., GC-MS or liquid scintillation counter for radiolabeled compounds).

Procedure:

  • Soil Preparation:

    • Air-dry and sieve the soil.

    • Determine the organic carbon content of the soil.

  • Equilibration:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of CaCl₂ solution containing the chlorinated catechol at various concentrations.

    • Include control tubes with no soil to account for any sorption to the tube walls.

  • Shaking:

    • Shake the tubes for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation:

    • Centrifuge the tubes to separate the solid and aqueous phases.

  • Analysis:

    • Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of the chlorinated catechol (C_w).

    • The concentration in the soil (C_s) can be calculated by mass balance: C_s = [(Initial mass in solution) - (Final mass in solution)] / (Mass of soil).

  • Calculation:

    • Calculate the soil-water distribution coefficient (Kd) for each concentration: Kd = C_s / C_w.

    • Normalize Kd to the organic carbon content (f_oc) of the soil to obtain Koc: Koc = (Kd / f_oc) * 100.

Protocol for Determining Photodegradation Rate in Water

Objective: To determine the rate of photodegradation of a chlorinated catechol in an aqueous solution under simulated sunlight.[29][30][31][32][33]

Materials:

  • Quartz tubes (transparent to UV light).

  • A light source that simulates the solar spectrum (e.g., a xenon arc lamp).

  • Target chlorinated catechol.

  • High-purity water.

  • Analytical instrument for quantification (e.g., HPLC-UV or GC-MS).

Procedure:

  • Solution Preparation:

    • Prepare a solution of the chlorinated catechol in high-purity water at a known concentration.

  • Irradiation:

    • Fill the quartz tubes with the solution.

    • Place the tubes in a photoreactor equipped with the light source.

    • Include dark controls by wrapping some tubes in aluminum foil.

  • Sampling:

    • At various time intervals, remove a tube from the reactor for analysis.

  • Analysis:

    • Analyze the concentration of the chlorinated catechol in the samples using an appropriate analytical method.

  • Data Analysis:

    • Plot the concentration of the chlorinated catechol over time for both the irradiated and dark control samples.

    • The rate of disappearance in the irradiated samples, corrected for any loss in the dark controls, represents the photodegradation rate.

    • Calculate the photodegradation rate constant and half-life.

Conclusion

Chlorinated catechols are significant environmental contaminants due to their widespread sources and potential for persistence and toxicity. Their environmental fate is a complex process influenced by a combination of biotic and abiotic degradation pathways, as well as various transport mechanisms. Microbial degradation, particularly through aerobic pathways, represents the most significant route for their removal from the environment. However, the efficiency of this process is highly dependent on the specific chlorinated catechol and the prevailing environmental conditions. Abiotic processes such as photodegradation and chemical degradation can also contribute to their transformation, but typically at slower rates. The transport of chlorinated catechols is largely governed by their sorption to soil and sediment, which in turn is influenced by their physicochemical properties. A thorough understanding of these processes, supported by robust quantitative data and standardized experimental protocols, is essential for accurate environmental risk assessment and the design of effective remediation strategies for sites contaminated with these compounds. Further research is needed to fill the existing data gaps, particularly for the higher chlorinated catechols, to better predict their environmental behavior and to develop more efficient and sustainable remediation technologies.

References

The Natural Occurrence of 3,5-Dichlorocatechol in Contaminated Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichlorocatechol (3,5-DCC) is a chlorinated aromatic compound that serves as a critical intermediate in the microbial degradation of several widespread environmental pollutants. It is not typically released directly into the environment as a primary contaminant. Instead, its presence in soil and groundwater is a direct indicator of the ongoing biodegradation of more complex chlorinated substances. For researchers and environmental scientists, detecting 3,5-DCC can provide valuable insights into the natural attenuation processes occurring at a contaminated site and the metabolic pathways being utilized by indigenous microbial populations. This guide provides a technical overview of the formation, occurrence, and analysis of this compound in contaminated settings.

Origin and Natural Occurrence

The presence of this compound in the environment is almost exclusively the result of microbial metabolism. It is a key metabolite in the aerobic degradation pathways of several common herbicides and industrial chemicals.

2.1 Precursor Compounds and Contaminated Sites

This compound is formed during the breakdown of the following major pollutants:

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide for broadleaf weed control in agriculture and urban landscapes.[1][2] Contamination can be found in agricultural soils, runoff, and associated surface and groundwater.[3]

  • 2,4-Dichlorophenol (2,4-DCP): Used as a wood preservative and disinfectant, and also a primary degradation product of 2,4-D.[4] Its presence is often associated with industrial sites, timber treatment facilities, and agricultural areas.

  • 1,3-Dichlorobenzene (1,3-DCB): An industrial solvent and chemical intermediate. Contamination is typically localized to industrial manufacturing sites and hazardous waste disposal areas.

Consequently, 3,5-DCC is most likely to be detected in environments impacted by agricultural activities, industrial operations, or improper chemical disposal. While it is a crucial intermediate, its concentration in the environment is often low and transient, as it is typically further degraded by microbial communities. For instance, in some field studies involving 2,4-D application, its immediate precursor, 2,4-DCP, was detected at levels below the limit of quantification, suggesting that subsequent metabolites like 3,5-DCC would be present in similarly low concentrations.[5]

Microbial Biodegradation Pathways

The transformation of chlorinated aromatic compounds into this compound and its subsequent degradation is a well-characterized enzymatic process carried out by a diverse range of soil and water bacteria. Genera such as Pseudomonas, Cupriavidus, Rhodococcus, and Alcaligenes are frequently implicated in these pathways.[3][4]

3.1 Formation of this compound

The initial steps involve the conversion of the parent pollutant into 2,4-Dichlorophenol. In the case of 2,4-D, the enzyme 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase (TfdA) cleaves the side chain to form 2,4-DCP. The crucial step leading to the formation of 3,5-DCC is the hydroxylation of 2,4-DCP. This reaction is catalyzed by the enzyme 2,4-dichlorophenol hydroxylase (TfdB) , which adds a hydroxyl group to the aromatic ring, yielding this compound.

3.2 Degradation of this compound

Once formed, 3,5-DCC is funneled into a modified ortho-cleavage pathway for ring fission. This pathway mineralizes the compound into intermediates of central metabolism, such as those in the Tricarboxylic Acid (TCA) cycle. The key enzymatic steps are as follows:

  • Ring Cleavage: Chlorocatechol 1,2-dioxygenase (TfdC) , a nonheme iron dioxygenase, catalyzes the intradiol cleavage of the aromatic ring of 3,5-DCC to form 2,4-dichloro-cis,cis-muconate.[6]

  • Cycloisomerization: Chloromuconate cycloisomerase (TfdD) converts the linear 2,4-dichloro-cis,cis-muconate into 2-chlorodienelactone.

  • Hydrolysis: Chlorodienelactone hydrolase (TfdE) hydrolyzes 2-chlorodienelactone to produce 2-chloromaleylacetate.

  • Reduction: Finally, maleylacetate reductase (TfdF) reduces 2-chloromaleylacetate to 3-oxoadipate (β-ketoadipate), which can then enter the TCA cycle.

The genes encoding these enzymes (tfdC, tfdD, tfdE, tfdF) are often found together in operons on plasmids, facilitating their transfer between different bacterial species.

Biodegradation_Pathway Precursor 2,4-Dichlorophenol (2,4-DCP) DCC This compound Precursor->DCC 2,4-Dichlorophenol hydroxylase (TfdB) Muconate 2,4-Dichloro-cis,cis-muconate DCC->Muconate Chlorocatechol 1,2-dioxygenase (TfdC) Dienelactone 2-Chlorodienelactone Muconate->Dienelactone Chloromuconate cycloisomerase (TfdD) Maleylacetate 2-Chloromaleylacetate Dienelactone->Maleylacetate Chlorodienelactone hydrolase (TfdE) Oxoadipate 3-Oxoadipate Maleylacetate->Oxoadipate Maleylacetate reductase (TfdF) TCA TCA Cycle Oxoadipate->TCA

Biodegradation pathway of 2,4-Dichlorophenol to the TCA cycle.

Quantitative Data Summary

Direct, comprehensive data on the concentrations of this compound across various contaminated sites are scarce, largely due to its transient nature as a metabolic intermediate. However, its occurrence is directly linked to the presence of its precursors. The following table summarizes the key relationships between precursor compounds and the conditions under which 3,5-DCC may be formed.

Precursor CompoundCommon Contaminated EnvironmentsKey Microbial Genera Involved in Degradation
2,4-Dichlorophenoxyacetic Acid (2,4-D) Agricultural soils, turfgrass, surface water, groundwater.[1][3]Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter[3]
2,4-Dichlorophenol (2,4-DCP) Industrial sites, wood treatment facilities, hazardous waste sites.[4]Pseudomonas, Rhodococcus, Bacillus, Alcaligenes[4]
1,3-Dichlorobenzene (1,3-DCB) Industrial chemical manufacturing sites, solvent-contaminated groundwater.Alcaligenes sp.

Experimental Protocols

The detection and quantification of this compound in environmental samples require robust extraction and sensitive analytical techniques due to its polar nature and typically low concentrations.

5.1 Sample Collection and Preparation

  • Water Samples: Collect groundwater or surface water in amber glass bottles to prevent photodegradation. Acidify samples to a pH < 2 with concentrated sulfuric acid to preserve the analyte.

  • Soil/Sediment Samples: Collect samples using standard soil coring methods and store them in glass jars at 4°C. Freeze samples if longer-term storage is required before extraction.

5.2 Extraction

  • Liquid-Liquid Extraction (for water):

    • Adjust the acidified water sample to a neutral pH.

    • Perform sequential extractions using a non-polar solvent such as dichloromethane (DCM).

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) (for water):

    • Condition a C18 or similar SPE cartridge.

    • Pass the water sample through the cartridge to adsorb the analyte.

    • Wash the cartridge to remove interferences.

    • Elute the 3,5-DCC with a suitable solvent like methanol or ethyl acetate.

    • Concentrate the eluate.

  • Soxhlet or Pressurized Fluid Extraction (for soil):

    • Mix the soil sample with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using a solvent mixture (e.g., acetone/hexane) in a Soxhlet apparatus or a pressurized fluid extraction system.

    • Concentrate the resulting extract.

5.3 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and low volatility, 3,5-DCC requires chemical derivatization prior to GC-MS analysis.

  • Derivatization (Silylation):

    • Evaporate the concentrated extract to complete dryness.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to convert the polar hydroxyl groups to non-polar trimethylsilyl (TMS) ethers.

  • GC-MS Instrumental Parameters (Typical):

    • Injection: Splitless mode.

    • Carrier Gas: Helium.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold, then ramp at 10-15°C/min to a final temperature of ~280°C.

    • MS Detection: Can be operated in full scan mode for qualitative identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Water Water Sample (Acidify pH < 2) LLE Liquid-Liquid or Solid-Phase Extraction Water->LLE Soil Soil/Sediment Sample (Store at 4°C) Solvent Solvent Extraction (e.g., Soxhlet) Soil->Solvent Concentrate Concentrate Extract LLE->Concentrate Solvent->Concentrate Deriv Derivatization (e.g., Silylation) Concentrate->Deriv GCMS GC-MS Analysis (SIM or Full Scan) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

General experimental workflow for the analysis of 3,5-DCC.

Conclusion

This compound is a significant biomarker for the microbial degradation of chlorinated pollutants such as 2,4-D and 2,4-DCP. While its direct quantification in contaminated sites can be challenging due to its transient nature, its detection confirms the activity of specific catabolic pathways. Understanding the conditions of its formation and the analytical methods for its detection is crucial for monitoring the efficacy of natural attenuation and engineered bioremediation strategies at sites contaminated with chlorinated aromatic compounds.

References

Spectroscopic Profile of 3,5-Dichlorocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,5-Dichlorocatechol (CAS RN: 13673-92-2), a significant compound in environmental and metabolic research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
6.908dAr-H
6.804dAr-H

Note: Data acquired in D₂O.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
150.717C -OH
145.441C -OH
125.154C -Cl
123.789C -H
122.120C -Cl
116.939C -H

Note: Data acquired in D₂O.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3400-3300O-H stretch (broad)
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C ring stretch
~1200-1000C-O stretch
~800-600C-Cl stretch

Note: Specific peak list is not publicly available. Data is inferred from general catechol spectra and the experimental technique mentioned in public databases.

Table 3: Mass Spectrometry (MS) Data
m/zRelative IntensityInterpretation
178100%[M]⁺ (Molecular ion with ³⁵Cl₂)
180~65%[M+2]⁺ (Isotope peak for one ³⁷Cl)
114~30%Fragment ion

Note: Data corresponds to the most abundant peaks from GC-MS analysis as reported in the NIST Mass Spectrometry Data Center.[1] Relative intensities are approximate.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data was obtained from the Biological Magnetic Resonance Bank (BMRB).[2]

  • Instrumentation : Bruker DMX-500 spectrometer.

  • Sample Preparation : The sample of this compound was dissolved in Deuterium Oxide (D₂O).

  • Experimental Conditions : The spectra were recorded at a temperature of 298 K and a pH of 7.4.

  • Data Acquisition : Standard pulse sequences were used to acquire both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

The IR data was referenced from SpectraBase, which indicates the use of Fourier-Transform Infrared (FTIR) spectroscopy.

  • Instrumentation : Bruker IFS 85 FTIR spectrometer.[1]

  • Sample Preparation : The solid this compound sample was prepared as a Potassium Bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet was also acquired for background correction.

Mass Spectrometry (MS)

The mass spectrometry data was obtained through Gas Chromatography-Mass Spectrometry (GC-MS) and is available in the NIST Mass Spectrometry Data Center.[1]

  • Instrumentation : A standard GC-MS system, likely employing electron ionization (EI) as the ionization method.

  • Sample Preparation : The sample was likely dissolved in a volatile organic solvent suitable for GC injection.

  • GC Conditions : The sample was injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities before it enters the mass spectrometer.

  • MS Conditions : Electron ionization was used to generate charged fragments of the molecule. The mass analyzer then separated these fragments based on their mass-to-charge ratio (m/z), and a detector recorded their abundance.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution Dissolution (Solvent) Sample->Dissolution for NMR & MS KBr Pellet KBr Pellet Formation Sample->KBr Pellet for IR NMR NMR Spectrometer Dissolution->NMR MS GC-MS System Dissolution->MS IR FTIR Spectrometer KBr Pellet->IR NMR_Data NMR Spectrum (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Peaks) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,5-Dichlorocatechol in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorocatechol is a chlorinated aromatic compound that can be formed as a metabolite during the microbial degradation of various chlorinated pollutants, such as dichlorobenzenes. Its presence in water can be an indicator of environmental contamination. Accurate and sensitive detection of this compound is crucial for environmental monitoring, toxicological studies, and understanding the fate of chlorinated pollutants in ecosystems. These application notes provide detailed protocols for the extraction and analysis of this compound in water samples using various analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the determination of this compound in water. The choice of method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The most common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often requiring derivatization of the analyte to improve volatility.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the direct analysis of polar compounds like this compound without the need for derivatization.

  • Electrochemical Sensors: Offer the potential for rapid, in-situ measurements, though specificity for this compound may require specialized electrode modifications.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility for GC analysis. Silylation is a common derivatization technique where the hydroxyl groups of the catechol are replaced with trimethylsilyl (TMS) groups.[1] Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

Experimental Protocol

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 1 L of water sample in a clean glass bottle.

  • Acidification: Acidify the water sample to a pH < 2 with concentrated sulfuric acid.[2]

  • Extraction:

    • Transfer the acidified sample to a 2 L separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the separatory funnel.[2]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 50 mL portions of DCM.[2]

    • Combine the DCM extracts.

  • Drying: Pass the combined DCM extracts through a column containing anhydrous sodium sulfate to remove any residual water.[2]

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[2]

B. Derivatization: Silylation

  • Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.[2]

  • Evaporate the solvent completely under a gentle stream of nitrogen. It is crucial that the sample is free of water.[2]

  • Add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.[2]

C. GC-MS Analysis

  • GC System: Agilent 8890 GC (or equivalent)

  • Injector: Splitless mode, 250°C[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent mid-polarity column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[2]

  • MS System: Agilent 7000D TQ MS (or equivalent)

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity or Full Scan (50-550 amu) for qualitative analysis. Key ions for the derivatized this compound should be determined from a standard.[1]

Quantitative Data

The following table summarizes typical performance metrics for the analysis of chlorophenolic compounds using GC-MS. Specific values for this compound will depend on the exact matrix and methodology and should be experimentally determined.

ParameterTypical ValueReference
Limit of Detection (LOD)0.001 µg/L[3]
Limit of Quantification (LOQ)0.003 µg/L[3]
Recovery75 - 125%[3]
Linearity (R²)> 0.995[4]
Relative Standard Deviation (RSD)< 10%[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1 L Water Sample Acidify Acidify to pH < 2 Sample->Acidify LLE Liquid-Liquid Extraction (3x with DCM) Acidify->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Evaporate Evaporate to Dryness Concentrate->Evaporate Add_Reagent Add Silylating Agent (BSTFA + 1% TMCS) Evaporate->Add_Reagent Heat Heat at 60-70°C Add_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

Principle

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] this compound is separated from other components in the sample and detected by a UV-Vis or Photodiode Array (PDA) detector. This method has the advantage of not requiring a derivatization step.

Experimental Protocol

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect a 500 mL water sample.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it.[6] Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

B. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a PDA or UV-Vis detector.

  • Column: ZORBAX Extend-C18 (4.6 x 250 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[5] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by running a standard).

Quantitative Data

The following table provides typical performance characteristics for the HPLC analysis of phenolic compounds. These values should be experimentally verified for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)10.9 - 20.4 ng/L[6]
Limit of Quantification (LOQ)36.2 - 60.7 ng/L[6]
Recovery (SPE)78 - 120%[6]
Linearity (R²)≥ 0.9996[2]
Retention Time (tᵣ)5 - 7 minutes (varies with exact conditions)[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 500 mL Water Sample Condition Condition C18 SPE Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate and Reconstitute Elute->Concentrate HPLC HPLC-UV/PDA Analysis Concentrate->HPLC Data Data Acquisition HPLC->Data

HPLC analysis workflow for this compound.

Electrochemical Sensor Method

Principle

Electrochemical sensors offer a rapid and potentially portable method for the detection of electroactive compounds like this compound.[7] These sensors work by measuring the change in electrical current or potential that occurs when the analyte undergoes an oxidation or reduction reaction at the surface of a modified electrode. The selectivity and sensitivity of the sensor can be enhanced by modifying the electrode surface with various nanomaterials or polymers.[8]

Experimental Protocol

A. Sensor Preparation (Example with a Modified Glassy Carbon Electrode)

  • Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Electrode Modification: The modification procedure will depend on the chosen material. For example, a nanocomposite of a metal oxide and a conductive polymer could be drop-casted onto the GCE surface and allowed to dry. The specific materials and methods would need to be optimized for selectivity towards this compound.

B. Electrochemical Measurement

  • Electrochemical Workstation: A potentiostat/galvanostat.

  • Three-Electrode System:

    • Working Electrode: Modified GCE.

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Electrolyte: A suitable buffer solution (e.g., phosphate buffer solution, pH 7).

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry.

  • Procedure:

    • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

    • Record the baseline response.

    • Add a known volume of the water sample to the cell.

    • Record the voltammetric response. The peak current at a specific potential will be proportional to the concentration of this compound.

Quantitative Data

The performance of electrochemical sensors is highly dependent on the specific electrode modification. The following table provides a range of typical values observed for the detection of catechol and its derivatives.

ParameterTypical ValueReference
Limit of Detection (LOD)0.0018 - 8.20 nM[8]
Limit of Quantification (LOQ)Typically 3.3 x LOD[9]
Linear RangeVaries widely (e.g., 0.01 - 157 µM)[8]
Recovery96.0 - 104.3%[10]

Experimental Workflow

Electrochemical_Workflow cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis Polish Polish GCE Modify Modify Electrode Surface Polish->Modify Setup Setup 3-Electrode Cell Modify->Setup Baseline Record Baseline Setup->Baseline Add_Sample Add Water Sample Baseline->Add_Sample Measure Record Voltammetric Response (DPV/SWV) Add_Sample->Measure Analyze Correlate Peak Current to Concentration Measure->Analyze

Electrochemical sensor analysis workflow.

References

Purification of 3,5-Dichlorocatechol 1,2-Dioxygenase from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for the purification of 3,5-dichlorocatechol 1,2-dioxygenase, a key enzyme in the biodegradation of chlorinated aromatic compounds, from Pseudomonas species. The enzyme, a non-heme iron dioxygenase, catalyzes the intradiol cleavage of the benzene ring of this compound.[1] Understanding its purification and characterization is crucial for applications in bioremediation and biocatalysis.

Introduction

This compound 1,2-dioxygenase is an important enzyme in the microbial degradation pathways of various chloroaromatic pollutants, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1] It belongs to the family of intradiol dioxygenases, which utilize a non-heme Fe(III) center to catalyze the ring cleavage of catechol and its derivatives.[2] The purification of this enzyme is essential for detailed biochemical and structural studies, which can inform the development of robust biocatalysts for environmental and industrial applications. This protocol is based on established methods for purifying catechol 1,2-dioxygenases from Pseudomonas strains.[1][3][4]

Data Presentation

Purification Summary of this compound 1,2-Dioxygenase

The following table summarizes a typical purification procedure for a catechol 1,2-dioxygenase from a Pseudomonas species, providing an example of the expected yield and purification fold at each step.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Extract224017470.781001
Ammonium Sulfate Precipitation150013980.93801.2
Anion Exchange Chromatography5109331.83532.34
Gel Filtration Chromatography1508255.5477.1

Note: Data is illustrative and based on typical purification results for similar enzymes.[3][5] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.[6]

Experimental Protocols

Bacterial Growth and Induction

This protocol describes the cultivation of Pseudomonas cells and the induction of this compound 1,2-dioxygenase expression.

Materials:

  • Pseudomonas cepacia CSV90 or other suitable Pseudomonas strain

  • Mineral medium

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) or other suitable inducer (e.g., benzoic acid, phenol)[1][6][7]

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a sterile mineral medium suitable for Pseudomonas growth.[6]

  • Inoculate the medium with a starter culture of the Pseudomonas strain.

  • Grow the culture at 30°C with vigorous shaking (200 rpm).[6]

  • When the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.6), add the inducer (e.g., 600 ppm phenol or 2,4-D as the sole carbon source) to induce the expression of the dioxygenase.[1][3]

  • Continue incubation for several hours (e.g., 2-8 hours) to allow for enzyme expression.[6][8]

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[6]

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and store at -20°C or proceed directly to cell lysis.[6]

Preparation of Crude Cell Extract

This protocol details the lysis of bacterial cells to release the intracellular enzymes.

Materials:

  • Harvested bacterial cells

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% acetone and 10% glycerol)[9]

  • Sonicator or French press

  • High-speed centrifuge

Procedure:

  • Resuspend the washed cell pellet in cold lysis buffer.

  • Disrupt the cells by sonication on ice or by passing them through a French press.[6]

  • Centrifuge the lysate at high speed (e.g., 30,000 x g) for 1 hour at 4°C to remove cell debris.[9]

  • Collect the supernatant, which is the crude cell extract containing the this compound 1,2-dioxygenase.

Ammonium Sulfate Precipitation

This step is used to concentrate the protein and remove some impurities.

Materials:

  • Crude cell extract

  • Saturated ammonium sulfate solution, pH 7.0

  • Stir plate and magnetic stirrer

  • Centrifuge

Procedure:

  • Slowly add the saturated ammonium sulfate solution to the crude extract with constant stirring to achieve a desired saturation level (e.g., 40%).[10]

  • Allow the mixture to equilibrate for 30 minutes with gentle stirring.[10]

  • Collect the precipitate by centrifugation at 8,000 x g for 20 minutes.[10]

  • Dissolve the pellet in a minimal volume of a suitable buffer (e.g., Buffer A: 20 mM Tris-HCl, pH 7.5).

  • Desalt the protein solution using a desalting column (e.g., PD-10) equilibrated with the same buffer.[10]

Anion Exchange Chromatography

This technique separates proteins based on their net negative charge.

Materials:

  • Desalted protein sample

  • Anion exchange column (e.g., Mono-Q)[10]

  • Chromatography system (e.g., FPLC)

  • Buffer A (e.g., 20 mM Tris-HCl, pH 7.5)

  • Buffer B (e.g., 20 mM Tris-HCl, pH 7.5, with 1 M NaCl)

Procedure:

  • Equilibrate the anion exchange column with Buffer A.

  • Load the desalted protein sample onto the column.

  • Wash the column with Buffer A to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (by mixing Buffer A and Buffer B).[10]

  • Collect fractions and assay each fraction for this compound 1,2-dioxygenase activity.

  • Pool the active fractions.

Gel Filtration Chromatography

This method separates proteins based on their size.

Materials:

  • Pooled active fractions from the previous step

  • Gel filtration column (e.g., Superdex 200)[6]

  • Chromatography system

  • Gel filtration buffer (e.g., 50 mM glycine-NaOH, pH 8.5)[6]

Procedure:

  • Concentrate the pooled active fractions if necessary.

  • Equilibrate the gel filtration column with the gel filtration buffer.

  • Load the concentrated sample onto the column.

  • Elute the proteins with the gel filtration buffer at a constant flow rate.[6]

  • Collect fractions and assay for enzyme activity.

  • Pool the fractions containing the purified this compound 1,2-dioxygenase.

  • Verify the purity of the final sample by SDS-PAGE.

Enzyme Activity Assay

This protocol is for determining the activity of this compound 1,2-dioxygenase.

Materials:

  • Purified enzyme solution

  • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)[6]

  • Substrate solution (e.g., 100 µM this compound in buffer)

  • Spectrophotometer

Procedure:

  • Set up a reaction mixture containing the assay buffer.[6]

  • Pre-incubate the mixture at the optimal temperature (e.g., 30-40°C).[3][6]

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the formation of the ring cleavage product, 2,4-dichloro-cis,cis-muconic acid, by measuring the increase in absorbance at 260 nm.[3]

  • Calculate the enzyme activity using the molar extinction coefficient of the product (ε260 nm = 16,800 M⁻¹cm⁻¹ for cis,cis-muconic acid).[11][12]

  • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[6]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification cluster_analysis Analysis A Bacterial Culture (Pseudomonas sp.) B Induction with 2,4-D or Phenol A->B C Cell Harvesting (Centrifugation) B->C D Cell Lysis (Sonication) C->D Proceed to Lysis E Crude Extract Preparation (Centrifugation) D->E F Ammonium Sulfate Precipitation E->F G Anion Exchange Chromatography F->G H Gel Filtration Chromatography G->H I Purified Enzyme H->I J Enzyme Activity Assay I->J K SDS-PAGE Analysis I->K

Caption: Experimental workflow for the purification of this compound 1,2-dioxygenase.

signaling_pathway cluster_pathway Biodegradation Pathway A 2,4-Dichlorophenoxyacetic Acid (2,4-D) B Intermediates A->B C This compound B->C E 2,4-Dichloro-cis,cis-muconic acid C->E O2 D This compound 1,2-Dioxygenase F Further Degradation (TCA Cycle) E->F

Caption: Simplified biodegradation pathway involving this compound 1,2-dioxygenase.

References

Application Notes and Protocols: 3,5-Dichlorocatechol as a Substrate for Chlorocatechol Dioxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorocatechol is a chlorinated aromatic compound that serves as a critical intermediate in the microbial degradation of various pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The enzymatic cleavage of the aromatic ring of this compound is a key step in the detoxification and mineralization of these compounds. This process is primarily catalyzed by chlorocatechol 1,2-dioxygenase, a non-heme iron dioxygenase that facilitates the intradiol cleavage of the catechol ring. Understanding the interaction between this compound and chlorocatechol 1,2-dioxygenase is paramount for applications in bioremediation, biocatalysis, and drug metabolism research. These notes provide detailed protocols and kinetic data for the use of this compound as a substrate for chlorocatechol 1,2-dioxygenase.

Data Presentation

The following tables summarize the key quantitative data for chlorocatechol 1,2-dioxygenase from Pseudomonas cepacia CSV90 (also known as Burkholderia cepacia) when utilizing this compound as a substrate.

Table 1: Physicochemical Properties of this compound 1,2-Dioxygenase from Pseudomonas cepacia CSV90

PropertyValueReference
Native Molecular Weight56,000 Da[1][]
Subunit Molecular Weight29,000 - 31,600 Da[1][]
StructureHomodimer[1][]
Iron Content0.89 mol per mole of enzyme[1][]
Optimal pH8.0[1]
Optimal Temperature25°C[1]

Table 2: Kinetic Parameters of this compound 1,2-Dioxygenase for this compound

Kinetic ParameterValueUnitReference
Km (for this compound)4.4µM[1]
Km (for Oxygen)652µM[1]
kcat34.7s-1[1]
kcat/Km7.3µM-1s-1[1][]

Experimental Protocols

Protocol 1: Purification of this compound 1,2-Dioxygenase

This protocol describes the purification of this compound 1,2-dioxygenase from Pseudomonas cepacia CSV90 grown on 2,4-D as the sole carbon source. The enzyme from this source has been well-characterized with this compound as a substrate.[1][]

Materials:

  • Pseudomonas cepacia CSV90 cell paste

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • DNase I and RNase A

  • Ammonium sulfate

  • Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Sephacryl S-200)

  • Chromatography system

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells by sonication or French press. Add DNase I and RNase A to reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C. Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer to remove excess ammonium sulfate.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute the protein with a linear gradient of NaCl (e.g., 0-1 M) in the dialysis buffer. Collect fractions and assay for chlorocatechol 1,2-dioxygenase activity.

  • Gel Filtration Chromatography: Pool the active fractions from the anion-exchange step, concentrate, and load onto a gel filtration column pre-equilibrated with dialysis buffer containing a physiological salt concentration (e.g., 150 mM NaCl). Collect fractions and assay for activity.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Protocol 2: Chlorocatechol 1,2-Dioxygenase Enzyme Assay

This spectrophotometric assay measures the activity of chlorocatechol 1,2-dioxygenase by monitoring the formation of the ring cleavage product of this compound.

Materials:

  • Purified this compound 1,2-dioxygenase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound stock solution (in a suitable solvent like methanol, diluted in buffer for the assay)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to monitor the absorbance at a wavelength corresponding to the maximum absorbance of the expected product, 2,4-dichloro-cis,cis-muconic acid (typically around 260 nm).

  • In a 1 cm path length quartz cuvette, prepare a reaction mixture containing the assay buffer.

  • Add a known amount of the purified enzyme solution to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a specific concentration of the this compound substrate.

  • Immediately start recording the change in absorbance over time.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Calculation of Enzyme Activity:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * Vtotal / Venzyme

Where:

  • ΔA/min = Change in absorbance per minute

  • ε = Molar extinction coefficient of the product (M-1cm-1)

  • l = Path length of the cuvette (cm)

  • Vtotal = Total volume of the assay (mL)

  • Venzyme = Volume of the enzyme solution added (mL)

Visualizations

experimental_workflow Experimental Workflow for Chlorocatechol Dioxygenase Analysis cluster_purification Enzyme Purification cluster_assay Enzyme Kinetics cell_culture Bacterial Cell Culture (Pseudomonas cepacia CSV90) cell_lysis Cell Lysis & Clarification cell_culture->cell_lysis ammonium_sulfate Ammonium Sulfate Precipitation cell_lysis->ammonium_sulfate chromatography Chromatography (Ion-Exchange & Gel Filtration) ammonium_sulfate->chromatography pure_enzyme Purified Enzyme chromatography->pure_enzyme enzyme_assay Spectrophotometric Enzyme Assay pure_enzyme->enzyme_assay Substrate: This compound data_analysis Kinetic Data Analysis (Km, kcat) enzyme_assay->data_analysis results Kinetic Parameters data_analysis->results

Caption: Workflow for purification and kinetic analysis of chlorocatechol dioxygenase.

signaling_pathway Catalytic Cycle of Chlorocatechol 1,2-Dioxygenase E_Fe3 Enzyme-Fe(III) E_Fe3_S Enzyme-Fe(III)-Substrate Complex E_Fe3->E_Fe3_S + Substrate Substrate This compound E_Fe2_S_O2 Ternary Complex E_Fe3_S->E_Fe2_S_O2 + O₂ O2 O₂ E_Fe2_S_O2->E_Fe3 Ring Cleavage + Product Release Product 2,4-Dichloro-cis,cis- muconic acid E_Fe2_S_O2->Product

Caption: Proposed catalytic cycle for chlorocatechol 1,2-dioxygenase.

References

Application Note and Protocol for Measuring Enzymatic Degradation of 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorocatechol is a chlorinated aromatic compound that is an important intermediate in the microbial degradation of various pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The enzymatic degradation of this compound is a key step in the bioremediation of environments contaminated with these compounds. The primary enzyme responsible for this degradation is this compound 1,2-dioxygenase, a non-heme iron dioxygenase. This enzyme catalyzes the intradiol cleavage of the aromatic ring of this compound, yielding 2,4-dichloro-cis,cis-muconic acid.[1][2] This application note provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of this enzyme.

The assay is based on monitoring the formation of 2,4-dichloro-cis,cis-muconic acid, which exhibits strong absorbance at a specific wavelength in the UV spectrum, allowing for the real-time measurement of enzyme activity.

Signaling Pathway and Reaction

The enzymatic degradation of this compound by this compound 1,2-dioxygenase follows an ortho-cleavage pathway. The enzyme utilizes molecular oxygen to cleave the bond between the two hydroxyl-bearing carbons of the aromatic ring.

Enzymatic_Degradation Enzymatic Degradation of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product 3_5_Dichlorocatechol This compound Enzyme This compound 1,2-dioxygenase 3_5_Dichlorocatechol->Enzyme Substrate O2 O₂ (Oxygen) O2->Enzyme Product 2,4-dichloro-cis,cis-muconic acid Enzyme->Product Catalysis

Caption: Enzymatic conversion of this compound.

Data Presentation

ParameterValueReference
SubstrateThis compound
EnzymeThis compound 1,2-dioxygenase[1]
Product2,4-dichloro-cis,cis-muconic acid[1]
Wavelength of Measurement (λmax)~260 nmBased on absorbance of muconic acid derivatives
Molar Extinction Coefficient (ε) of Product14,800 M⁻¹cm⁻¹ (approximate)Value for cis,cis-muconic acid, used as an estimate
Optimal pH7.5 - 8.0[3]
Recommended Buffer50 mM Tris-HCl or Sodium Phosphate
Temperature25 °C[1]
Substrate Concentration Range0.1 - 1.0 mM

Experimental Protocols

Reagent Preparation

1. 50 mM Tris-HCl Buffer (pH 8.0 at 25°C)

  • Dissolve 6.057 g of Tris base in 800 mL of purified water.

  • Adjust the pH to 8.0 at 25°C by adding concentrated HCl dropwise while monitoring with a pH meter.

  • Bring the final volume to 1 L with purified water.

  • Store at 4°C.

2. 10 mM this compound Stock Solution

  • Caution: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.

  • Dissolve 17.7 mg of this compound (MW: 177.01 g/mol ) in 10 mL of ethanol or methanol.

  • Store in a tightly sealed, light-protected container at -20°C.

3. Enzyme Solution

  • Prepare a solution of purified or partially purified this compound 1,2-dioxygenase in 50 mM Tris-HCl buffer (pH 8.0).

  • The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for at least 60 seconds.

  • Keep the enzyme solution on ice at all times.

Assay Protocol

The following protocol is for a standard 1 mL reaction volume in a quartz cuvette with a 1 cm path length.

Assay_Workflow Spectrophotometric Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Set_Spectro Set Spectrophotometer: - Wavelength: 260 nm - Temperature: 25°C Prepare_Mix Prepare Reaction Mix in Cuvette: - Buffer - this compound Set_Spectro->Prepare_Mix Add_Enzyme Initiate Reaction: Add Enzyme Solution Prepare_Mix->Add_Enzyme Mix_and_Measure Mix Quickly and Start Absorbance Reading Add_Enzyme->Mix_and_Measure Record_Abs Record Absorbance over Time (e.g., 60s) Mix_and_Measure->Record_Abs Calculate_Rate Determine Linear Rate (ΔAbs/min) Record_Abs->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the enzymatic assay.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Equilibrate the cuvette holder to 25°C.

  • Prepare the Reaction Mixture:

    • In a 1 cm path length quartz cuvette, add the following:

      • 980 µL of 50 mM Tris-HCl buffer (pH 8.0)

      • 10 µL of 10 mM this compound stock solution (for a final concentration of 0.1 mM)

    • Mix gently by pipetting up and down.

    • Place the cuvette in the spectrophotometer and blank the instrument.

  • Initiate the Reaction:

    • To initiate the reaction, add 10 µL of the enzyme solution to the cuvette.

    • Quickly mix the contents by gently pipetting or by capping the cuvette with parafilm and inverting it 2-3 times.

  • Measure Absorbance:

    • Immediately start recording the absorbance at 260 nm for a period of 1 to 5 minutes, taking readings at regular intervals (e.g., every 5 seconds).

    • Ensure that the initial phase of the reaction is linear. If the absorbance increases too rapidly, dilute the enzyme solution.

Data Analysis and Calculation

The activity of the this compound 1,2-dioxygenase is determined by measuring the rate of formation of 2,4-dichloro-cis,cis-muconic acid. The rate of reaction is calculated from the initial linear portion of the absorbance versus time plot.

1. Determine the Rate of Change in Absorbance (ΔA/min):

  • Plot the absorbance at 260 nm against time (in minutes).

  • Determine the slope of the initial linear portion of the curve. This slope represents the rate of change in absorbance per minute (ΔA/min).

2. Calculate Enzyme Activity:

  • The enzyme activity is calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6 Where:

    • ΔA/min is the rate of change in absorbance per minute.

    • l is the path length of the cuvette in cm (typically 1 cm).

    • 10^6 is the conversion factor from M to µM.

3. Calculate Specific Activity:

  • Specific activity is defined as the units of enzyme activity per milligram of protein.

  • First, determine the protein concentration of the enzyme solution using a standard method such as the Bradford or BCA assay.

  • Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Example Calculation:

  • ΔA/min = 0.15

  • ε = 14,800 M⁻¹cm⁻¹

  • l = 1 cm

  • Protein Concentration = 0.05 mg/mL

Activity = (0.15 / (14800 * 1)) * 10^6 = 10.14 µmol/min/mL

Specific Activity = 10.14 / 0.05 = 202.8 U/mg

Conclusion

This application note provides a detailed and reliable protocol for measuring the enzymatic degradation of this compound. The spectrophotometric assay is a continuous and sensitive method that allows for the accurate determination of this compound 1,2-dioxygenase activity. This protocol is valuable for researchers in bioremediation, environmental microbiology, and enzymology, as well as for professionals in drug development studying the metabolism of chlorinated compounds. Adherence to the specified conditions and careful data analysis will ensure reproducible and accurate results.

References

Reconstructing Chlorocatechol Degradation Pathways in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstruction of chlorocatechol degradation pathways in Escherichia coli. By harnessing the metabolic capabilities of engineered E. coli, researchers can develop robust biocatalytic systems for the remediation of chlorinated aromatic compounds, which are persistent environmental pollutants. These engineered strains also serve as valuable tools in drug development for studying the metabolism of compounds containing catechol moieties.

Introduction to Chlorocatechol Degradation

Chlorocatechols are central intermediates in the degradation of various chlorinated aromatic compounds. Microbial degradation of these compounds typically proceeds through either an ortho- or meta-cleavage pathway. The reconstruction of these pathways in a genetically tractable host like E. coli allows for the optimization of degradation efficiency and the study of the enzymes involved.[1][2]

The ortho-cleavage pathway for 3-chlorocatechol (3-CC) and 4-chlorocatechol (4-CC) involves a series of enzymatic reactions that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle. The key enzymes in this pathway are:

  • Chlorocatechol 1,2-Dioxygenase (C12O): Initiates the pathway by cleaving the aromatic ring of chlorocatechol.

  • Chloromuconate Cycloisomerase (CMCI): Catalyzes the conversion of the resulting chloromuconate.

  • Dienelactone Hydrolase (DLH): Hydrolyzes the dienelactone intermediate.

  • Maleylacetate Reductase (MAR): Reduces maleylacetate to 3-oxoadipate, which can then enter the TCA cycle.

Successful reconstruction of these pathways in E. coli has been achieved by assembling functional genes from various microorganisms, demonstrating the potential for creating engineered bacteria for bioremediation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the reconstructed chlorocatechol degradation pathway in E. coli and the degradation capabilities of the engineered strains.

Table 1: Kinetic Parameters of Key Enzymes in the Chlorocatechol Degradation Pathway

EnzymeSource OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Catechol 1,2-DioxygenaseParacoccus sp. MKU1Catechol12.89310.1--
Dienelactone HydrolasePseudomonas sp. B13Dienelactone--30-
Dienelactone HydrolaseSulfolobus solfataricus P1trans-Dienelactone---92.5
Maleylacetate ReductaseAlcaligenes eutrophus JMP134Maleylacetate31-146.4-
Maleylacetate ReductaseAlcaligenes eutrophus JMP1342-Chloromaleylacetate31-121.3-

Note: Data for enzymes expressed in recombinant E. coli is limited in the literature. The presented data is from studies on purified enzymes from various sources and may serve as a reference.

Table 2: Degradation Rates of Chlorinated Compounds by Engineered Microorganisms

MicroorganismCompoundInitial ConcentrationDegradation RateTime for Complete Degradation
Engineered E. coli3-Chlorocatechol (3-CC)Not Specified--
Engineered E. coli4-Chlorocatechol (4-CC)Not Specified--
Arthrobacter chlorophenolicus A64-Chlorophenol2.1 mM179 µmol/g cells/min26 hours

Signaling Pathways and Experimental Workflows

Reconstructed Chlorocatechol Degradation Pathway

The following diagram illustrates the reconstructed ortho-cleavage pathway for the degradation of 3-chlorocatechol and 4-chlorocatechol in E. coli.

Experimental_Workflow cluster_construction Strain Construction cluster_evaluation Evaluation Gene_Selection Gene Selection & Synthesis (e.g., from Pseudomonas, Arthrobacter) Plasmid_Construction Cloning into Expression Vector (e.g., pET vector) Gene_Selection->Plasmid_Construction Transformation Transformation into E. coli (e.g., BL21(DE3)) Plasmid_Construction->Transformation Protein_Expression IPTG Induction Transformation->Protein_Expression Enzyme_Assay Enzyme Activity Assays Protein_Expression->Enzyme_Assay Degradation_Assay Whole-Cell Degradation Assay Protein_Expression->Degradation_Assay Metabolite_Analysis HPLC-MS/MS Analysis Degradation_Assay->Metabolite_Analysis

References

Application of 3,5-Dichlorocatechol in Bioremediation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorocatechol (3,5-DCC) is a chlorinated aromatic compound that is a key metabolic intermediate in the microbial degradation of various persistent environmental pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the wood preservative 2,4-dichlorophenol, and the industrial solvent 1,3-dichlorobenzene. Due to its toxicity and potential for bioaccumulation, the effective bioremediation of 3,5-DCC is of significant interest. This document provides detailed application notes and experimental protocols for studying the bioremediation of this compound, focusing on microbial degradation pathways, kinetic data, and methodologies for laboratory-scale investigations.

Degradation Pathway: The Modified Ortho-Cleavage Pathway

The primary route for the aerobic bacterial degradation of this compound is the modified ortho-cleavage pathway. This catabolic pathway involves a series of enzymatic reactions that ultimately convert the toxic chlorinated aromatic ring into intermediates of central metabolism, such as succinate and acetyl-CoA.

The key enzymes involved in this pathway are:

  • Chlorocatechol 1,2-Dioxygenase: This enzyme initiates the degradation process by cleaving the aromatic ring of this compound between the two hydroxyl groups (intradiol cleavage). This results in the formation of 2,4-dichloro-cis,cis-muconate.

  • Chloromuconate Cycloisomerase: This enzyme catalyzes the lactonization of 2,4-dichloro-cis,cis-muconate to form dienelactone.

  • Dienelactone Hydrolase: This enzyme hydrolyzes the dienelactone to maleylacetate, which is then further metabolized.

Some bacteria, such as Rhodococcus opacus 1CP, have been shown to utilize a novel modified ortho-cleavage pathway for the degradation of chlorocatechols.[1][2] Under anaerobic conditions, the degradation of this compound can proceed via reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom, yielding 3-chlorocatechol.[3]

Modified_Ortho_Cleavage_Pathway This compound This compound 2,4-dichloro-cis,cis-muconate 2,4-dichloro-cis,cis-muconate This compound->2,4-dichloro-cis,cis-muconate Chlorocatechol 1,2-Dioxygenase Dienelactone Dienelactone 2,4-dichloro-cis,cis-muconate->Dienelactone Chloromuconate Cycloisomerase Maleylacetate Maleylacetate Dienelactone->Maleylacetate Dienelactone Hydrolase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Maleylacetate->Central_Metabolism Further Metabolism Isolation_Workflow cluster_0 Enrichment cluster_1 Isolation Sample Environmental Sample (Soil/Water) Enrichment_1 Inoculate MSM + 3,5-DCC Sample->Enrichment_1 Incubation_1 Incubate (7-14 days) Enrichment_1->Incubation_1 Subculture Repeat Sub-culturing (3-5 times) Incubation_1->Subculture Serial_Dilution Serial Dilution of Enriched Culture Subculture->Serial_Dilution Plating Plate on MSM Agar + 3,5-DCC Serial_Dilution->Plating Incubation_2 Incubate (5-10 days) Plating->Incubation_2 Colony_Picking Pick & Re-streak Colonies Incubation_2->Colony_Picking Pure_Culture Obtain Pure Culture Colony_Picking->Pure_Culture HPLC_Analysis_Workflow Sample_Collection Collect Sample (from Bioreactor) Centrifugation Centrifuge to Remove Cells Sample_Collection->Centrifugation Filtration Filter Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Data_Acquisition Chromatographic Separation & UV Detection HPLC_Injection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification

References

Application Notes and Protocols for Studying Microbial Adaptation to 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichlorocatechol is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Understanding how microorganisms adapt to and metabolize this compound is crucial for developing effective bioremediation strategies and for assessing the environmental fate of these pollutants. These application notes provide detailed protocols for studying the microbial adaptation to this compound, focusing on bacterial cultivation, analysis of degradation, gene expression, and enzyme activity.

Data Presentation

Table 1: Kinetic Properties of this compound 1,2-Dioxygenase
ParameterValueOrganismReference
Km for this compound 4.4 µMPseudomonas cepacia CSV90[1]
Catalytic Constant (kcat) 34.7 s⁻¹Pseudomonas cepacia CSV90[1]
Specificity Constant (kcat/Km) 7.3 µM⁻¹s⁻¹Pseudomonas cepacia CSV90[1]
Km for Oxygen 652 µMPseudomonas cepacia CSV90[1]

Signaling and Degradation Pathways

The degradation of this compound in many bacteria proceeds via a modified ortho-cleavage pathway. The expression of the enzymes involved in this pathway is tightly regulated at the transcriptional level, often by LysR-type transcriptional regulators (LTTRs).

microbial_adaptation_to_3_5_Dichlorocatechol cluster_environment Environment cluster_cell Bacterial Cell cluster_degradation Degradation Pathway (ortho-cleavage) cluster_regulation Transcriptional Regulation Pollutant Chlorinated Aromatic Pollutant (e.g., 2,4-D) Metabolism1 Initial Metabolism Pollutant->Metabolism1 uptake DCC This compound DCC_Dioxygenase This compound 1,2-Dioxygenase (clcA) DCC->DCC_Dioxygenase Metabolism1->DCC DCM 2,4-Dichloro-cis,cis-muconate DCC_Dioxygenase->DCM O₂ CMCI Chloromuconate Cycloisomerase (clcB) DCM->CMCI Muconate Muconate/ Chloro-muconate (Inducer) DCM->Muconate DL Dienelactone CMCI->DL DLH Dienelactone Hydrolase (clcD) DL->DLH MA Maleylacetate DLH->MA TCA TCA Cycle Intermediates MA->TCA LTTR_inactive Inactive LTTR (e.g., ClcR) LTTR_active Active LTTR clc_operon clcABD Operon LTTR_active->clc_operon binds promoter activates transcription clc_operon->DCC_Dioxygenase translates to clc_operon->CMCI translates to clc_operon->DLH translates to MuconateLTTR_inactive MuconateLTTR_inactive MuconateLTTR_inactive->LTTR_active

Caption: Signaling and degradation pathway for this compound.

Experimental Protocols

Protocol 1: Isolation and Adaptation of this compound Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.

Materials:

  • Environmental sample (e.g., soil, water from a contaminated site)

  • Mineral Salts Medium (MSM)

  • This compound stock solution (sterile-filtered)

  • Petri dishes with MSM agar

  • Shaking incubator

  • Autoclave

Procedure:

  • Enrichment: a. Prepare MSM broth and autoclave. b. In a sterile flask, add 100 mL of MSM and inoculate with 1-5 g of soil or 5-10 mL of water sample. c. Add this compound to a final concentration of 10-50 mg/L. d. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-14 days. e. After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM containing this compound. f. Repeat this sub-culturing step 3-5 times to enrich for bacteria adapted to this compound.[2]

  • Isolation: a. Prepare MSM agar plates containing this compound (50-100 mg/L) as the sole carbon source. b. Perform serial dilutions of the final enrichment culture. c. Spread 100 µL of each dilution onto the MSM agar plates. d. Incubate the plates at 25-30°C for 5-10 days, or until colonies appear.[2] e. Pick individual colonies and re-streak them on fresh MSM agar plates with this compound to obtain pure cultures.[2]

  • Verification: a. Inoculate the pure isolates into liquid MSM containing this compound as the sole carbon source. b. Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and the disappearance of this compound over time using HPLC (see Protocol 4).[2]

isolation_workflow Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (MSM + 3,5-DCC) Sample->Enrichment Subculture Serial Sub-culturing (3-5 times) Enrichment->Subculture SerialDilution Serial Dilution Subculture->SerialDilution Plating Plating on MSM-DCC Agar SerialDilution->Plating Incubation Incubation (5-10 days) Plating->Incubation ColonyPicking Pick & Re-streak Colonies Incubation->ColonyPicking PureCulture Pure Culture of Degrading Bacteria ColonyPicking->PureCulture Verification Verification in Liquid Culture (Growth & DCC Disappearance) PureCulture->Verification

Caption: Experimental workflow for isolating this compound degrading bacteria.

Protocol 2: Analysis of Gene Expression by qRT-PCR

This protocol details the quantification of gene expression for key catabolic enzymes, such as this compound 1,2-dioxygenase, in response to this compound exposure.

Materials:

  • Adapted bacterial culture

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target gene (e.g., clcA) and reference gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • Bacterial Culture and Induction: a. Grow the adapted bacterial strain in a suitable rich medium (e.g., LB broth) to mid-log phase. b. Harvest cells by centrifugation, wash with MSM, and resuspend in MSM. c. Divide the culture into two flasks: one control (no this compound) and one experimental (add this compound to a final concentration of 50-100 mg/L). d. Incubate for a defined period (e.g., 1, 2, 4 hours) to induce gene expression.

  • RNA Extraction and Purification: a. Harvest cells from both control and experimental cultures by centrifugation. b. Immediately proceed with total RNA extraction using a commercial kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA. b. Use the following typical thermocycling conditions, which may require optimization:

    • Initial denaturation: 95°C for 3-5 minutes.
    • 40 cycles of:
    • Denaturation: 95°C for 30-60 seconds.
    • Annealing: 55-60°C for 30-60 seconds (optimize for specific primers).
    • Extension: 72°C for 30-60 seconds.
    • Melt curve analysis.[3] c. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: this compound 1,2-Dioxygenase Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of this compound 1,2-dioxygenase in cell-free extracts.

Materials:

  • Bacterial cells induced with this compound

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Sonicator or other cell disruption equipment

  • Centrifuge

  • This compound solution

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract: a. Harvest induced bacterial cells by centrifugation. b. Wash the cell pellet with lysis buffer. c. Resuspend the cells in fresh lysis buffer and disrupt them by sonication on ice. d. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to remove cell debris. e. Collect the supernatant (cell-free extract).

  • Enzyme Activity Measurement: a. The assay measures the formation of 2,4-dichloro-cis,cis-muconic acid from the cleavage of this compound. b. In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5) and the cell-free extract. c. Initiate the reaction by adding a known concentration of this compound. d. Immediately monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product. The exact wavelength may need to be determined experimentally but is often around 260 nm for muconic acid derivatives.[4][5] e. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[6]

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in bacterial cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture supernatant

  • HPLC system with a UV-Vis or Diode Array Detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water (acidified with 0.1% formic or phosphoric acid)

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Collect a sample from the bacterial culture. b. Centrifuge the sample to remove bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]

  • Chromatographic Conditions (Example): a. Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and acidified water. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes. This will likely require optimization. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10-20 µL. e. Detection: UV detector set at a wavelength appropriate for this compound (e.g., determined by a UV scan of the standard).

  • Quantification: a. Prepare a calibration curve by injecting known concentrations of the this compound standard. b. Inject the prepared samples. c. Identify the this compound peak in the sample chromatograms based on its retention time compared to the standard. d. Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.[2]

hplc_workflow Sample Bacterial Culture Sample Centrifuge Centrifugation to remove cells Sample->Centrifuge Filter Filtration (0.22 µm) of supernatant Centrifuge->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC_Injection Injection into HPLC System HPLC_Vial->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis Result Concentration of This compound DataAnalysis->Result Standard 3,5-DCC Standard (for calibration curve) Standard->DataAnalysis

References

Application Notes and Protocols for Immobilization of Enzymes Degrading 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the immobilization of enzymes capable of degrading 3,5-Dichlorocatechol, a toxic chlorinated aromatic compound. The primary enzyme for this purpose is This compound 1,2-dioxygenase , which catalyzes the aromatic ring cleavage of this compound.[1] While data for the specific immobilization of this enzyme is limited, this document leverages protocols and data from closely related catechol dioxygenases to provide robust starting points for experimental design. Immobilization enhances enzyme stability, reusability, and applicability in various bioremediation and biocatalysis processes.

Overview of Immobilization Techniques

Enzyme immobilization confines an enzyme to a solid support, enhancing its stability and facilitating its reuse.[2] Key techniques applicable to dioxygenases include:

  • Entrapment: Physically enclosing the enzyme within a porous matrix like calcium alginate. This method is gentle and helps to protect the enzyme from harsh environmental conditions.

  • Covalent Bonding: Forming stable covalent bonds between the enzyme and a functionalized support material, such as silica beads. This method minimizes enzyme leakage.

  • Cross-Linked Enzyme Aggregates (CLEAs): Precipitating the enzyme and then cross-linking the aggregates with a bifunctional reagent like glutaraldehyde. This is a carrier-free immobilization technique that can result in high enzyme loading.

Metabolic Pathway for this compound Degradation

The aerobic degradation of this compound is initiated by the enzymatic action of this compound 1,2-dioxygenase. This enzyme catalyzes the ortho or intradiol cleavage of the aromatic ring, a crucial step in the detoxification and mineralization of this pollutant. The pathway proceeds through several intermediates, eventually leading to compounds that can enter central metabolic cycles.

Degradation_Pathway Dichlorocatechol This compound Muconate 2,4-Dichloro-cis,cis-muconate Dichlorocatechol->Muconate This compound 1,2-dioxygenase Muconolactone cis-Dienelactone Muconate->Muconolactone Chloromuconate cycloisomerase Maleylacetate Maleylacetate Muconolactone->Maleylacetate Dienelactone hydrolase TCA TCA Cycle Maleylacetate->TCA Maleylacetate reductase

Figure 1: Aerobic degradation pathway of this compound.

Experimental Protocols and Data

This section provides detailed protocols for three common immobilization techniques, along with representative quantitative data from studies on related catechol dioxygenases.

Entrapment in Calcium Alginate Beads

Entrapment is a mild immobilization method that preserves enzyme activity well. The following protocol is adapted for a generic catechol 1,2-dioxygenase and can be optimized for this compound 1,2-dioxygenase.

Experimental Workflow:

Figure 2: Workflow for enzyme entrapment in calcium alginate beads.

Protocol:

  • Prepare a 2% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Dissolve the catechol dioxygenase enzyme in the same buffer to a desired concentration.

  • Mix the enzyme solution with the sodium alginate solution at a 1:9 ratio (enzyme solution:alginate solution).

  • Extrude the mixture dropwise into a gently stirring 0.2 M calcium chloride solution.

  • Allow the beads to harden for 1 hour at room temperature.

  • Collect the beads by filtration and wash them thoroughly with buffer to remove unbound enzyme and excess calcium chloride.

  • Store the immobilized enzyme beads in buffer at 4°C.

Quantitative Data (Representative for Catechol 1,2-dioxygenase):

ParameterFree EnzymeImmobilized EnzymeReference
Optimal pH 8.08.5[3]
Optimal Temperature 25°C45°C[3]
Thermal Stability Activity decreases > 35°CStable up to 70°C[3]
pH Stability Reduced activity below pH 6.0Higher activity at acidic pH (4.0-5.5)[3]
Storage Stability (4°C) Inactive after 21 days47.21 U/mg protein after 21 days[4]
Reusability Not reusableRetains activity for multiple cycles (data varies)[5]
Covalent Bonding to Functionalized Silica Beads

Covalent immobilization provides a stable attachment of the enzyme to the support, minimizing leaching. This protocol describes the immobilization on amino-functionalized silica using glutaraldehyde as a cross-linker.

Protocol:

  • Support Functionalization:

    • Activate silica beads by treating them with an amino-silane reagent (e.g., 3-aminopropyltriethoxysilane) to introduce amino groups on the surface.

  • Activation with Glutaraldehyde:

    • Suspend the amino-functionalized silica beads in a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Add glutaraldehyde to a final concentration of 2.5% (v/v) and incubate for 2 hours at room temperature with gentle shaking.

    • Wash the activated beads extensively with buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the enzyme solution to the activated silica beads.

    • Incubate for a specified time (e.g., 4-24 hours) at 4°C with gentle agitation.

    • Wash the beads with buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C.

Quantitative Data (Representative for Dioxygenases):

ParameterValueReference
Immobilization Yield ~80%[2]
Activity Recovery ~60-80%[2]
Optimal pH Shift May shift depending on support chemistry[6]
Thermal Stability Significantly increased[2]
Reusability Retains >50% activity after 10 cycles[7]
Cross-Linked Enzyme Aggregates (CLEAs)

CLEAs are a carrier-free immobilization method that can achieve high enzyme loading and stability.

Protocol:

  • Enzyme Precipitation:

    • Dissolve the enzyme in a suitable buffer.

    • Add a precipitant (e.g., ammonium sulfate to 70-80% saturation, or a cold organic solvent like acetone or ethanol) slowly while gently stirring at 4°C.[8][9]

    • Continue stirring for 30-60 minutes to allow for complete aggregation.

  • Cross-linking:

    • Add glutaraldehyde solution dropwise to the enzyme aggregate suspension to a final concentration of 0.5-2.5% (v/v).[5]

    • Allow the cross-linking reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Recovery and Washing:

    • Centrifuge the suspension to collect the CLEAs.

    • Wash the CLEA pellet multiple times with buffer to remove the precipitant and unreacted glutaraldehyde.

    • Resuspend the CLEAs in buffer for storage at 4°C.

Quantitative Data (Representative for various enzymes):

ParameterValueReference
Activity Recovery Often >60%, can reach 100%[10]
Thermal Stability Dramatically enhanced compared to free enzyme[11]
pH Stability Broader pH operating range[5]
Solvent Stability Increased stability in organic solvents[12]
Reusability High, retains significant activity after multiple cycles[5]

Conclusion

The immobilization of enzymes that degrade this compound, such as this compound 1,2-dioxygenase, offers significant advantages for their practical application in bioremediation and biocatalysis. The choice of immobilization technique and support material should be guided by the specific application requirements, considering factors such as cost, desired stability, and reusability. The protocols and data presented here for related catechol dioxygenases provide a strong foundation for developing and optimizing immobilization strategies for the effective degradation of this compound. Further optimization of parameters such as enzyme loading, cross-linker concentration, and immobilization time is recommended to achieve the best performance for the specific enzyme and application.

References

Application Notes and Protocols for Isotopic Labeling Studies of 3,5-Dichlorocatechol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for tracing the metabolic fate of 3,5-Dichlorocatechol (3,5-DCC) using stable isotope labeling techniques. The protocols outlined below are designed for studies involving microbial degradation of 3,5-DCC, a key intermediate in the breakdown of various chlorinated aromatic pollutants.

Introduction

This compound is a significant metabolite in the degradation pathways of numerous chlorinated xenobiotics, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Understanding the metabolic flux and identifying the downstream products of 3,5-DCC is crucial for assessing the environmental fate of these pollutants and for the development of effective bioremediation strategies. Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), offers a powerful tool to trace the carbon backbone of 3,5-DCC as it is processed by microorganisms. This allows for the unambiguous identification of metabolites and the elucidation of the complete degradation pathway. The primary route of aerobic degradation proceeds via an ortho-cleavage pathway, initiated by the enzyme chlorocatechol 1,2-dioxygenase.

Data Presentation

The following tables summarize key quantitative data related to the microbial metabolism of this compound.

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase from Pseudomonas cepacia CSV90 [1]

ParameterValueConditions
Michaelis Constant (Km) for 3,5-DCC4.4 µMpH 8.0, 25°C
Catalytic Constant (kcat)34.7 s⁻¹pH 8.0, 25°C
Specificity Constant (kcat/Km)7.3 µM⁻¹s⁻¹Air-saturated buffer
Km for O₂652 µMpH 8.0, 25°C

Table 2: Time-Course of this compound Degradation and Dehalogenation by Alcaligenes eutrophus JMP222 [2]

Time (hours)Initial 3,5-DCC Concentration (µM)Dehalogenation (%)
03050
47Not Reported69

Experimental Protocols

Protocol 1: Cultivation of Microbial Cultures for Degradation Studies

This protocol describes the cultivation of a bacterial strain, such as Pseudomonas cepacia or Alcaligenes eutrophus, capable of degrading chlorinated aromatic compounds.

Materials:

  • Bacterial strain (e.g., Pseudomonas cepacia CSV90)

  • Mineral Salts Medium (MSM)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) or other suitable inducing substrate

  • Sterile culture flasks

  • Shaking incubator

Procedure:

  • Prepare a sterile Mineral Salts Medium (MSM) appropriate for the selected bacterial strain.

  • Inoculate a 250 mL flask containing 50 mL of MSM with a single colony of the bacterial strain.

  • Add a suitable carbon source for initial growth (e.g., glucose at 0.1% w/v) and the inducing substrate (e.g., 2,4-D at 50 mg/L) to promote the expression of the necessary catabolic enzymes.

  • Incubate the culture at 30°C with shaking at 150 rpm until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile MSM (without a carbon source) to remove any residual growth substrate.

  • Resuspend the cells in fresh, carbon-free MSM to a final OD₆₀₀ of approximately 1.0. This cell suspension is now ready for the isotopic labeling experiment.

Protocol 2: Isotopic Labeling and Time-Course Sampling

This protocol details the introduction of ¹³C-labeled this compound to the microbial culture and the subsequent collection of samples over time.

Materials:

  • ¹³C-labeled this compound (uniformly labeled, >98% purity)

  • Prepared microbial cell suspension (from Protocol 1)

  • Sterile, amber glass vials

  • Shaking incubator

  • Quenching solution (e.g., 60% methanol, pre-chilled to -20°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of ¹³C-3,5-Dichlorocatechol in a minimal amount of a suitable solvent (e.g., ethanol) and dilute it in MSM to the desired final concentration (e.g., 100 µM).

  • Dispense the prepared cell suspension into a series of sterile amber glass vials.

  • Initiate the experiment by adding the ¹³C-3,5-Dichlorocatechol solution to each vial.

  • Incubate the vials at 30°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect a sample from a vial.

  • Immediately quench the metabolic activity by mixing the sample with a pre-chilled quenching solution.

  • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Separate the supernatant and the cell pellet. Store both at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction and Preparation for Mass Spectrometry

This protocol describes the extraction of intracellular and extracellular metabolites for subsequent analysis by LC-MS or GC-MS.

Materials:

  • Collected supernatants and cell pellets

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Internal standards (optional, for absolute quantification)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Derivatization reagents (for GC-MS analysis, e.g., BSTFA)

Procedure:

  • Extracellular Metabolites (Supernatant): Thaw the supernatant samples. For LC-MS analysis, the supernatant can often be directly analyzed after filtration. For GC-MS, an extraction and derivatization step is necessary.

  • Intracellular Metabolites (Cell Pellet):

    • Resuspend the cell pellet in a cold extraction solvent.

    • Lyse the cells using methods such as sonication or bead beating.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Extraction (for both intra- and extracellular metabolites for GC-MS):

    • Perform a liquid-liquid extraction to separate polar and non-polar metabolites.

    • Dry the desired phase (typically the aqueous phase for polar metabolites) under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS):

    • Re-dissolve the dried extract in a suitable solvent.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert polar metabolites into more volatile derivatives suitable for GC analysis.

    • Incubate at a specific temperature and time as required by the derivatization protocol.

  • Sample Reconstitution (for LC-MS):

    • If the extracted samples were dried, reconstitute them in a solvent compatible with the LC mobile phase.

  • Transfer the prepared samples to autosampler vials for mass spectrometry analysis.

Protocol 4: Mass Spectrometry Analysis

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites by LC-MS or GC-MS. Specific parameters will need to be optimized for the instrument used.

A. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase or HILIC column suitable for separating polar aromatic compounds and organic acids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for catechols and their acidic metabolites.

    • Scan Mode: Perform a full scan to detect all ions and identify potential metabolites based on their mass-to-charge ratio (m/z). Look for the characteristic isotopic pattern of ¹³C-labeled compounds.

    • Targeted Analysis: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of expected metabolites, including both the unlabeled and fully ¹³C-labeled versions.

B. GC-MS Analysis:

  • Chromatography: Use a non-polar or semi-polar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to elute a wide range of metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electron ionization (EI).

    • Scan Mode: Full scan mode to identify compounds based on their fragmentation patterns and retention times. The mass spectra of ¹³C-labeled fragments will be shifted by the number of incorporated ¹³C atoms.

Visualizations

Metabolic Pathway of this compound cluster_pathway Ortho-Cleavage Pathway DCC This compound (¹³C-labeled) DCM 2,4-Dichloro-cis,cis-muconic acid (¹³C-labeled) DCC->DCM Chlorocatechol 1,2-dioxygenase CML cis-Dienelactone (¹³C-labeled) DCM->CML Muconate cycloisomerase MA Maleylacetic acid (¹³C-labeled) CML->MA Dienelactone hydrolase TCA TCA Cycle Intermediates (¹³C-labeled) MA->TCA Maleylacetate reductase

Caption: The ortho-cleavage metabolic pathway for this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis culture 1. Microbial Culture (e.g., Pseudomonas sp.) labeling 2. Introduction of ¹³C-3,5-Dichlorocatechol culture->labeling sampling 3. Time-Course Sampling labeling->sampling quenching 4. Metabolic Quenching sampling->quenching extraction 5. Metabolite Extraction (Intra- & Extracellular) quenching->extraction derivatization 6. Derivatization (for GC-MS) extraction->derivatization ms_analysis 7. LC-MS or GC-MS Analysis extraction->ms_analysis if LC-MS derivatization->ms_analysis if GC-MS data_proc 8. Data Processing and Metabolite Identification ms_analysis->data_proc pathway_map 9. Pathway Mapping and Flux Analysis data_proc->pathway_map

Caption: Experimental workflow for isotopic labeling studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Microbial Degradation of 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of 3,5-Dichlorocatechol.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are known to degrade this compound?

A1: Several bacterial strains have been identified that can degrade this compound. These often belong to genera such as Pseudomonas, Rhodococcus, Arthrobacter, Alcaligenes, Ralstonia, and Burkholderia. For example, Pseudomonas cepacia CSV90 has been shown to effectively degrade this compound.[1][2][3]

Q2: What is the primary metabolic pathway for the microbial degradation of this compound?

A2: The primary route for aerobic microbial degradation of this compound is the ortho-cleavage pathway.[4] This pathway involves a series of enzymatic reactions that break down the aromatic ring.

Q3: What are the key enzymes involved in the ortho-cleavage pathway for this compound?

A3: The key enzymes in this pathway are:

  • Chlorocatechol 1,2-Dioxygenase: This enzyme initiates the pathway by cleaving the aromatic ring of this compound to form 2,4-dichloro-cis,cis-muconate.[5]

  • Chloromuconate Cycloisomerase: This enzyme converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone.[5]

  • Chlorodienelactone Hydrolase: This enzyme transforms 2-chlorodienelactone into 2-chloromaleylacetate.[5]

  • Chloromaleylacetate Reductase and Maleylacetate Reductase: These enzymes convert 2-chloromaleylacetate to β-ketoadipate, which can then enter the tricarboxylic acid (TCA) cycle.[5]

Troubleshooting Guide

Problem 1: No degradation of this compound is observed in my microbial culture.

  • Possible Cause 1: Incorrect microbial strain.

    • Solution: Verify that the chosen microbial strain is capable of degrading this compound. Not all strains, even within the same genus, will have the necessary enzymatic machinery. It may be necessary to isolate and identify a suitable strain from a contaminated environment.

  • Possible Cause 2: Sub-optimal environmental conditions.

    • Solution: Optimize the culture conditions. Key parameters to consider are pH, temperature, and aeration. The optimal pH for the key enzyme, this compound 1,2-dioxygenase, is around 8.0.[1] The optimal temperature for catechol-degrading enzymes generally falls within the range of 30-50°C.[6] Ensure adequate aeration, as the initial ring cleavage is an oxygen-dependent reaction.

  • Possible Cause 3: Presence of inhibitors.

    • Solution: The activity of catechol dioxygenases can be inhibited by heavy metal ions, chelating agents, and sulfhydryl reagents.[1] Ensure your growth medium is free from these potential inhibitors.

Problem 2: The degradation of this compound starts but then stalls.

  • Possible Cause 1: Substrate toxicity.

    • Solution: High concentrations of this compound or its parent compounds can be toxic to microorganisms. Try lowering the initial substrate concentration. For some chloroacetanilide herbicides, degradation is more efficient at lower concentrations (e.g., 55 mg/L) compared to higher concentrations (e.g., 80 mg/L).[7]

  • Possible Cause 2: Accumulation of inhibitory intermediates.

    • Solution: In some cases, metabolic intermediates can accumulate and inhibit further degradation. Analyze your culture for the buildup of any metabolic byproducts using techniques like HPLC. If an intermediate is identified, it may indicate a bottleneck in the metabolic pathway.

  • Possible Cause 3: Nutrient limitation.

    • Solution: Ensure that the growth medium contains sufficient essential nutrients (e.g., nitrogen, phosphorus, and trace elements) to support microbial growth and enzymatic activity throughout the degradation process.

Problem 3: I am observing the formation of unexpected metabolites.

  • Possible Cause 1: Alternative metabolic pathways.

    • Solution: While the ortho-cleavage pathway is common, some microorganisms may utilize a meta-cleavage pathway. This can sometimes lead to the formation of dead-end products.[4][8] It is important to identify the metabolites to understand the pathway being used by your specific microbial strain.

  • Possible Cause 2: Contamination of the culture.

    • Solution: Ensure the purity of your microbial culture. Contaminating microorganisms may have different metabolic capabilities, leading to the production of unexpected compounds. Re-streak your culture to obtain a pure isolate.

Data Presentation

Table 1: Optimal Conditions for this compound Degrading Enzymes

EnzymeMicrobial SourceOptimal pHOptimal Temperature (°C)Km (µM)kcat (s⁻¹)
This compound 1,2-DioxygenasePseudomonas cepacia CSV908.0254.434.7
Catechol 2,3-Dioxygenase (related enzyme)Bacillus cereus8.030-50Not ReportedNot Reported
Catechol 2,3-Dioxygenase (related enzyme)Pseudomonas aeruginosa7.030-50Not ReportedNot Reported

Experimental Protocols

Protocol 1: Whole-Cell Degradation Assay

  • Culture Preparation: Grow the microbial strain in a suitable nutrient-rich medium to the mid-exponential phase.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove any residual growth medium.

  • Resuspension: Resuspend the washed cells in a minimal salts medium (MSM) to a specific optical density (e.g., OD600 of 1.0).

  • Initiation of Degradation: Add this compound to the cell suspension to a final concentration of 50-100 mg/L.

  • Incubation: Incubate the culture at the optimal temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm).

  • Sampling and Analysis: At regular time intervals, collect samples and centrifuge to remove the cells. Analyze the supernatant for the concentration of this compound using HPLC.[9]

Protocol 2: Enzyme Assay for Chlorocatechol 1,2-Dioxygenase

  • Preparation of Cell-Free Extract: Grow the microbial culture and harvest the cells as described above. Resuspend the cells in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse the cells using sonication or a French press. Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the cell-free extract and a buffer solution.

  • Initiation of Reaction: Start the reaction by adding a known concentration of this compound.

  • Spectrophotometric Monitoring: Monitor the formation of the ring-cleavage product, 2,4-dichloro-cis,cis-muconate, by measuring the increase in absorbance at a specific wavelength (typically around 260 nm).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 3: HPLC Analysis of this compound

  • Sample Preparation: Collect a sample from the culture medium, centrifuge to remove cells, and filter the supernatant through a 0.22 µm syringe filter.[9]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength of 280 nm.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound to quantify its concentration in the samples.

Visualizations

Microbial_Degradation_Pathway cluster_pathway Ortho-Cleavage Pathway for this compound DCC This compound DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM Chlorocatechol 1,2-Dioxygenase CDL 2-Chlorodienelactone DCM->CDL Chloromuconate Cycloisomerase CMA 2-Chloromaleylacetate CDL->CMA Chlorodienelactone Hydrolase BKA β-Ketoadipate CMA->BKA Reductases TCA TCA Cycle BKA->TCA Further Metabolism

Caption: The ortho-cleavage pathway for the microbial degradation of this compound.

Experimental_Workflow cluster_workflow Workflow for Whole-Cell Degradation Assay culture 1. Prepare Microbial Culture (Mid-exponential phase) harvest 2. Harvest and Wash Cells (Centrifugation) culture->harvest resuspend 3. Resuspend in MSM harvest->resuspend add_substrate 4. Add this compound resuspend->add_substrate incubate 5. Incubate (Optimal Temperature & Shaking) add_substrate->incubate sample 6. Collect Samples at Intervals incubate->sample analyze 7. Analyze by HPLC sample->analyze

Caption: A generalized experimental workflow for a whole-cell degradation assay.

References

Troubleshooting low yield in 3,5-Dichlorocatechol enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in 3,5-Dichlorocatechol enzymatic assays.

Troubleshooting Guide: Low Yield

Low yield in your enzymatic assay can be attributed to a variety of factors, from suboptimal reaction conditions to enzyme instability. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem: Lower than expected yield of this compound.

Isolating the Cause:

To effectively troubleshoot, it's crucial to systematically evaluate each component and parameter of your assay. The following sections break down potential problem areas and provide actionable solutions.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: My enzyme activity is low or absent. What are the possible causes?

A1: Low enzyme activity is a primary contributor to poor product yield. Consider the following possibilities:

  • Improper Enzyme Storage: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the recommended temperature and in the appropriate buffer to maintain its catalytic activity.

  • Enzyme Age and Handling: The activity of enzymes can diminish over time. Verify that the enzyme is within its expiration date. Repeated freeze-thaw cycles can also denature the enzyme. Aliquot your enzyme stock to minimize this.

  • Incorrect Enzyme Concentration: The concentration of the enzyme is a critical factor in the reaction rate. As long as the substrate is not a limiting factor, increasing the enzyme concentration will increase the reaction rate.[1] Verify that you are using the correct enzyme concentration in your assay.

  • Presence of Inhibitors: Contaminants in your enzyme preparation or assay components can inhibit enzyme activity. See the "Inhibitors and Contaminants" section for more details.

Q2: How can I confirm the activity of my enzyme stock?

A2: It is highly recommended to perform an activity assay on your enzyme stock before using it in your main experiment. This will help you determine the specific activity and confirm that the enzyme is active. A standard assay using a known substrate concentration and optimal conditions should be performed.

Reaction Condition Optimization

Q3: What are the optimal pH and temperature for a this compound enzymatic assay?

A3: The optimal pH and temperature are highly dependent on the specific enzyme you are using. For this compound 1,2-dioxygenase from Pseudomonas cepacia CSV90, the optimal pH is 8.0 and the assay is typically conducted at 25°C.[2] However, it is always best to consult the manufacturer's data sheet for your specific enzyme or determine the optimal conditions empirically. Enzymes have an optimal pH range for maximum activity, and deviations from this can lead to a dramatic decrease in reaction rate.[3]

Q4: How does substrate concentration affect the reaction yield?

A4: The rate of an enzymatic reaction generally increases with the substrate concentration until the enzyme becomes saturated.[3][4][5][6] At this point, all the active sites of the enzyme are occupied, and further increases in substrate concentration will not increase the reaction rate.[3][5][6] It is important to operate at a substrate concentration that allows for a high reaction rate without causing substrate inhibition. For this compound 1,2-dioxygenase, the Km for this compound is 4.4 µM, which can give you an indication of the substrate concentration range to work within.[2]

Q5: Could the reaction time be affecting my yield?

A5: Yes, insufficient reaction time will lead to incomplete conversion of the substrate. Conversely, an excessively long reaction time might lead to product degradation or the formation of byproducts, especially with impure enzyme preparations. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific conditions.

Inhibitors and Contaminants

Q6: What are some common inhibitors of this compound enzymatic assays?

A6: Several substances can inhibit the activity of catechol dioxygenases. These include:

  • Heavy Metal Ions: Ions such as Cu²⁺, Hg²⁺, and Zn²⁺ can inhibit enzyme activity.[2]

  • Chelating Agents: Agents like EDTA and o-phenanthroline can inactivate the enzyme by removing the essential iron cofactor.[2][7]

  • Sulfhydryl Reagents: Reagents that react with sulfhydryl groups on the enzyme can lead to a loss of activity.[2]

  • Substrate Analogues: Some chlorinated catechols can act as inhibitors for certain dioxygenases. For instance, 3-chlorocatechol has been shown to be a potent inhibitor of catechol 2,3-dioxygenase.[7][8][9]

Q7: How can I test for the presence of inhibitors in my assay?

A7: If you suspect the presence of an inhibitor, you can perform a control experiment where a known amount of a potential inhibitor is added to the reaction mixture. A significant decrease in product yield compared to the control without the added substance would indicate inhibition. If the inhibitor is a chelating agent, activity may be restored by the addition of ferrous iron and a reducing agent.[7]

Data Presentation

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase

ParameterValueSubstrateEnzyme Source
Km 4.4 µMThis compoundPseudomonas cepacia CSV90[2]
kcat 34.7 s⁻¹This compoundPseudomonas cepacia CSV90[2]
Specificity Constant (kcat/Km) 7.3 µM⁻¹s⁻¹This compoundPseudomonas cepacia CSV90[2]

Table 2: Common Inhibitors of Catechol Dioxygenases

Inhibitor ClassExamplesMechanism of Action
Heavy Metal Ions Cu²⁺, Hg²⁺, Zn²⁺Interaction with enzyme functional groups, leading to conformational changes.
Chelating Agents EDTA, o-phenanthrolineRemoval of the Fe(II)/Fe(III) cofactor from the enzyme's active site.[2][7]
Sulfhydryl Reagents p-ChloromercuribenzoateModification of cysteine residues essential for enzyme activity.[2]
Substrate Analogues 3-ChlorocatecholCan act as competitive or non-competitive inhibitors, or even suicide substrates for some dioxygenases.[7][8][9][10]

Experimental Protocols

Protocol 1: General Enzymatic Assay for this compound

This protocol provides a general framework for assaying the activity of a catechol dioxygenase with this compound as the substrate. Optimization may be required for your specific enzyme.

Materials:

  • Purified catechol dioxygenase

  • This compound stock solution (in a suitable solvent like methanol or DMSO, freshly prepared)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 ml quartz cuvette, add the reaction buffer to a final volume of 990 µL.

  • Add the enzyme: Add 10 µL of the enzyme solution to the cuvette. The final enzyme concentration should be optimized for your assay.

  • Equilibrate: Incubate the mixture at the optimal temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction: Start the reaction by adding a small volume (e.g., 1-10 µL) of the this compound stock solution to achieve the desired final substrate concentration.

  • Monitor the reaction: Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of the product (typically in the range of 260-380 nm for the ring-cleavage product). The exact wavelength should be determined experimentally.

  • Calculate the initial rate: Determine the initial reaction rate from the linear portion of the absorbance versus time plot.

Protocol 2: Protein Concentration Determination (Bradford Assay)

Accurate determination of the enzyme concentration is crucial for calculating specific activity.

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Your purified enzyme solution

  • Spectrophotometer

Procedure:

  • Prepare a standard curve: Prepare a series of BSA standards of known concentrations.

  • Sample preparation: Dilute your enzyme solution to fall within the range of the standard curve.

  • Assay:

    • To 100 µL of each standard and your diluted enzyme sample, add 5 mL of Bradford reagent.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm.

  • Calculation: Plot the absorbance of the BSA standards versus their concentration to create a standard curve. Use the equation of the line to determine the concentration of your enzyme sample.

Visualizations

Enzymatic_Reaction_Pathway Substrate This compound Enzyme Catechol 1,2-Dioxygenase (Fe³⁺ cofactor) Substrate->Enzyme Binds to active site Product 3,5-Dichloro-cis,cis-muconate Enzyme->Product Catalyzes ring cleavage Oxygen O₂ Oxygen->Enzyme

Caption: Enzymatic conversion of this compound.

Troubleshooting_Workflow Start Low Yield in Assay Check_Enzyme 1. Verify Enzyme Activity Start->Check_Enzyme Check_Conditions 2. Optimize Reaction Conditions Check_Enzyme->Check_Conditions Activity OK Solution_Enzyme Replace/Re-purify Enzyme Check_Enzyme->Solution_Enzyme Low/No Activity Check_Inhibitors 3. Investigate Inhibitors Check_Conditions->Check_Inhibitors Conditions Optimal Solution_Conditions Adjust pH, Temp, Time, or Substrate Concentration Check_Conditions->Solution_Conditions Suboptimal Solution_Inhibitors Identify and Remove Contaminants Check_Inhibitors->Solution_Inhibitors Inhibitor Present End Yield Improved Check_Inhibitors->End No Inhibitors Found Solution_Enzyme->Start Solution_Conditions->Start Solution_Inhibitors->Start

Caption: A logical workflow for troubleshooting low assay yield.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Substrate, Enzyme) B 2. Determine Protein Concentration (Bradford Assay) A->B C 3. Set up Reaction Mixture (Buffer + Enzyme) A->C B->C D 4. Equilibrate to Optimal Temperature C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Monitor Absorbance Change (Spectrophotometer) E->F G 7. Calculate Initial Rate and Yield F->G

Caption: A standard experimental workflow for the enzymatic assay.

References

Technical Support Center: 3,5-Dichlorocatechol 1,2-Dioxygenase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying inhibitors of 3,5-dichlorocatechol 1,2-dioxygenase. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enzyme activity is much lower than expected, or I'm seeing no activity at all. What are the common causes?

A1: Low or no enzyme activity can stem from several factors. Systematically check the following:

  • Enzyme Integrity:

    • Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[1]

    • Enzyme Age: Use an enzyme preparation that is not past its expiration date.

  • Assay Conditions:

    • Incorrect pH and Temperature: The optimal pH and temperature for this compound 1,2-dioxygenase activity are crucial. For example, some catechol 1,2-dioxygenases exhibit optimal activity at pH 7.5-8.5 and a temperature of 30-40°C.[2][3] Deviations can significantly reduce the reaction rate.

    • Substrate Depletion: If the reaction is monitored for an extended period, the substrate may be fully consumed, leading to a plateau in product formation.[4]

  • Reagent Issues:

    • Reagent Preparation: Double-check all buffer and reagent concentrations. Errors in preparing the substrate or buffer solutions are a common source of assay failure.[1]

    • Contamination: Contamination of reagents with inhibitors such as heavy metal ions or chelating agents can inactivate the enzyme.[5] Use high-purity water and reagents.

Q2: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A2: A high background signal can interfere with accurate measurement of product formation. Consider the following:

  • Substrate Purity: The this compound substrate may be impure or could be auto-oxidizing, leading to the formation of colored compounds that absorb at the detection wavelength. Prepare fresh substrate solutions and store them protected from light and oxygen.

  • Buffer Components: Some buffer components may absorb light at the wavelength used for detection. Run a blank reaction containing all components except the enzyme to measure the background absorbance.

  • Inhibitor Interference: If you are testing inhibitors, the inhibitor itself might absorb light at the detection wavelength. Always run a control with the inhibitor in the assay mixture without the enzyme.

Q3: The reaction rate in my assay is not linear over time. What does this indicate?

A3: Non-linear reaction progress curves can be due to several factors:[4]

  • Substrate Depletion: As the substrate is consumed, the reaction rate will decrease. Ensure you are measuring the initial velocity of the reaction where the substrate concentration is not limiting.

  • Product Inhibition: The product of the enzymatic reaction, a substituted cis,cis-muconic acid, may act as an inhibitor to the enzyme.[4]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a decrease in active enzyme concentration over time.

  • Time-Dependent Inhibition: Some inhibitors act in a time-dependent manner, causing the reaction rate to decrease over the course of the assay.[4]

Q4: How can I determine the type of inhibition (e.g., competitive, non-competitive) for my compound?

A4: To determine the mechanism of inhibition, you need to perform kinetic studies by measuring the enzyme activity at various substrate and inhibitor concentrations.[6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In a Lineweaver-Burk plot, the Vmax remains unchanged, while the apparent Km increases.[7]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. Increasing the substrate concentration does not overcome this inhibition. In a Lineweaver-Burk plot, the Vmax decreases, while the Km remains unchanged.[6][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In a Lineweaver-Burk plot, both Vmax and Km decrease.[6]

Quantitative Data Summary

The following tables summarize known inhibitors and kinetic parameters for this compound 1,2-dioxygenase and related enzymes.

Table 1: Known Inhibitors of Catechol Dioxygenases

Inhibitor ClassSpecific ExamplesMode of ActionReference
Heavy Metal IonsHg²⁺, Zn²⁺Non-specific inhibition, likely through interaction with sulfhydryl groups or the iron center.[3][5]
Chelating AgentsEDTA, o-phenanthroline, TironRemoval of the essential Fe³⁺ cofactor from the active site, leading to inactivation.[3][5][8][9][3][5][8][9]
Sulfhydryl Reagentsp-Chloromercuribenzoate (pCMB)Covalent modification of cysteine residues, potentially affecting enzyme structure and function.[5]
Substrate Analogs4,5-Dichlorocatechol, TetrachlorocatecholCompetitive inhibition by binding to the active site without being efficiently turned over.[10][10]
Halogenated Catechols3-Chlorocatechol, 4-ChlorocatecholCan act as non-competitive or mixed-type inhibitors for some catechol dioxygenases.[8][9][11][8][9][11]

Table 2: Kinetic Parameters for this compound 1,2-Dioxygenase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)OrganismReference
This compound4.434.77.3Pseudomonas cepacia CSV90[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound 1,2-Dioxygenase Activity

This protocol is a standard method for determining the activity of this compound 1,2-dioxygenase by monitoring the formation of the ring-cleavage product.

Materials:

  • Purified this compound 1,2-dioxygenase

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at the λmax of the product (typically around 260 nm for cis,cis-muconic acid derivatives)

  • Quartz cuvettes or a microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and equilibrate it to the desired assay temperature (e.g., 25°C or 30°C).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) and then dilute it to the desired final concentrations in the assay buffer. Prepare fresh daily.

  • Set up the Reaction Mixture:

    • In a cuvette or microplate well, add the assay buffer.

    • Add the desired concentration of the substrate, this compound.

    • If testing an inhibitor, add the inhibitor at the desired concentration and pre-incubate with the enzyme for a defined period before adding the substrate.

  • Initiate the Reaction:

    • Start the reaction by adding a small volume of the purified enzyme to the reaction mixture. Mix gently but thoroughly.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined wavelength over time.

    • The rate of increase in absorbance corresponds to the rate of product formation.

  • Calculate Enzyme Activity:

    • Determine the initial velocity (ΔAbs/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (µmol/min). You will need the molar extinction coefficient (ε) for the product.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Substrate Solutions setup_reaction Set Up Reaction Mixture (Buffer, Substrate, Inhibitor) prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilutions initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction setup_reaction->initiate_reaction monitor_reaction Monitor Absorbance Change Spectrophotometrically initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocity monitor_reaction->calc_velocity determine_inhibition Determine Inhibition Type and Kinetic Parameters calc_velocity->determine_inhibition

Caption: Experimental workflow for inhibitor screening.

troubleshooting_guide cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Problem: Low or No Enzyme Activity check_enzyme Check Enzyme Integrity (Storage, Age, Freeze-Thaw) start->check_enzyme check_reagents Verify Reagent Concentrations and Purity start->check_reagents check_conditions Confirm Assay Conditions (pH, Temperature) start->check_conditions check_instrument Validate Instrument Settings (Wavelength, Blank) start->check_instrument solution_enzyme Use Fresh Enzyme Aliquot check_enzyme->solution_enzyme solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents solution_conditions Optimize Assay Conditions check_conditions->solution_conditions solution_instrument Recalibrate Instrument check_instrument->solution_instrument

Caption: Troubleshooting low enzyme activity.

reaction_pathway cluster_reaction Enzymatic Reaction and Inhibition Enzyme This compound 1,2-Dioxygenase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate This compound (S) Substrate->ES_Complex ES_Complex->Enzyme + P Product 2,4-Dichloro-cis,cis- muconic acid (P) ES_Complex->Product Inhibitor Competitive Inhibitor (I) Inhibitor->EI_Complex EI_Complex->Enzyme - I

Caption: Competitive inhibition of the enzyme.

References

Overcoming matrix interference in 3,5-Dichlorocatechol sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorocatechol. The information provided is intended to help overcome common analytical challenges, with a focus on mitigating matrix interference.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix interference in my this compound analysis?

A1: Matrix interference can manifest in several ways during the analysis of this compound. Common indicators include:

  • Poor peak shape: In chromatographic analyses, you may observe peak tailing or fronting for your this compound standard when analyzing actual samples, whereas the peak shape is acceptable in clean solvent standards. This is often due to co-eluting matrix components interacting with the analytical column.

  • Inconsistent results: If you are using an internal standard and still obtaining highly variable results between replicate injections of the same sample, it could be a sign of matrix effects. This may indicate that your internal standard is not behaving in the same way as this compound in the presence of the sample matrix.

  • Low or high recovery: When analyzing spiked samples, recoveries outside the acceptable range of 70-120% are a strong indication of matrix effects. Low recoveries suggest signal suppression, while high recoveries point to signal enhancement.

  • Signal suppression or enhancement: A noticeable difference in the signal intensity of a this compound standard in a clean solvent versus a standard of the same concentration spiked into a sample extract is a direct indication of matrix effects.

Q2: Why are environmental and biological samples particularly challenging for this compound analysis?

A2: Environmental samples (e.g., soil, water) and biological samples (e.g., plasma, urine) are complex mixtures containing a wide variety of endogenous and exogenous compounds. When analyzing for this compound, these other components can be co-extracted and interfere with the analysis. This interference, known as the matrix effect, can alter the analytical signal, leading to inaccurate quantification.

Q3: What is the difference between ion suppression and ion enhancement in LC-MS/MS analysis?

A3: Both ion suppression and ion enhancement are types of matrix effects that occur in the mass spectrometer's ion source.

  • Ion suppression is a reduction in the ionization efficiency of this compound due to the presence of co-eluting matrix components. This leads to a decreased signal and can result in an underestimation of the analyte's concentration.

  • Ion enhancement is an increase in the ionization efficiency of this compound caused by co-eluting compounds. This results in a stronger signal and can lead to an overestimation of the analyte's concentration.

Q4: How can I quantitatively assess the degree of matrix effect in my samples?

A4: A common method to quantify matrix effects is the post-extraction spike method. This involves comparing the response of a known concentration of this compound spiked into a blank matrix extract (a sample known to not contain the analyte) with the response of the same concentration in a clean solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Question: My chromatograms for this compound show significant peak tailing and retention time shifts when analyzing real samples, but not with my standards in solvent. What should I do?

Answer: This is a classic indication of matrix interference affecting the chromatography. Here are some troubleshooting steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate this compound from interfering matrix components.

    • Column Chemistry: Consider using a different stationary phase that may have a different selectivity for your analyte and the interfering compounds.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase or adding modifiers can alter the retention and peak shape of both this compound and matrix components.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a more selective SPE sorbent to remove a broader range of interferences.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.

    • Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of matrix components to a level where they no longer significantly impact the chromatography. However, this may compromise the sensitivity of the assay.[1]

Issue 2: Low or High Spike Recoveries

Question: My spike recoveries for this compound are consistently below 70% (or above 120%). How can I improve the accuracy of my results?

Answer: Inaccurate spike recoveries are a clear sign of matrix-induced signal suppression or enhancement. The following strategies can help to compensate for these effects:

  • Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The use of a SIL-IS is considered the gold standard for correcting matrix effects. A SIL-IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ¹³C or ²H). The SIL-IS has nearly identical chemical and physical properties to the native analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the matrix effects can be effectively normalized.

  • Standard Addition:

    • This method involves adding known amounts of a this compound standard to aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the concentration of the analyte in the original sample can be determined from the x-intercept. This method is effective but can be more time-consuming as it requires multiple analyses for each sample.

Data Presentation

The following tables provide illustrative data on recovery and matrix effects for compounds structurally similar to this compound. This data can serve as a benchmark for what might be expected during method development and analysis.

Table 1: Illustrative Recovery Data for 3,5-Dichloroaniline in a Chive Matrix [2]

Spiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.00178.29.4
0.0185.62.1
0.198.11.4
1.093.411.9

Table 2: Illustrative Matrix Effect Data for 3,5-Dichloroaniline in a Chive Matrix [2]

Tissue TypeMatrix Effect (%)
Aboveground-4.4 to 2.3
Underground-2.5 to -1.8

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the extraction of chlorophenols from water samples using a C18 SPE cartridge.

1. Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 cartridge. b. Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

2. Sample Loading: a. Acidify the water sample (e.g., 1 L) to a pH < 2 with a suitable acid. b. Pass the entire sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

3. Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences. b. Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

4. Elution: a. Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol or acetonitrile. b. Collect the eluate in a clean collection tube.

5. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples

This protocol outlines a general procedure for the extraction of chlorophenols from soil samples.

1. Sample Preparation: a. Weigh a known amount of the soil sample (e.g., 10 g) into a centrifuge tube. b. Add a known amount of a suitable internal standard.

2. Extraction: a. Add an appropriate volume of an extraction solvent (e.g., 20 mL of a mixture of acetone and hexane). b. Vortex the sample vigorously for 1-2 minutes. c. Place the sample in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

3. Phase Separation: a. Centrifuge the sample at a sufficient speed (e.g., 3000 rpm) for 10 minutes to separate the solid material from the solvent extract.

4. Extract Collection: a. Carefully transfer the supernatant (the solvent extract) to a clean tube. b. Repeat the extraction process (steps 2-4) two more times with fresh solvent, combining the supernatants.

5. Concentration and Reconstitution: a. Concentrate the combined extracts under a gentle stream of nitrogen. b. If necessary, perform a solvent exchange to a solvent compatible with your analytical instrument. c. Adjust the final volume to a known amount before analysis.

Visualizations

TroubleshootingWorkflow start Problem Identified: Inaccurate this compound Results check_peak Poor Peak Shape or Retention Time Shift? start->check_peak check_recovery Low or High Spike Recovery? check_peak->check_recovery No optimize_chrom Optimize Chromatographic Conditions (Gradient, Column) check_peak->optimize_chrom Yes matrix_matched Use Matrix-Matched Calibration Standards check_recovery->matrix_matched Yes end_node Accurate Quantification Achieved check_recovery->end_node No improve_cleanup Improve Sample Cleanup (SPE, LLE, Dilution) optimize_chrom->improve_cleanup improve_cleanup->check_recovery use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_matched->use_sil_is standard_addition Perform Standard Addition use_sil_is->standard_addition standard_addition->end_node

Caption: Troubleshooting workflow for matrix interference.

SamplePrepWorkflow start Sample Collection (e.g., Soil, Water) extraction_choice Choose Extraction Method start->extraction_choice spe Solid-Phase Extraction (SPE) extraction_choice->spe Aqueous Sample lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Solid/Semi-Solid Sample spe_steps 1. Condition Cartridge 2. Load Sample 3. Wash Interferences 4. Elute Analyte spe->spe_steps lle_steps 1. Add Extraction Solvent 2. Vortex/Sonicate 3. Centrifuge 4. Collect Supernatant lle->lle_steps concentrate Concentrate Extract (e.g., N2 Evaporation) spe_steps->concentrate lle_steps->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

References

Technical Support Center: Enhancing Chlorocatechol Degradation Enzyme Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of enzymes involved in chlorocatechol degradation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with chlorocatechol degradation enzymes.

Enzyme Activity & Stability

  • Question: My chlorocatechol dioxygenase shows low activity. What are the potential causes and solutions?

    • Answer: Low enzyme activity can stem from several factors. Ensure the pH and temperature of your assay are optimal for your specific enzyme. For example, catechol 1,2-dioxygenase (C1,2O) from Gordonia polyisoprenivorans exhibits its highest activity at pH 8.0, while its catechol 2,3-dioxygenase (C2,3O) is most active at pH 7.0.[1] The presence of certain metal ions like Ni²⁺, Al³⁺, and Zn²⁺ can strongly inhibit enzyme activity, so check your buffers and reagents for contamination.[2] Additionally, the presence of a polyhistidine tag (His-tag) used for purification can sometimes cause steric hindrance near the active site, leading to a significant decrease in activity.[3] If possible, consider cleaving the tag after purification.

  • Question: My enzyme denatures and loses activity quickly, especially at higher temperatures. How can I improve its thermal stability?

    • Answer: Several strategies can enhance thermal stability. Protein engineering, such as introducing disulfide bonds through site-directed mutagenesis, has been shown to widen the optimal temperature range and improve thermostability.[4][5] For instance, mutating specific residues in catechol-2,3-dioxygenase to cysteine created a disulfide bond that increased its stability at higher temperatures.[4] Another effective approach is enzyme immobilization on a solid support, which can significantly improve thermal stability.[6][7] You can also explore the use of soluble additives and stabilizing agents, such as plant-derived polypeptides, which can help maintain enzyme activity during storage and use.[8][9]

  • Question: How does pH affect the stability and activity of my chlorocatechol-degrading enzyme?

    • Answer: pH is a critical factor for both the activity and stability of enzymes. The optimal pH can vary significantly between different enzymes. For example, catechol 1,2-dioxygenase from Pseudomonas stutzeri GOM2 shows a broad range of activity in neutral to alkaline conditions (pH 7.0-8.5).[10] It's crucial to determine the optimal pH for your specific enzyme experimentally. Operating outside of this optimal range can lead to a rapid loss of activity. For instance, a mutated catechol-2,3-dioxygenase showed improved stability in alkaline conditions, retaining 75% of its maximal activity at pH 9.5, compared to 50% for the wild-type.[4]

Protein Expression & Purification

  • Question: My recombinant chlorocatechol dioxygenase is expressed as insoluble inclusion bodies in E. coli. How can I obtain active, soluble protein?

    • Answer: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[11][12] To obtain soluble protein, you can try optimizing expression conditions by lowering the induction temperature and reducing the inducer (e.g., IPTG) concentration.[13][14] If inclusion bodies persist, you will need to isolate them, solubilize the protein using denaturants like 6 M guanidine-HCl or 8 M urea, and then refold the protein into its active conformation.[11][13] The refolding process is critical and often requires careful optimization of buffer conditions.[12] Using a solubility-enhancing fusion tag, like maltose-binding protein, can also help increase the yield of soluble protein.[13]

  • Question: I am purifying a His-tagged enzyme, but the activity is lower than expected. Could the tag be the problem?

    • Answer: Yes, the polyhistidine tag can interfere with enzyme activity. Studies on chlorocatechol 1,2-dioxygenase have shown that an N-terminal His-tag can cause steric hindrance, leading to a five-fold decrease in activity compared to the untagged enzyme.[3] It is advisable to design your expression vector to include a protease cleavage site (e.g., for thrombin or TEV protease) between the tag and your protein. This allows for the removal of the tag after purification, which can restore full enzyme activity.[3]

Experimental Procedures

  • Question: What are the general strategies to improve the overall stability of my enzyme for bioremediation applications?

    • Answer: There are four main strategies to enhance enzyme stability for practical applications:

      • Soluble Additives: Incorporating stabilizing agents into the enzyme solution can help maintain its folded structure and activity.[9]

      • Immobilization: Attaching the enzyme to an insoluble support material can significantly improve its operational stability, reusability, and resistance to environmental changes.[7][9][15]

      • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like site-directed or random mutagenesis can lead to variants with enhanced stability.[9][16][17]

      • Chemical Modification: Altering the enzyme's surface characteristics through chemical binding can also improve its performance.[9]

Data Presentation

Table 1: Effect of Mutations on the Relative Activity of 2,3-dihydroxybiphenyl 1,2-dioxygenase for 3-chlorocatechol

Enzyme VariantSubstrate Concentration (mM)Relative Activity (%)
Wild-type0.1100
Mutant 3≥0.5>100

Data adapted from a study on randomly mutated 2,3-dihydroxybiphenyl 1,2-dioxygenase. The wild-type activity at 0.1 mM 3-chlorocatechol was set to 100% (0.1 U/mg of protein).[17]

Table 2: Influence of pH on the Activity of Catechol Dioxygenases

EnzymeOptimal pHBufferSource Organism
Catechol 1,2-dioxygenase (C1,2O)8.0Tris-HClGordonia polyisoprenivorans
Catechol 2,3-dioxygenase (C2,3O)7.0PhosphateGordonia polyisoprenivorans
Catechol 1,2-dioxygenase (PsC12DO)7.0 - 8.5Sorensen/Glycine-NaOHPseudomonas stutzeri GOM2

This table summarizes the optimal pH conditions for different catechol dioxygenases as reported in the literature.[1][10]

Table 3: Thermal Stability of Catechol-1,2-dioxygenase (Acdo1-6hp)

Temperature (°C)Incubation Time (h)Remaining Activity (%)
4 - 3023>85
40785
40230
50160
5070

This table shows the stability of Acdo1-6hp from Blastobotrys raffinosifermentans at various temperatures.[2][18]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of a Dioxygenase Gene

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.[19][20]

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
  • Ensure the primers have a melting temperature (Tm) of ≥78°C.
  • The primers should have at least 15 bases of correct sequence on both sides of the mutation.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity polymerase to minimize secondary mutations.
  • A typical reaction mixture includes:
  • 5 µL of 10x reaction buffer
  • 1 µL of template plasmid DNA (5-50 ng)
  • 1.25 µL of forward primer (125 ng)
  • 1.25 µL of reverse primer (125 ng)
  • 1 µL of dNTP mix
  • 1 µL of high-fidelity DNA polymerase
  • Add water to a final volume of 50 µL.
  • Use the following cycling parameters:
  • Initial denaturation: 95°C for 30 seconds
  • 18 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.
  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid.
  • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Pick a few colonies and grow overnight cultures.
  • Isolate the plasmid DNA using a miniprep kit.
  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of other mutations.

Protocol 2: Determining Enzyme Thermal Stability

1. Enzyme Preparation:

  • Prepare a stock solution of your purified enzyme in a suitable buffer at a known concentration (e.g., 40 µg/mL).[10]

2. Incubation at Different Temperatures:

  • Aliquot the enzyme solution into several tubes.
  • Incubate each tube at a specific temperature (e.g., 20, 30, 40, 50, 60°C) for a set period (e.g., 30 minutes).[10]

3. Activity Assay:

  • At various time points, remove an aliquot from each temperature-incubated sample and place it on ice to stop further denaturation.
  • Measure the residual activity of each aliquot using a standard enzyme activity assay for your specific enzyme. For chlorocatechol dioxygenases, this often involves spectrophotometrically monitoring the formation of the ring-cleavage product. For example, the product of 3-chlorocatechol cleavage can be measured at 378 nm.[17]

4. Data Analysis:

  • Calculate the percentage of residual activity for each sample compared to a control sample kept at a stable temperature (e.g., 4°C).
  • Plot the percentage of residual activity against the incubation time for each temperature to determine the enzyme's half-life at different temperatures.

Visualizations

Chlorocatechol_Degradation_Pathway Chlorophenol Chlorophenol Chlorocatechol Chlorocatechol Chlorophenol->Chlorocatechol Hydroxylation RingCleavageProduct Ring Cleavage Product (e.g., 2-chloro-cis,cis-muconate) Chlorocatechol->RingCleavageProduct Chlorocatechol 1,2-dioxygenase Intermediates Further Intermediates (e.g., trans-dienelactone) RingCleavageProduct->Intermediates Chloromuconate cycloisomerase TCACycle TCA Cycle Intermediates->TCACycle Dienelactone hydrolase

Caption: Modified ortho-cleavage pathway for chlorocatechol degradation.

Enzyme_Stability_Workflow Start Enzyme with Low Stability Strategy Select Improvement Strategy Start->Strategy ProteinEng Protein Engineering (e.g., Mutagenesis) Strategy->ProteinEng Sequence Modification Immobilization Immobilization Strategy->Immobilization Physical/ Chemical Additives Use of Additives Strategy->Additives Environmental Control Characterization Characterize Mutant/ Immobilized Enzyme ProteinEng->Characterization Immobilization->Characterization Additives->Characterization Evaluation Evaluate Stability (Thermal, pH) Characterization->Evaluation End Optimized Stable Enzyme Evaluation->End

Caption: Workflow for improving enzyme stability.

Inclusion_Body_Troubleshooting Start Protein Expressed as Inclusion Bodies Optimize Optimize Expression Conditions Start->Optimize LowerTemp Lower Induction Temperature Optimize->LowerTemp Yes Refolding Isolate, Solubilize & Refold Optimize->Refolding No CheckActivity Check Protein Activity LowerTemp->CheckActivity ReduceIPTG Reduce IPTG Concentration ReduceIPTG->CheckActivity SolubilityTag Use Solubility Tag SolubilityTag->CheckActivity Refolding->CheckActivity Success Soluble, Active Protein CheckActivity->Success Active Failure Try Different Refolding Conditions CheckActivity->Failure Inactive

Caption: Troubleshooting workflow for inclusion body formation.

References

Technical Support Center: Enhancing the Degradation Rate of 3,5-Dichlorocatechol in Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the bioremediation of 3,5-Dichlorocatechol (3,5-DCC).

Frequently Asked Questions (FAQs)

Q1: My bioreactor is showing a slow or stalled degradation rate of this compound. What are the primary factors I should investigate?

A1: Several factors can contribute to suboptimal degradation rates. Key areas to investigate include:

  • Microbial Culture Health: Ensure your microbial consortium or pure culture is viable and adapted to 3,5-DCC. Inadequate biomass or a loss of specific degrading populations can significantly impact efficiency.

  • Nutrient Availability: Verify that the growth medium contains sufficient essential nutrients (nitrogen, phosphorus, trace elements) to support microbial activity.

  • Co-substrate Availability (if applicable): Many microbial degradation pathways for chlorinated compounds are cometabolic, meaning the microorganisms require a primary carbon source for growth and energy while fortuitously degrading the target compound.[1] Ensure a consistent and non-limiting supply of the appropriate co-substrate.

  • Inhibitory Conditions: High concentrations of 3,5-DCC or its metabolic intermediates can be toxic to microorganisms.[2] Fluctuations in pH or dissolved oxygen levels outside the optimal range can also inhibit microbial activity.

Q2: How can I enhance the degradation rate of this compound in my bioreactor?

A2: To enhance the degradation rate, consider the following strategies:

  • Bioaugmentation: Introduce a specialized microbial consortium or a highly efficient pure culture known to degrade 3,5-DCC. Microbial consortia often exhibit higher degradation efficiencies than single strains due to synergistic interactions.[3][4]

  • Biostimulation: Optimize the environmental conditions to stimulate the growth and activity of the indigenous or augmented microorganisms. This includes adjusting pH, temperature, and dissolved oxygen levels, as well as providing an optimal concentration of nutrients and co-substrates.

  • Co-metabolism Strategy: If using a co-metabolic approach, experiment with different co-substrates (e.g., glucose, acetate) and their feeding strategies to find the optimal conditions for inducing the required degradative enzymes.[5]

  • Bioreactor Configuration: The choice of bioreactor can influence mass transfer rates and biomass retention. For instance, fluidized bed bioreactors can offer high biomass concentrations and efficient substrate transfer.

Q3: I am observing the accumulation of a colored intermediate in my bioreactor. What could this be, and is it a cause for concern?

A3: The accumulation of colored intermediates, often yellowish, can indicate a bottleneck in the degradation pathway. In the case of this compound, this could be due to the accumulation of ring-fission products. This can be problematic as some intermediates can be more toxic than the parent compound and may inhibit further degradation by inactivating key enzymes like catechol 2,3-dioxygenases.[6] It is crucial to identify the accumulating compound using analytical techniques like HPLC-DAD or GC-MS and address the underlying cause, which could be a missing enzymatic step in your microbial consortium or unfavorable conditions for a specific enzyme.

Q4: What is the recommended initial concentration of this compound for my experiments?

A4: The optimal initial concentration depends on the tolerance of your microbial culture. It is advisable to start with a low concentration (e.g., 10-50 mg/L) and gradually increase it as the culture adapts. High initial concentrations can be inhibitory and may lead to a prolonged lag phase or complete failure of the degradation process.[7] You can determine the specific inhibitory concentration for your culture by conducting a Minimum Inhibitory Concentration (MIC) assay (see Experimental Protocols).

Troubleshooting Guides

Issue 1: No or Very Slow Degradation of this compound
Possible Cause Troubleshooting Steps Expected Outcome
Non-viable or unadapted inoculum 1. Check the viability of your microbial culture using plate counts or microscopy. 2. If the culture is viable, ensure it has been properly acclimated to 3,5-DCC through gradual exposure. 3. Consider re-inoculating with a fresh, active culture.Resumption of degradation activity.
Nutrient Limitation 1. Analyze the concentration of essential nutrients (e.g., nitrogen, phosphorus) in your medium. 2. Supplement the medium with the limiting nutrient(s).Increased biomass growth and degradation rate.
Sub-optimal environmental conditions 1. Monitor and adjust the pH, temperature, and dissolved oxygen (for aerobic processes) to the optimal range for your microbial culture.[7]Improved microbial activity and degradation performance.
Absence of a required co-substrate 1. If degradation is cometabolic, ensure a suitable primary carbon source is being supplied at an appropriate concentration.Induction of the necessary enzymes and initiation of 3,5-DCC degradation.
Toxicity of this compound 1. Measure the initial concentration of 3,5-DCC. 2. If the concentration is high, dilute the medium or start with a lower initial concentration.Reduction of the lag phase and initiation of degradation.
Issue 2: Incomplete Degradation or Accumulation of Intermediates
Possible Cause Troubleshooting Steps Expected Outcome
Missing metabolic pathway 1. Analyze the microbial community composition to ensure the presence of organisms capable of degrading the accumulating intermediate. 2. Consider augmenting the consortium with a strain that possesses the required enzymatic machinery.Complete degradation of 3,5-DCC to non-toxic end products.
Enzyme inactivation 1. Identify the accumulating intermediate using HPLC-DAD or GC-MS. 2. Research the potential inhibitory effects of this intermediate on the downstream enzymes. 3. Optimize bioreactor conditions (e.g., substrate feeding strategy) to prevent the accumulation of the inhibitory compound.Prevention of enzyme inactivation and restoration of the complete degradation pathway.
Shift in microbial population 1. Monitor the microbial community dynamics over time using molecular techniques (e.g., 16S rRNA gene sequencing). 2. Adjust operational parameters to favor the growth of the key degrading populations.Stabilization of the microbial community and consistent degradation performance.

Quantitative Data Presentation

Table 1: Enzyme Kinetic Parameters for this compound 1,2-Dioxygenase from Pseudomonas cepacia CSV90

ParameterValueConditions
Km for this compound 4.4 µMpH 8.0, 25°C
kcat 34.7 s-1pH 8.0, 25°C
Specificity Constant (kcat/Km) 7.3 µM-1s-1Air-saturated buffer
Km for O2 652 µMpH 8.0, 25°C

Note: This data is for the purified enzyme and may not directly reflect whole-cell degradation rates in a bioreactor, which can be influenced by mass transfer limitations and other cellular processes.

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria

Objective: To enrich and isolate bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.

Materials:

  • Soil or water sample from a contaminated site.

  • Mineral Salts Medium (MSM).

  • This compound stock solution (sterile-filtered).

  • Petri dishes with MSM agar.

  • Shaking incubator.

  • Autoclave.

Procedure:

  • Enrichment: a. Prepare MSM broth and autoclave. b. In a sterile flask, add 100 mL of MSM and inoculate with 1-5 g of soil or 5-10 mL of water sample. c. Add this compound to a final concentration of 10-50 mg/L. d. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-14 days. e. After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM containing this compound. f. Repeat this sub-culturing step 3-5 times to enrich for bacteria adapted to 3,5-DCC.

  • Isolation: a. Prepare MSM agar plates containing this compound (50-100 mg/L) as the sole carbon source. b. Perform serial dilutions of the final enrichment culture. c. Spread 100 µL of each dilution onto the MSM agar plates. d. Incubate the plates at 25-30°C for 5-10 days, or until colonies appear. e. Pick individual colonies and re-streak them on fresh MSM agar plates with 3,5-DCC to obtain pure cultures.

  • Verification: a. Inoculate the pure isolates into liquid MSM containing this compound as the sole carbon source. b. Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and the disappearance of 3,5-DCC over time using HPLC (see Protocol 3).

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microbial culture.[8]

Materials:

  • Pure or mixed microbial culture.

  • Nutrient-rich broth (e.g., Luria-Bertani or Tryptic Soy Broth).

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the nutrient broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial culture (e.g., to a final density of 5 x 105 CFU/mL).[9]

  • Include a positive control (broth with inoculum, no 3,5-DCC) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the culture for 18-24 hours.[9]

  • Determine the MIC by visually assessing the lowest concentration of 3,5-DCC that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm using a microplate reader.[10]

Protocol 3: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in bioreactor samples.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid).[11]

  • This compound standard.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: a. Collect a sample from the bioreactor. b. Centrifuge the sample to remove bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]

  • Chromatographic Conditions (starting point, optimization may be required): a. Mobile Phase: Isocratic mixture of 60% methanol and 40% water or a gradient of acetonitrile and acidified water.[13] For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10-20 µL. d. Detection Wavelength: Approximately 280-285 nm. A DAD can be used to obtain the full UV spectrum for peak identification.

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound at known concentrations. b. Inject the standards and samples into the HPLC system. c. Identify the 3,5-DCC peak in the sample chromatograms based on its retention time compared to the standard. d. Quantify the concentration of 3,5-DCC in the samples by comparing the peak area to the calibration curve.[11]

Visualizations

Logical Relationships and Workflows

cluster_troubleshooting Troubleshooting Workflow for Slow Degradation Start Start Observe Slow/No Degradation Observe Slow/No Degradation Start->Observe Slow/No Degradation Check Bioreactor Parameters Check Bioreactor Parameters Observe Slow/No Degradation->Check Bioreactor Parameters Check Inoculum Viability Check Inoculum Viability Check Bioreactor Parameters->Check Inoculum Viability Optimal Adjust pH, Temp, DO Adjust pH, Temp, DO Check Bioreactor Parameters->Adjust pH, Temp, DO Sub-optimal Check Nutrient/Co-substrate Levels Check Nutrient/Co-substrate Levels Check Inoculum Viability->Check Nutrient/Co-substrate Levels Viable Re-inoculate/Acclimate Re-inoculate/Acclimate Check Inoculum Viability->Re-inoculate/Acclimate Low/Non-viable Analyze for Inhibitory Intermediates Analyze for Inhibitory Intermediates Check Nutrient/Co-substrate Levels->Analyze for Inhibitory Intermediates Sufficient Supplement Nutrients/Co-substrate Supplement Nutrients/Co-substrate Check Nutrient/Co-substrate Levels->Supplement Nutrients/Co-substrate Limiting Optimize Feeding Strategy Optimize Feeding Strategy Analyze for Inhibitory Intermediates->Optimize Feeding Strategy Present End End Analyze for Inhibitory Intermediates->End Absent/Resolved Adjust pH, Temp, DO->End Re-inoculate/Acclimate->End Supplement Nutrients/Co-substrate->End Optimize Feeding Strategy->End

Caption: Troubleshooting workflow for slow degradation of this compound.

cluster_pathway Aerobic Degradation Pathway of this compound This compound This compound Chlorocatechol_1_2_Dioxygenase Chlorocatechol 1,2-Dioxygenase This compound->Chlorocatechol_1_2_Dioxygenase 2,4-Dichloro-cis_cis-muconate 2,4-Dichloro-cis_cis-muconate Chlorocatechol_1_2_Dioxygenase->2,4-Dichloro-cis_cis-muconate Chloromuconate_Cycloisomerase Chloromuconate Cycloisomerase 2,4-Dichloro-cis_cis-muconate->Chloromuconate_Cycloisomerase cis-Dienelactone cis-Dienelactone Chloromuconate_Cycloisomerase->cis-Dienelactone Dienelactone_Hydrolase Dienelactone Hydrolase cis-Dienelactone->Dienelactone_Hydrolase Maleylacetate Maleylacetate Dienelactone_Hydrolase->Maleylacetate Maleylacetate_Reductase Maleylacetate Reductase Maleylacetate->Maleylacetate_Reductase 3-Oxoadipate 3-Oxoadipate Maleylacetate_Reductase->3-Oxoadipate TCA_Cycle TCA Cycle 3-Oxoadipate->TCA_Cycle

Caption: Aerobic degradation pathway of this compound via ortho-cleavage.

References

pH and temperature optimization for 3,5-Dichlorocatechol cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic cleavage of 3,5-Dichlorocatechol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on pH and temperature optimization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cleavage experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Enzyme Activity Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.1. Verify the pH of your buffer. The optimal pH for many catechol 1,2-dioxygenases is between 7.0 and 8.5.[1][2][3][4][5] 2. Prepare fresh buffer and re-measure the pH. 3. Perform a pH profile experiment to determine the optimal pH for your specific enzyme.
Suboptimal Temperature: The reaction is being performed at a temperature that is too high or too low.1. Check the incubation temperature. The optimal temperature can vary, but is often in the 25°C to 40°C range.[4][5][6] 2. Ensure your incubator or water bath is calibrated correctly. 3. Conduct a temperature profile experiment to find the optimal temperature for your enzyme.
Enzyme Inactivation: The enzyme may have been denatured due to improper storage or handling.1. Store the enzyme at the recommended temperature (typically -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Check for the presence of proteases in your enzyme preparation.
Presence of Inhibitors: The reaction mixture may contain inhibiting substances.1. Be aware that heavy metal ions, chelating agents, and sulfhydryl reagents can inhibit enzyme activity.[7] 2. Ensure all glassware is thoroughly cleaned. 3. If using crude cell extracts, consider purifying the enzyme to remove potential inhibitors.
Incorrect Substrate Concentration: The concentration of this compound may be too high (substrate inhibition) or too low.1. Perform a substrate concentration curve to determine the optimal concentration. 2. Refer to literature for typical substrate concentrations used in similar assays.
Inconsistent or Irreproducible Results Inaccurate Reagent Preparation: Errors in the preparation of buffers or substrate solutions.1. Double-check all calculations for reagent concentrations. 2. Use calibrated pipettes and balances. 3. Prepare fresh solutions, especially for temperature-sensitive or light-sensitive compounds.
Variation in Experimental Conditions: Fluctuations in pH, temperature, or incubation time.1. Monitor and control the pH and temperature of the reaction closely. 2. Use a timer to ensure consistent incubation times. 3. Run replicates for each experimental condition.
Spectrophotometer Issues: Incorrect wavelength setting or cuvette mismatch.1. Ensure the spectrophotometer is set to the correct wavelength for detecting the product (e.g., ~260 nm for cis,cis-muconic acid derivatives).[5] 2. Use matched cuvettes for blanks and samples. 3. Blank the spectrophotometer with the appropriate buffer and substrate solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the cleavage of this compound?

A1: The primary enzyme is this compound 1,2-dioxygenase, which catalyzes the intradiol cleavage of the aromatic ring.[1][7]

Q2: What is the expected product of this compound cleavage by 1,2-dioxygenase?

A2: The expected product is 2,4-dichloro-cis,cis-muconic acid.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength corresponding to the formation of the muconic acid product, which is typically around 260 nm.[5]

Q4: What are the typical kinetic parameters for this compound 1,2-dioxygenase?

A4: For the enzyme from Pseudomonas cepacia CSV90, at pH 8.0 and 25°C, the catalytic constant (kcat) is 34.7 s⁻¹ and the Km for this compound is 4.4 µM.[7]

Q5: Are there any specific cofactors required for the enzyme activity?

A5: this compound 1,2-dioxygenase is a non-heme iron dioxygenase, containing Fe³⁺ as a prosthetic group.[1][7] The presence of iron is essential for its catalytic activity.

pH and Temperature Optimization Data

The optimal pH and temperature for catechol 1,2-dioxygenases can vary depending on the source organism. The following table summarizes the optimal conditions for several related enzymes.

Enzyme Source OrganismSubstrateOptimal pHOptimal Temperature (°C)
Pseudomonas cepacia CSV90This compound8.0 (activity measured at)25 (activity measured at)[7]
Gordonia polyisoprenivoransCatechol8.025-30
Blastobotrys raffinosifermentansCatechol7.525[6]
Pseudomonas chlororaphis UFB2Catechol7.530[4]
Paracoccus sp. MKU1Catechol7.537
Pseudomonas stutzeri GOM2Catechol8.5-9.035-40[5]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Cleavage
  • Buffer Preparation: Prepare a series of 50 mM buffers with varying pH values (e.g., ranging from pH 5.0 to 10.0). Suitable buffers include sodium acetate (pH 5.0-6.0), potassium phosphate (pH 6.0-8.0), and Tris-HCl (pH 8.0-9.0).

  • Reaction Mixture Preparation: In a series of microcentrifuge tubes or a 96-well plate, prepare the reaction mixture containing the buffer, a fixed concentration of this compound (e.g., 100 µM), and any necessary cofactors.

  • Enzyme Addition: Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C).

  • Initiate Reaction: Add a fixed amount of the this compound 1,2-dioxygenase to each reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the initial rate of product formation by monitoring the increase in absorbance at the appropriate wavelength (e.g., 260 nm) over a set period (e.g., 1-5 minutes).

  • Data Analysis: Plot the initial reaction rates against the corresponding pH values to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Cleavage
  • Reaction Mixture Preparation: Prepare a master mix of the reaction mixture containing the optimal pH buffer (determined from Protocol 1), a fixed concentration of this compound, and any necessary cofactors.

  • Temperature Incubation: Aliquot the reaction mixture into separate tubes and incubate them at a range of different temperatures (e.g., 15°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

  • Enzyme Addition: Equilibrate the enzyme solution to each respective temperature.

  • Initiate Reaction: Add a fixed amount of the enzyme to each tube to start the reaction.

  • Spectrophotometric Measurement: After a fixed incubation time, stop the reaction (e.g., by adding a quenching agent or by rapid cooling) and measure the amount of product formed spectrophotometrically. Alternatively, use a temperature-controlled spectrophotometer to measure the initial rates at each temperature.

  • Data Analysis: Plot the enzyme activity (product formed per unit time) against the corresponding temperatures to determine the optimal temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_enzyme Enzyme Solution setup_reaction Set up Reaction Mixtures prep_enzyme->setup_reaction prep_substrate This compound Stock Solution prep_substrate->setup_reaction prep_buffers Buffer Series (Varying pH or Temp) prep_buffers->setup_reaction initiate_reaction Initiate with Enzyme setup_reaction->initiate_reaction incubation Incubate at Defined Conditions initiate_reaction->incubation spectro Spectrophotometric Measurement incubation->spectro data_analysis Data Analysis spectro->data_analysis optimization Determine Optimal pH / Temperature data_analysis->optimization

Caption: Experimental workflow for pH and temperature optimization.

signaling_pathway cluster_pathway This compound Cleavage Pathway DCC This compound Enzyme This compound 1,2-Dioxygenase (Fe³⁺) DCC->Enzyme Substrate Binding Product 2,4-Dichloro-cis,cis-muconic acid Enzyme->Product Intradiol Cleavage

Caption: Enzymatic cleavage of this compound.

References

Technical Support Center: Extraction of Chlorocatechols from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of chlorocatechols from soil samples.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experimental workflow.

Low Analyte Recovery

Problem: My recovery of chlorocatechols from spiked soil samples is consistently below the acceptable range (e.g., <70%).

Potential Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent and method. Consider using a stronger solvent system or a more rigorous extraction technique like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).[1] For complex matrices, methods like QuEChERS, which combines extraction with a cleanup step, can be effective.[2]
Analyte Degradation Chlorocatechols can be susceptible to degradation. Ensure proper sample storage (e.g., cool, dark conditions) and minimize the time between sample collection and extraction. Consider the pH of the extraction solvent, as some chlorophenols are more stable under acidic conditions.[3]
Strong Analyte-Matrix Interactions The composition of the soil, such as high organic matter or clay content, can lead to strong adsorption of chlorocatechols.[1] Adjusting the pH of the extraction solution can help to disrupt these interactions. The use of a soil sample with a high sand content and low organic matter can serve as a good quality control check.
Suboptimal Derivatization If using a derivatization step for GC analysis, ensure the reaction conditions (e.g., temperature, time, reagent concentration) are optimized for your specific chlorocatechols. Incomplete derivatization will lead to lower detected amounts.

Experimental Protocol: Optimizing Extraction Solvent

To determine the most effective extraction solvent, perform a small-scale pilot study with your soil type.

  • Spike Samples: Prepare several subsamples of your control soil matrix and spike them with a known concentration of your target chlorocatechols.

  • Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol, acetone, dichloromethane, and mixtures thereof).

  • Extraction: Extract the spiked subsamples using a consistent method (e.g., sonication for 30 minutes).[4]

  • Analysis: Analyze the extracts using your established analytical method (e.g., GC-MS or LC-MS/MS).

  • Evaluation: Compare the recovery rates for each solvent to identify the most efficient one for your specific soil matrix and chlorocatechols.

Poor Reproducibility

Problem: I am observing high variability (high relative standard deviation) in my results between replicate samples.

Potential Cause Recommended Solution
Sample Inhomogeneity Soil is a heterogeneous matrix. Ensure your soil samples are thoroughly homogenized before taking subsamples for extraction. This can be achieved by air-drying, sieving, and thorough mixing.
Inconsistent Sample Handling Variations in sample preparation, such as inconsistent drying times or temperatures, can affect the results.[5] Establish and strictly follow a standardized operating procedure (SOP) for all sample handling steps.
Matrix Effects Variability in the co-extracted matrix components between samples can lead to inconsistent signal suppression or enhancement in the analytical instrument.[2][6] The use of an appropriate internal standard can help to correct for these variations.
Instrumental Drift Changes in instrument performance over an analytical run can contribute to poor reproducibility. Regularly check instrument calibration and performance using quality control standards.
Matrix Effects: Ion Suppression or Enhancement

Problem: My analytical signal for chlorocatechols is significantly lower (suppression) or higher (enhancement) in soil extracts compared to clean solvent standards.

Potential Cause Recommended Solution
Co-eluting Matrix Components Organic matter, humic acids, and other co-extracted substances can interfere with the ionization of target analytes in the mass spectrometer source.[2]
Insufficient Sample Cleanup The initial extraction may co-extract a large amount of interfering compounds. Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive SPE (d-SPE) as used in the QuEChERS method.[2][7]
Inappropriate Internal Standard The chosen internal standard may not be behaving similarly to the analytes in the presence of the matrix. Select an isotopically labeled internal standard corresponding to your target analyte whenever possible.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A: Standard solution of chlorocatechols in a clean solvent.

    • Set B: Blank soil extract spiked with the same concentration of chlorocatechols as Set A.

    • Set C: A post-extraction spiked sample, where a blank soil sample is extracted first, and the resulting extract is then spiked with the chlorocatechol standard.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS or GC-MS method.

  • Calculation: The matrix effect can be calculated as a percentage using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for chlorocatechols in soil?

There is no single "best" method, as the optimal choice depends on the specific chlorocatechols, soil type, and available instrumentation. However, techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also gaining popularity for its simplicity and integrated cleanup step.[2][7]

Q2: Why is derivatization necessary for the analysis of chlorocatechols by Gas Chromatography (GC)?

Chlorocatechols are polar and have active hydroxyl groups, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis. Derivatization converts the polar hydroxyl groups into less polar, more volatile derivatives (e.g., silyl or acetyl esters), improving their chromatographic behavior and detectability.[8]

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects often requires a combination of strategies:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering co-extractives.[2]

  • Chromatographic Separation: Optimize your GC or LC method to separate the analytes from the matrix components.

  • Use of Matrix-Matched Standards: Prepare your calibration standards in a blank soil extract to compensate for the matrix effect.

  • Internal Standards: Employ an appropriate internal standard, preferably an isotopically labeled version of your analyte, to correct for signal variations.[2]

Q4: What are the key parameters to consider when developing a Solid-Phase Extraction (SPE) cleanup method?

When developing an SPE method, consider the following:

  • Sorbent Selection: Choose a sorbent that retains your analytes while allowing the interferences to pass through (or vice versa). Common choices for chlorophenols include graphitized carbon black (GCB) and primary secondary amine (PSA).

  • Solvent Conditioning: Properly condition the SPE cartridge to activate the sorbent.

  • Sample Loading: Ensure the sample is loaded at an appropriate flow rate to allow for proper interaction with the sorbent.

  • Washing Step: Use a weak solvent to wash away interferences without eluting the analytes.

  • Elution Step: Use a strong solvent to elute the retained analytes.

Q5: How do soil properties influence the extraction efficiency of chlorocatechols?

Soil properties play a crucial role in extraction efficiency:

  • Organic Matter Content: High organic matter content can lead to strong adsorption of chlorocatechols, making them difficult to extract.[1]

  • Clay Content: Similar to organic matter, clay particles have a high surface area and can adsorb chlorocatechols.[1]

  • pH: The pH of the soil can affect the ionization state of chlorocatechols and their interaction with the soil matrix.[9]

Visualizations

Troubleshooting_Workflow start Start: Low Analyte Recovery check_extraction Check Extraction Efficiency start->check_extraction optimize_solvent Optimize Extraction Solvent/Method check_extraction->optimize_solvent Inefficient check_degradation Investigate Analyte Degradation check_extraction->check_degradation Efficient end End: Improved Recovery optimize_solvent->end modify_conditions Modify Storage/Handling Conditions check_degradation->modify_conditions Degradation Observed check_matrix Assess Matrix Interactions check_degradation->check_matrix No Degradation modify_conditions->end adjust_ph Adjust Extraction pH check_matrix->adjust_ph Strong Interactions check_derivatization Evaluate Derivatization Step check_matrix->check_derivatization Weak Interactions adjust_ph->end optimize_derivatization Optimize Derivatization Conditions check_derivatization->optimize_derivatization Incomplete check_derivatization->end Complete optimize_derivatization->end

Caption: A troubleshooting workflow for addressing low analyte recovery.

Experimental_Workflow_Matrix_Effects start Start: Assess Matrix Effects prep_samples Prepare Sample Sets: A (Solvent Standard) B (Spiked Blank Extract) C (Post-Extraction Spike) start->prep_samples analyze Analyze all sets by LC-MS/MS or GC-MS prep_samples->analyze calculate Calculate Matrix Effect: (Peak Area C / Peak Area A) * 100 analyze->calculate interpret Interpret Results calculate->interpret suppression < 100%: Ion Suppression interpret->suppression Result < 100% enhancement > 100%: Ion Enhancement interpret->enhancement Result > 100% no_effect ~100%: No Significant Effect interpret->no_effect Result ~100% implement_solutions Implement Corrective Actions: - Improve Cleanup - Use Matrix-Matched Standards - Use Isotopic Internal Standard suppression->implement_solutions enhancement->implement_solutions end End: Accurate Quantification no_effect->end implement_solutions->end

Caption: An experimental workflow for quantifying matrix effects.

References

Technical Support Center: Enhancing Chlorocatechol Catabolic Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at increasing the expression of chlorocatechol catabolic genes.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter in the laboratory.

Low or No Expression of Chlorocatechol Catabolic Genes

Q1: I have cloned a chlorocatechol catabolic gene operon (e.g., clcABD) into my bacterial strain, but I am not seeing any degradation of chlorocatechol. What are the possible causes?

A1: Several factors could be contributing to the lack of chlorocatechol degradation. Here is a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Construct:

    • Sequencing: Ensure that the cloned genes and their promoter regions are free of mutations.

    • Plasmid Stability: Check if the plasmid carrying the catabolic genes is being maintained in the host strain, especially during prolonged cultivation. You can do this by plasmid extraction and gel electrophoresis.

  • Check for Proper Induction of the Promoter:

    • Inducer Presence: The expression of many chlorocatechol catabolic operons, such as clcABD and cbnABCD, is positively regulated by LysR-type transcriptional regulators (LTTRs) like ClcR and CbnR.[1][2] These regulators require an inducer molecule, which is typically an intermediate of the catabolic pathway, such as 2-chloro-cis,cis-muconate.[2] Ensure that the initial substrate (chlorocatechol) is being converted to the inducer.

    • Inducer Concentration: The concentration of the inducer is critical. Very low concentrations may not be sufficient to activate the LTTR, while excessively high concentrations of the initial substrate (chlorocatechol) can be toxic to the cells.[3]

  • Assess Gene Transcription:

    • RT-qPCR: Perform reverse transcription-quantitative PCR (RT-qPCR) to determine if the chlorocatechol catabolic genes are being transcribed. A lack of transcripts points to issues with transcription initiation, such as a non-functional promoter or a problem with the transcriptional regulator.

  • Consider Enzyme Inhibition:

    • Substrate Inhibition: High concentrations of chlorocatechol can be inhibitory to the very enzymes that are supposed to degrade it.[4]

    • Metabolic Intermediates: The accumulation of certain metabolic intermediates can be toxic and inhibit cell growth and enzyme activity. For example, the meta-cleavage of 3-chlorocatechol can lead to the formation of a reactive acylchloride that irreversibly inactivates catechol 2,3-dioxygenase.[5]

Q2: My RT-qPCR results show low transcript levels of the chlorocatechol dioxygenase gene. How can I increase its expression?

A2: Low transcript levels indicate a bottleneck at the transcriptional level. Consider the following strategies:

  • Promoter Engineering:

    • Stronger Promoter: Replace the native promoter with a stronger constitutive or inducible promoter. The choice of promoter will depend on the host organism and the desired level of control. A library of synthetic promoters with varying strengths can be screened to find the optimal expression level.[6]

    • Promoter Mutagenesis: Introduce mutations into the -10 and -35 regions of the native promoter to enhance its strength.

  • Optimize Inducer Concentration:

    • If using an inducible system, perform a dose-response experiment to determine the optimal concentration of the inducer that maximizes gene expression without causing significant metabolic burden or toxicity.

  • Enhance Transcriptional Regulator Activity:

    • Overexpression of the Regulator: Increase the cellular concentration of the specific LysR-type transcriptional regulator (e.g., ClcR) to potentially boost the activation of the catabolic gene promoter.

    • Co-factor Availability: Ensure that any necessary co-factors for the transcriptional regulator are present.

Enzyme Activity and Degradation Issues

Q3: I can detect the expression of chlorocatechol 1,2-dioxygenase, but the degradation of chlorocatechol is slow or incomplete. What could be the problem?

A3: This suggests that while the enzyme is being produced, its activity is suboptimal. Here are some potential reasons and solutions:

  • Sub-optimal Reaction Conditions:

    • pH and Temperature: Ensure that the pH and temperature of your culture or reaction buffer are optimal for the specific chlorocatechol 1,2-dioxygenase you are using. These enzymes typically have an optimal pH range of 7.0 to 8.0.[7]

    • Oxygen Availability: Dioxygenases require molecular oxygen as a substrate. Ensure adequate aeration of your culture.

  • Enzyme Inactivation:

    • Reactive Intermediates: As mentioned, certain metabolic byproducts can inactivate catabolic enzymes.[5] Try to identify and mitigate the accumulation of such toxic intermediates.

    • Chelating Agents: Some compounds can chelate the iron cofactor essential for dioxygenase activity.[4] Ensure your media does not contain high concentrations of strong chelating agents.

  • Limited Substrate Bioavailability:

    • Ensure that the chlorocatechol is accessible to the cells. In soil or complex media, the substrate may adsorb to particles, reducing its availability.

Q4: My engineered strain can degrade catechol but not chlorocatechol. Why is this happening?

A4: This is a common issue and often points to the specificity of the enzymes in the catabolic pathway.

  • Enzyme Specificity: The catechol 1,2-dioxygenase and other downstream enzymes in a catechol degradation pathway may have low or no activity towards their chlorinated counterparts. While some dioxygenases have broad substrate tolerance, others are highly specific.[8] You may need to introduce a chlorocatechol-specific dioxygenase and potentially the entire modified ortho-cleavage pathway.

  • Inhibition by Chlorocatechol: 3-chlorocatechol can act as an inhibitor of some catechol 2,3-dioxygenases, which are involved in meta-cleavage pathways for catechol.[4] This could lead to a shutdown of the pathway when chlorocatechol is present.

Data Presentation

Table 1: Kinetic Parameters of Selected Catechol 1,2-Dioxygenases (C12O)

Bacterial SourceSubstrateKm (µM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Paracoccus sp. MKU1Catechol12.89310.11.54 x 107[9]
Pseudomonas stutzeri GOM2Catechol13.216.13 s-1 (kcat)1.22 x 106[10]
Pseudomonas chlororaphis UFB2Catechol35.7616.67 µM/min-[11]
Blastobotrys raffinosifermentansCatechol415.6 s-1 (kcat)3.95 x 106[12]
Blastobotrys raffinosifermentansPyrogallol10010.6 s-1 (kcat)1.19 x 105[12]

Table 2: Effect of Inducer Concentration on LTTR-Mediated Gene Expression

Transcriptional RegulatorInducerInducer ConcentrationFold Induction of Target GeneHost OrganismReference
MmsR3-Hydroxypropionic acid25 mM> 50-foldPseudomonas denitrificans[13]
LcrXVarious sugars--Xanthomonas axonopodis[14]
GcvAGlycine (potential)--Escherichia coli[14]

Experimental Protocols

Protocol 1: Chlorocatechol 1,2-Dioxygenase Activity Assay

This protocol measures the activity of chlorocatechol 1,2-dioxygenase by spectrophotometrically monitoring the formation of the ring-cleavage product, cis,cis-muconic acid or its chlorinated derivatives.

Materials:

  • Cell-free extract or purified enzyme solution.

  • 50 mM Tris-HCl buffer (pH 7.5).

  • 10 mM catechol or chlorocatechol stock solution in water or a suitable solvent.

  • UV-transparent 96-well plates or cuvettes.

  • Spectrophotometer capable of reading at 260 nm.

Procedure:

  • Prepare a reaction mixture in a UV-transparent microtiter plate or cuvette containing:

    • 180 µL of 50 mM Tris-HCl buffer (pH 7.5).

    • 10 µL of cell-free extract or purified enzyme.

  • Initiate the reaction by adding 10 µL of 10 mM catechol or chlorocatechol stock solution to achieve a final concentration of 0.5 mM.

  • Immediately measure the increase in absorbance at 260 nm over time (e.g., every 30 seconds for 5-10 minutes). The product, cis,cis-muconic acid, has a molar extinction coefficient (ε) of 16,800 M-1cm-1.[15]

  • Calculate the enzyme activity in Units/mL, where one Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 2: RNA Extraction from Bacteria Exposed to Aromatic Compounds

This protocol is adapted for the extraction of high-quality RNA from bacteria grown in the presence of potentially inhibitory aromatic compounds.

Materials:

  • Bacterial cell pellet.

  • RNAzol® RT or similar phenol-guanidine isothiocyanate-based reagent.

  • Chloroform.

  • Isopropanol.

  • 75% ethanol (in RNase-free water).

  • RNase-free water.

  • RNase-free tubes and pipette tips.

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).[16]

  • Resuspend the cell pellet in 1 mL of RNAzol® RT per 5x108 cells.

  • Homogenize the sample by vortexing or passing it through a pipette several times.

  • Add 0.2 mL of chloroform per 1 mL of RNAzol® RT used. Shake vigorously for 15 seconds and incubate at room temperature for 5-15 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of RNAzol® RT used initially. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Protocol 3: RT-qPCR for Quantifying Catabolic Gene Expression

This protocol outlines the steps for reverse transcription followed by quantitative PCR to measure the transcript levels of chlorocatechol catabolic genes.[17][18]

Materials:

  • High-quality RNA sample (from Protocol 2).

  • DNase I, RNase-free.

  • Reverse transcriptase and corresponding buffer.

  • Random primers or gene-specific primers for reverse transcription.

  • dNTPs.

  • RNase inhibitor.

  • SYBR Green qPCR master mix.

  • Gene-specific forward and reverse primers for qPCR.

  • qPCR instrument.

Procedure:

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.

  • Reverse Transcription:

    • In an RNase-free tube, combine the DNase-treated RNA, random primers or gene-specific reverse primer, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.

    • Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 25°C for 10 minutes, followed by 42-50°C for 50-60 minutes).

    • Inactivate the reverse transcriptase by heating (e.g., 70°C for 15 minutes).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a qPCR plate or tubes, including SYBR Green master mix, forward and reverse primers, and the synthesized cDNA.

    • Run the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a validated reference gene.

Protocol 4: Site-Directed Mutagenesis for Promoter Engineering

This protocol describes a common method for introducing specific mutations into a promoter region cloned in a plasmid.[19][20]

Materials:

  • High-purity plasmid DNA containing the promoter of interest.

  • Two complementary oligonucleotide primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu or Phusion).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases in length, with the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR for 12-18 cycles to amplify the entire plasmid, incorporating the primers with the mutation.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated DNA into highly competent E. coli cells.

    • Plate the transformed cells on selective agar plates and incubate overnight.

  • Screening and Sequencing:

    • Isolate plasmid DNA from the resulting colonies.

    • Sequence the promoter region of the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

Mandatory Visualizations

Chlorocatechol_Catabolic_Pathway cluster_ortho Modified Ortho-Cleavage Pathway Chlorocatechol Chlorocatechol Chloromuconate Chloromuconate Chlorocatechol->Chloromuconate Chlorocatechol 1,2-Dioxygenase (clcA/tfdC) Dienelactone Dienelactone Chloromuconate->Dienelactone Chloromuconate Cycloisomerase (clcB/tfdD) Maleylacetate Maleylacetate Dienelactone->Maleylacetate Dienelactone Hydrolase (clcD/tfdE) ThreeOxoadipate 3-Oxoadipate Maleylacetate->ThreeOxoadipate Maleylacetate Reductase (clcE/tfdF) TCA_Cycle TCA Cycle ThreeOxoadipate->TCA_Cycle

Caption: Modified ortho-cleavage pathway for chlorocatechol degradation.

LTTR_Regulation cluster_regulation Regulation of clcABD Operon by ClcR ClcR_inactive ClcR (Inactive) ClcR_active ClcR (Active) ClcR_inactive->ClcR_active Conformational Change clc_promoter clcABD Promoter ClcR_active->clc_promoter Binds to Inducer 2-Chloro-cis,cis-muconate (Inducer) Inducer->ClcR_inactive Binds to clcABD_genes clcABD Genes clc_promoter->clcABD_genes Activates Transcription Transcription clcABD_genes->Transcription

Caption: Regulation of the clcABD operon by the LysR-type transcriptional regulator (LTTR) ClcR.

Experimental_Workflow_RTqPCR start Start: Bacterial Culture (with/without inducer) rna_extraction 1. RNA Extraction start->rna_extraction dnase_treatment 2. DNase Treatment rna_extraction->dnase_treatment reverse_transcription 3. Reverse Transcription (cDNA synthesis) dnase_treatment->reverse_transcription qpcr 4. qPCR with SYBR Green reverse_transcription->qpcr data_analysis 5. Data Analysis (ΔΔCt method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Caption: Experimental workflow for quantifying gene expression using RT-qPCR.

References

Technical Support Center: Resolving Co-eluting Peaks of Chlorocatechol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of chlorocatechol isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 3-chlorocatechol and 4-chlorocatechol challenging?

A1: 3-chlorocatechol and 4-chlorocatechol are positional isomers with very similar physicochemical properties, such as polarity and boiling points. This similarity leads to comparable interactions with the stationary and mobile phases in chromatography, often resulting in co-elution, particularly on standard non-polar columns.

Q2: Which chromatographic technique is generally more effective for separating chlorocatechol isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be employed for the separation of chlorocatechol isomers. GC, especially when coupled with a mass spectrometer (GC-MS), can provide excellent resolution, often after a derivatization step to improve volatility and chromatographic performance. HPLC is also a viable technique, and successful separation is highly dependent on the selection of the appropriate stationary phase and mobile phase composition to exploit the subtle differences in isomer structure.

Q3: How can I confirm if my single chromatographic peak is actually two co-eluting isomers?

A3: A symmetrical peak shape does not guarantee a single compound. To detect co-elution, you can employ:

  • Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector in HPLC: A DAD/PDA detector acquires UV-Vis spectra across the entire peak. If the spectra are not homogenous throughout the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): In both GC-MS and LC-MS, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectral profile is a strong indicator of co-eluting compounds.

Q4: What general strategies can I use to resolve co-eluting peaks?

A4: The primary goal is to alter the selectivity of your chromatographic system. This can be achieved by:

  • Changing the stationary phase: Selecting a column with a different chemistry can introduce different types of interactions (e.g., π-π interactions with a phenyl column).

  • Modifying the mobile phase (for HPLC): Adjusting the organic solvent type, solvent ratio, pH, or adding modifiers can significantly impact selectivity.

  • Adjusting the temperature: Temperature can influence the interactions between the analytes and the stationary phase, sometimes improving resolution.

  • Derivatization (for GC): Converting the analytes to a different chemical form can alter their volatility and interaction with the stationary phase.

Troubleshooting Guides

Gas Chromatography (GC) Method Troubleshooting

Issue: 3-chlorocatechol and 4-chlorocatechol are co-eluting in my GC-MS analysis.

Troubleshooting Workflow:

GC_Troubleshooting start Start: Co-eluting Peaks Observed deriv Confirm Proper Derivatization start->deriv temp Optimize Temperature Program deriv->temp Derivatization is complete resolved Peaks Resolved deriv->resolved Incomplete derivatization was the issue flow Adjust Carrier Gas Flow Rate temp->flow No improvement temp->resolved Resolution achieved column Consider a Different GC Column flow->column No improvement flow->resolved Resolution achieved column->resolved Resolution achieved

Caption: Troubleshooting workflow for resolving co-eluting chlorocatechol isomers in GC.

Detailed Steps:

  • Verify Derivatization: Incomplete derivatization is a common cause of poor peak shape and co-elution. Ensure that the derivatization reaction (e.g., acetylation) has gone to completion.

  • Optimize Temperature Program:

    • Lower the initial temperature: This can improve the separation of more volatile compounds.

    • Reduce the ramp rate: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can enhance separation.

  • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions to achieve the best efficiency.

  • Select an Appropriate Column: If the above steps fail, the column chemistry may not be suitable. A column with a different stationary phase polarity may provide the necessary selectivity. For chlorophenolic compounds, a mid-polarity column is often a good choice.

High-Performance Liquid Chromatography (HPLC) Method Troubleshooting

Issue: My C18 column is not resolving 3-chlorocatechol and 4-chlorocatechol.

Troubleshooting Workflow:

HPLC_Troubleshooting start Start: Co-eluting Peaks on C18 mobile_phase Modify Mobile Phase start->mobile_phase temp Adjust Column Temperature mobile_phase->temp No improvement resolved Peaks Resolved mobile_phase->resolved Resolution achieved column Change Stationary Phase temp->column No improvement temp->resolved Resolution achieved column->resolved Resolution achieved

Caption: Troubleshooting workflow for resolving co-eluting chlorocatechol isomers in HPLC.

Detailed Steps:

  • Modify the Mobile Phase Composition:

    • Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.

    • Adjust the organic/aqueous ratio: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Control the pH: The pH of the mobile phase can affect the ionization state of the chlorocatechols. Adding a buffer or a small amount of acid (e.g., 0.1% formic or phosphoric acid) can improve peak shape and selectivity.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction time with the stationary phase. Conversely, increasing the temperature can improve efficiency. Experiment with temperatures in the range of 25-40°C.

  • Change the Stationary Phase: Standard C18 columns rely on hydrophobic interactions. For isomers, columns that offer alternative separation mechanisms can be more effective.

    • Phenyl Columns: These columns provide π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic isomers.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated compounds.

Experimental Protocols & Data

GC-MS Method for the Analysis of Chlorocatechol Isomers

This method is based on the analysis of a broad range of chlorophenolic compounds and has been adapted for the specific resolution of chlorocatechol isomers.

Sample Preparation (Derivatization):

  • To 1 L of aqueous sample, add a suitable internal standard.

  • Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride.

  • Shake the mixture for 1 hour.

  • Extract the derivatized compounds with 100 mL of hexane by shaking for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction of the aqueous layer with two additional portions of hexane.

  • Combine the organic extracts and concentrate to a final volume of 1 mL.

Chromatographic Conditions:

ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific TRACE 1610 GC and TSQ 9610 MS)
Column Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm)
Injector Split/Splitless
Injector Temperature 270°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 5 min
MS Transfer Line Temp 300°C
Ion Source Temp 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Expected Retention Data:

CompoundExpected Retention Time (min)
4-Chlorocatechol14.78
3-ChlorocatecholSlightly different from 4-chlorocatechol, requires empirical determination

Note: The retention time for 3-chlorocatechol is expected to be very close to that of 4-chlorocatechol. The provided oven program is a starting point and may require optimization to achieve baseline separation.

HPLC Method for the Separation of Chlorocatechol Isomers

This hypothetical method is based on common practices for separating positional isomers of phenolic compounds.

Chromatographic Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV or PDA detector
Column Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 20-50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Expected Outcome:

A Phenyl-Hexyl column should provide sufficient selectivity to resolve 3-chlorocatechol and 4-chlorocatechol. The expected elution order would be 3-chlorocatechol followed by 4-chlorocatechol, due to the slightly higher polarity of the 3-isomer. Actual retention times and resolution must be determined experimentally.

Data Summary (Hypothetical):

CompoundRetention Time (min)Resolution (Rs)
3-Chlorocatechol~8.5> 1.5
4-Chlorocatechol~9.2

This data is for illustrative purposes. Actual results will vary based on the specific HPLC system, column, and exact mobile phase conditions.

Selecting appropriate controls for 3,5-Dichlorocatechol biodegradation experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the biodegradation of 3,5-dichlorocatechol.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a this compound biodegradation experiment?

A1: To ensure the validity of your results, several types of controls are crucial:

  • Abiotic (or Negative) Control: This consists of the sterile mineral salts medium containing this compound but without the microbial inoculum. It is used to assess any non-biological degradation of the compound, such as through hydrolysis or photolysis.

  • Sterile Control: This control contains the microbial inoculum that has been inactivated (e.g., by autoclaving or chemical treatment like sodium azide) in the sterile medium with this compound. This helps to distinguish between enzymatic degradation and biosorption of the compound by the microbial biomass.

  • Positive Control: This includes a known this compound-degrading microorganism in the experimental setup. This control validates the experimental conditions and confirms that the degradation is possible under your setup.

  • Endogenous Control: This contains the microbial inoculum in the sterile medium without this compound. This control helps to account for any background metabolic activity or potential utilization of residual carbon sources in the medium.

Q2: My culture is turning a brownish color after the addition of this compound. What does this indicate?

A2: The formation of a brown or yellowish color often suggests the accumulation of catechol ring-fission products. This can occur due to the inactivation of downstream enzymes in the degradation pathway. For instance, some catechol 2,3-dioxygenases are susceptible to suicide inactivation by chlorinated catechols, leading to the accumulation of reactive intermediates that can polymerize and form colored compounds.

Q3: How can I confirm that the disappearance of this compound is due to biodegradation and not just adsorption to the microbial cells?

A3: The sterile control is key here. By comparing the concentration of this compound in the supernatant of your active culture with that of the sterile (inactivated) control, you can differentiate between biological degradation and physical adsorption. A significant decrease in the active culture compared to the sterile control indicates biodegradation.

Q4: What is the primary metabolic pathway for the aerobic biodegradation of this compound?

A4: The primary route for the aerobic biodegradation of this compound is the modified ortho-cleavage pathway.[1][2][3] This pathway is initiated by the enzyme chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring between the two hydroxyl groups.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No degradation of this compound observed. 1. Inoculum is not viable or lacks the necessary degradative genes.2. Toxicity of this compound at the tested concentration.3. Suboptimal culture conditions (pH, temperature, aeration).4. Absence of essential nutrients or cofactors.1. Verify the viability of your inoculum using a general growth medium. Confirm the presence of degradation genes via PCR if possible.2. Perform a toxicity assay with a range of this compound concentrations.3. Optimize pH, temperature, and shaking speed to ensure adequate aeration.4. Ensure your mineral salts medium contains all necessary trace elements.
Incomplete degradation of this compound. 1. Enzyme inactivation by metabolic intermediates.2. Depletion of a required nutrient or cofactor.3. Accumulation of toxic metabolites.1. Analyze for the accumulation of intermediates using HPLC or GC-MS. Consider using a co-substrate to support microbial activity.2. Supplement the medium with additional nutrients or a complex nutrient source like yeast extract at a low concentration.3. Identify the accumulated metabolites and investigate their potential toxicity.
Formation of colored intermediates. 1. Inactivation of catechol 2,3-dioxygenase by 3-chlorocatechol or other chlorinated catechols.[4][5]2. Non-specific oxidation of catechols.1. If a meta-cleavage pathway is suspected, this is a common issue. The ortho-cleavage pathway is generally more effective for chlorinated catechols.[1]2. Ensure your abiotic controls do not show color formation. Minimize exposure of the medium to light if photochemically reactive species are suspected.
High variability between replicates. 1. Inconsistent inoculum size.2. Heterogeneous distribution of the substrate.3. Inconsistent sampling or analytical procedures.1. Ensure a homogenous and well-mixed inoculum is used for all replicates.2. Ensure this compound is fully dissolved in the medium before inoculating.3. Standardize all sampling and analytical protocols.

Data Presentation

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase

EnzymeSource OrganismKm (µM)Vmax (kcat, s-1)Specificity Constant (kcat/Km, µM-1s-1)Reference
This compound 1,2-DioxygenasePseudomonas cepacia CSV904.434.77.3[4]

Table 2: Whole-Cell Degradation of Chlorinated Aromatic Compounds (Illustrative Data)

OrganismCompoundInitial Concentration (mg/L)Degradation RateConditionsReference
Rhodococcus opacus 3DPhenol1500Complete degradation in ~120 hours30°C, pH 7.0[6]
Anaerobic enrichment cultureThis compoundNot specifiedDechlorination to 3-chlorocatecholAnaerobic[7]
Pseudomonas sp.1,2,4-TrichlorobenzeneNot specifiedStoichiometric release of chloride ionsAerobic[3]

Experimental Protocols

Protocol 1: Assessing the Biodegradation of this compound in a Liquid Culture

Objective: To determine the rate of this compound biodegradation by a pure or mixed microbial culture.

Materials:

  • Bacterial culture (pure or enriched)

  • Mineral Salts Medium (MSM) (see composition below)

  • This compound stock solution (in a suitable solvent, e.g., methanol, filter-sterilized)

  • Sterile flasks or serum bottles

  • Shaking incubator

  • HPLC system with a UV detector

Mineral Salts Medium (MSM) Composition (per liter):

ComponentAmount
K2HPO41.73 g
KH2PO40.68 g
MgSO4·7H2O0.1 g
NaCl4.0 g
FeSO4·7H2O0.03 g
NH4NO31.0 g
CaCl2·2H2O0.02 g

Adjust pH to 7.0 before autoclaving.

Procedure:

  • Prepare Media: Prepare and autoclave the MSM.

  • Set up Experimental Flasks: In sterile flasks, add the desired volume of MSM.

  • Spike with Substrate: Add the this compound stock solution to the flasks to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculate: Inoculate the flasks with the microbial culture to a starting optical density (OD600) of approximately 0.1.

  • Set up Controls:

    • Abiotic Control: MSM with this compound, no inoculum.

    • Sterile Control: MSM with this compound and autoclaved inoculum.

    • Positive Control (optional): MSM with this compound and a known degrader strain.

    • Endogenous Control: MSM with inoculum, no this compound.

  • Incubation: Incubate all flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Sampling: At regular time intervals, aseptically withdraw samples from each flask.

  • Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the concentration of this compound in the supernatant using the HPLC protocol below.

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in aqueous samples.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Isocratic elution with acetonitrile/0.1% phosphoric acid (adjust ratio for optimal separation).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Calibration Curve: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject the standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Visualizations

Biodegradation_Pathway cluster_pathway Modified Ortho-Cleavage Pathway 3_5_Dichlorocatechol 3_5_Dichlorocatechol 2_4_Dichloro_cis_cis_muconate 2_4_Dichloro_cis_cis_muconate 3_5_Dichlorocatechol->2_4_Dichloro_cis_cis_muconate Chlorocatechol 1,2-Dioxygenase cis_Dienelactone cis_Dienelactone 2_4_Dichloro_cis_cis_muconate->cis_Dienelactone Chloromuconate Cycloisomerase Maleylacetate Maleylacetate cis_Dienelactone->Maleylacetate Dienelactone Hydrolase 3_Oxoadipate 3_Oxoadipate Maleylacetate->3_Oxoadipate Maleylacetate Reductase TCA_Cycle TCA_Cycle 3_Oxoadipate->TCA_Cycle Further Metabolism Experimental_Workflow cluster_setup Experimental Setup cluster_controls Essential Controls cluster_analysis Analysis A Prepare Mineral Salts Medium B Spike with This compound A->B C Inoculate with Microbial Culture B->C D Abiotic Control (No Inoculum) B->D E Sterile Control (Inactive Inoculum) B->E F Positive Control (Known Degrader) B->F G Incubate at Controlled Temperature and Shaking C->G H Collect Samples at Time Intervals G->H I Centrifuge and Filter Supernatant H->I J Analyze by HPLC I->J

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichlorocatechol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3,5-Dichlorocatechol is essential for various applications, including environmental monitoring, metabolism studies, and as a potential impurity in pharmaceutical manufacturing. The validation of analytical methods is a critical step to ensure data integrity and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Linearity RangePrecision (RSD%)Accuracy/Recovery (%)
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.1 - 10 µg/L5 - 50 µg/L0.05 - 100 mg/L< 5%95 - 105%
GC-MS Separation of volatile (derivatized) compounds in a gaseous mobile phase, with detection by mass spectrometry.[1]0.01 - 1 µg/L0.05 - 5 µg/L0.1 - 500 µg/L< 10%90 - 110%
LC-MS/MS High-resolution separation by HPLC coupled with highly sensitive and selective detection by tandem mass spectrometry.[2]0.001 - 0.1 µg/L0.005 - 0.5 µg/L0.01 - 100 µg/L< 15%85 - 115%[2]

Disclaimer: The quantitative data presented in this table are typical values for chlorophenolic compounds and may not be specific to this compound. Actual performance characteristics should be determined during method validation for the specific matrix and instrumentation used.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standards and samples and record the chromatograms. Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Due to the low volatility of this compound, a derivatization step is required.[1]

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Sample Extraction: Perform a liquid-liquid extraction of the sample with dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[1]

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

  • Analysis: Inject the derivatized standards and samples. Identify and quantify the analyte based on its retention time and characteristic mass fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological and environmental samples.[2]

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[2]

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in methanol.

  • Standard and Sample Preparation: Prepare standards and samples in a solvent compatible with the initial mobile phase conditions.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Ionization Mode: ESI negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be optimized.

  • Analysis: Analyze the standards and samples using the optimized LC-MS/MS method. Quantify the analyte using the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: Assess System Suitability method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity Parameters linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation robustness->documentation end End: Approved Validated Method documentation->end

Caption: A generalized workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc HPLC-UV hplc_pros Pros: - Cost-effective - Robust - Widely available hplc->hplc_pros hplc_cons Cons: - Lower sensitivity - Matrix interference hplc->hplc_cons gcms GC-MS gcms_pros Pros: - High sensitivity - Good selectivity gcms->gcms_pros gcms_cons Cons: - Derivatization required - Not for thermally labile compounds gcms->gcms_cons lcmsms LC-MS/MS lcmsms_pros Pros: - Very high sensitivity - High selectivity - No derivatization needed lcmsms->lcmsms_pros lcmsms_cons Cons: - High cost - Matrix effects (ion suppression) lcmsms->lcmsms_cons

Caption: Comparison of analytical methods for this compound.

References

Determining 3,5-Dichlorocatechol in Environmental Samples: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of environmental contaminants are paramount. 3,5-Dichlorocatechol, a potential degradation product of certain herbicides and industrial chemicals, is a compound of interest in environmental monitoring. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound in various environmental matrices.

While specific performance data for this compound is not extensively published, this guide draws upon established methods for closely related analytes, such as other dichlorophenol isomers and chlorophenols. The provided data serves as a robust starting point for method development and validation for the analysis of this compound.

Comparative Analysis of LOD and LOQ

The selection of an analytical technique significantly impacts the achievable LOD and LOQ. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most common methods for the analysis of phenolic compounds in environmental samples.

Data Presentation: Estimated LOD and LOQ for Dichlorophenols in Environmental Samples

The following table summarizes typical LOD and LOQ values for dichlorophenols in water, soil, and sediment, based on data for closely related compounds. These values can be used as a benchmark for developing and validating a method for this compound.

Analytical MethodMatrixEstimated LODEstimated LOQ
GC-MS Water0.01 - 0.1 µg/L0.03 - 0.3 µg/L
Soil0.1 - 1 µg/kg0.3 - 3 µg/kg
Sediment1 - 10 µg/kg3 - 30 µg/kg
HPLC-DAD/UV Water10 - 60 µg/L30 - 180 µg/L
Soil20 - 30 µg/kg60 - 100 µg/kg
Sediment0.45 mg/L (in extract)2 mg/L (in extract)

Note: The reported values are estimations based on published data for similar analytes and can vary significantly depending on the specific instrumentation, sample matrix, and method parameters. Method validation with this compound standards is essential to determine the actual LOD and LOQ for a specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of dichlorocatechols in various environmental matrices.

Protocol 1: GC-MS Analysis of this compound in Water

This protocol involves liquid-liquid extraction followed by derivatization to enhance the volatility of the analyte for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the sample to a pH < 2 with concentrated sulfuric acid to prevent degradation of phenolic compounds. Store at 4°C.

  • Extraction:

    • To 1 L of the acidified water sample, add a suitable surrogate or internal standard.

    • Extract the sample three times with 60 mL portions of dichloromethane (DCM) in a separatory funnel.

    • Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Procedure:

    • Transfer a known volume (e.g., 100 µL) of the concentrated extract to a reaction vial.

    • Add 100 µL of the silylation reagent (BSTFA + 1% TMCS).

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized this compound.

Protocol 2: HPLC-DAD/UV Analysis of this compound in Soil and Sediment

This protocol utilizes ultrasonic or Soxhlet extraction for solid samples, followed by direct analysis using HPLC.

1. Sample Preparation (Extraction)

  • For Soil (Ultrasonic Extraction):

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized soil into a beaker.

    • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and acetone).

    • Extract the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • The extract can be further cleaned up using Solid Phase Extraction (SPE) if necessary.

  • For Sediment (Soxhlet Extraction):

    • Air-dry and sieve the sediment sample.

    • Mix 10-20 g of the sediment with anhydrous sodium sulfate to remove residual moisture.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 6-8 hours.

    • Concentrate the extract using a rotary evaporator.

2. HPLC-DAD/UV Instrumental Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detector Conditions:

    • Diode Array Detector (DAD) or UV Detector: Monitor at the wavelength of maximum absorbance for this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for determining LOD and LOQ.

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Water Water Sample (Acidify to pH<2) LLE Liquid-Liquid Extraction (for Water) Water->LLE Soil Soil Sample Ultrasonic Ultrasonic Extraction (for Soil) Soil->Ultrasonic Sediment Sediment Sample Soxhlet Soxhlet Extraction (for Sediment) Sediment->Soxhlet Concentration Concentration (N2 stream or Rotovap) LLE->Concentration Ultrasonic->Concentration Soxhlet->Concentration SPE Solid Phase Extraction (Optional) Concentration->SPE HPLC HPLC-DAD/UV Analysis Concentration->HPLC Derivatization Derivatization (Silylation for GC-MS) Concentration->Derivatization SPE->Derivatization GCMS GC-MS Analysis Data Data Analysis (LOD/LOQ Determination) GCMS->Data HPLC->Data Derivatization->GCMS

Caption: Generalized workflow for the determination of this compound in environmental samples.

lod_loq_logic cluster_concept Fundamental Concepts cluster_factors Influencing Factors LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) LOD->LOQ LOQ > LOD SignalNoise Signal-to-Noise Ratio (S/N) SignalNoise->LOD S/N ≈ 3 SignalNoise->LOQ S/N ≈ 10 Matrix Sample Matrix Effects Matrix->SignalNoise Instrument Instrument Sensitivity Instrument->SignalNoise Method Method Variability Method->SignalNoise

Caption: Logical relationship between LOD, LOQ, and influencing factors.

Degradation of 3,5-Dichlorocatechol and 4-Chlorocatechol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of halogenated aromatic compounds is a cornerstone of bioremediation and a critical consideration in the environmental fate of many industrial chemicals and pharmaceutical byproducts. Central to the breakdown of numerous chlorinated pollutants are chlorocatechols, which are subsequently processed by specialized enzymatic pathways. This guide provides a detailed comparative analysis of the degradation of two such key intermediates: 3,5-Dichlorocatechol and 4-chlorocatechol. By examining their respective degradation pathways, enzymatic kinetics, and the microorganisms involved, we offer a comprehensive resource supported by experimental data to inform research and development in environmental science and drug metabolism.

Executive Summary

Both this compound and 4-chlorocatechol are primarily degraded by microorganisms through a modified ortho-cleavage pathway. This pathway involves the enzymatic cleavage of the aromatic ring between the two hydroxyl groups, followed by a series of reactions that ultimately lead to intermediates of central metabolism. While the overall strategy is similar, the specific enzymes, their efficiencies, and the resulting intermediates differ, influencing the overall rate and completeness of degradation. The key enzymatic step is the initial ring cleavage catalyzed by chlorocatechol 1,2-dioxygenase. The substrate specificity and kinetic efficiency of this enzyme are major determinants of the degradation potential for each compound.

Comparative Degradation Pathways

The degradation of both this compound and 4-chlorocatechol predominantly follows a modified ortho-cleavage pathway, as extensively studied in bacteria such as Rhodococcus opacus 1CP and various Pseudomonas species.[1][2]

Degradation of 4-Chlorocatechol:

  • Ring Cleavage: 4-Chlorocatechol is converted to 3-chloro-cis,cis-muconate by chlorocatechol 1,2-dioxygenase .[1][2]

  • Cycloisomerization: 3-chloro-cis,cis-muconate is then transformed into cis-dienelactone by chloromuconate cycloisomerase .[2]

  • Hydrolysis: The resulting cis-dienelactone is hydrolyzed to maleylacetate by dienelactone hydrolase .

  • Reduction: Finally, maleylacetate is reduced to 3-oxoadipate by maleylacetate reductase , which can then enter the tricarboxylic acid (TCA) cycle.

Degradation of this compound:

  • Ring Cleavage: this compound undergoes ring cleavage to form 2,4-dichloro-cis,cis-muconate, also catalyzed by chlorocatechol 1,2-dioxygenase .[1][2]

  • Cycloisomerization: 2,4-dichloro-cis,cis-muconate is converted to 2,4-dichloro-cis,cis-dienelactone by a dichloromuconate cycloisomerase .

  • Hydrolysis and Further Metabolism: Subsequent enzymatic steps lead to intermediates that can enter central metabolic pathways.

While the ortho-cleavage pathway is the primary route, a meta-cleavage pathway for 4-chlorocatechol has also been reported. However, this can lead to the formation of toxic dead-end products, making it a less efficient degradation route.

Quantitative Data Comparison

The efficiency of degradation can be compared by examining the kinetic parameters of the key enzymes involved, particularly chlorocatechol 1,2-dioxygenase. Data from studies on Rhodococcus opacus 1CP provides a direct comparison of the enzyme's activity on both substrates.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
4-Chlorocatechol Rhodococcus opacus 1CP1.8181.91.06Moiseeva et al., 2002
This compound Rhodococcus opacus 1CP2.5151.60.64Moiseeva et al., 2002

Experimental Protocols

Accurate assessment of degradation requires robust experimental methodologies. Below are detailed protocols for key experiments.

Chlorocatechol 1,2-Dioxygenase Activity Assay

This spectrophotometric assay measures the formation of the corresponding muconic acid from the cleavage of the catechol substrate.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Substrate stock solutions (10 mM this compound and 4-chlorocatechol in methanol or water)

  • Cell-free extract or purified enzyme solution

  • Quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 980 µL of potassium phosphate buffer.

  • Add 10 µL of the cell-free extract or purified enzyme solution to the cuvette and mix gently.

  • Initiate the reaction by adding 10 µL of the respective chlorocatechol stock solution to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of the chlorinated muconic acids.

  • Record the initial linear rate of the reaction.

  • Calculate the specific activity using the molar extinction coefficient of the product (e.g., for 3-chloro-cis,cis-muconate, ε ≈ 17,000 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

HPLC Analysis of Chlorocatechol Degradation

This method allows for the separation and quantification of the parent compounds and their primary degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Collect aliquots from the degradation culture at different time points.

  • Centrifuge the samples to remove cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

GC-MS Analysis of Metabolites

This protocol is for the identification of intermediate metabolites after derivatization.

Derivatization (Silylation):

  • Lyophilize an aliquot of the cell-free supernatant.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.

  • Heat the mixture at 70°C for 30 minutes.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

Visualizations

Degradation_Pathways cluster_4CC 4-Chlorocatechol Degradation cluster_35DCC This compound Degradation node_4CC 4-Chlorocatechol node_3CCM 3-Chloro-cis,cis-muconate node_4CC->node_3CCM Chlorocatechol 1,2-dioxygenase node_CDL cis-Dienelactone node_3CCM->node_CDL Chloromuconate cycloisomerase node_MA Maleylacetate node_CDL->node_MA Dienelactone hydrolase node_OA 3-Oxoadipate node_MA->node_OA Maleylacetate reductase node_TCA TCA Cycle node_OA->node_TCA node_35DCC This compound node_24DCCM 2,4-Dichloro-cis,cis-muconate node_35DCC->node_24DCCM Chlorocatechol 1,2-dioxygenase node_DCDL 2,4-Dichloro-cis,cis- dienelactone node_24DCCM->node_DCDL Dichloromuconate cycloisomerase CM CM node_DCDL->CM Further Metabolism node_CM Central Metabolism

Caption: Modified ortho-cleavage pathways for 4-chlorocatechol and this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Analysis of Supernatant start Microbial Culture with Chlorocatechol Substrate sampling Time-course Sampling start->sampling centrifugation Centrifugation to separate cells and supernatant sampling->centrifugation hplc HPLC Analysis (Quantification of parent compound and products) centrifugation->hplc gcms GC-MS Analysis (Identification of metabolites after derivatization) centrifugation->gcms enzyme_assay Preparation of Cell-Free Extract for Enzyme Assays centrifugation->enzyme_assay Cell Pellet

Caption: General workflow for studying chlorocatechol degradation.

Conclusion

The degradation of this compound and 4-chlorocatechol proceeds through analogous modified ortho-cleavage pathways, with the initial ring-opening step being rate-limiting and determinative of substrate preference. Enzymatic kinetic data suggests that chlorocatechol 1,2-dioxygenases, such as the one from Rhodococcus opacus 1CP, exhibit a higher catalytic efficiency towards 4-chlorocatechol compared to this compound. This indicates that, at the enzymatic level, the degradation of the monochlorinated catechol is more favorable. However, the overall degradation rate in a whole-cell system can be influenced by other factors, including substrate transport into the cell and the efficiency of the downstream enzymes. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate and compare the degradation of these and other halogenated aromatic compounds. This knowledge is essential for the development of effective bioremediation strategies and for understanding the metabolic fate of xenobiotics.

References

A Comparative Analysis of Substrate Specificity in Catechol 1,2-Dioxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catechol 1,2-dioxygenases (C12Os) are a crucial class of non-heme iron-containing enzymes that play a pivotal role in the aerobic degradation of aromatic compounds by catalyzing the intradiol cleavage of catechol and its derivatives.[1] This guide provides a comparative analysis of the substrate specificity of various C12Os, offering a valuable resource for researchers in bioremediation, biocatalysis, and drug development. The presented data, sourced from peer-reviewed literature, highlights the diverse catalytic efficiencies of these enzymes towards a range of substrates.

Quantitative Comparison of Kinetic Parameters

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the overall catalytic efficiency of the enzyme. The following table summarizes these parameters for various C12Os from different microbial sources, acting on catechol and several substituted catechols.

Enzyme Source OrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Blastobotrys raffinosifermentansCatechol4.0 ± 1.015.6 ± 0.43.9[2][3]
Pyrogallol101 ± 1910.6 ± 0.40.105[2][3]
Hydroxyquinol8.1 ± 1.917.0 ± 3.52.1[2][3]
Pseudomonas stutzeri GOM2Catechol13.2 ± 2.9516.13 ± 0.811.22[4]
Stenotrophomonas maltophilia KB2Catechol12.81218.8 (U/mg)95.2 (U/mg/µM)[5]
Paracoccus sp. MKU1Catechol12.89310.1 (U/mg)24.06 (U/mg/µM)[6]
Acinetobacter radioresistens S13Catechol2.0424.211.86[2]
Pseudomonas sp.Catechol100--[7]
3-Methylcatechol---[7]
4-Methylcatechol---[7]
3-Isopropylcatechol---[7]
Pyrogallol---[7]

Note: The units for kcat and kcat/Km for some entries are presented as reported in the source literature (U/mg), where 1 U = 1 µmol of product formed per minute. Direct comparison of these values with those in s⁻¹ should be made with caution.

Experimental Protocols

The determination of catechol 1,2-dioxygenase activity is most commonly performed using a spectrophotometric assay. This method relies on monitoring the formation of the ring-fission product, cis,cis-muconic acid, which exhibits a characteristic absorbance at 260 nm.

Standard Spectrophotometric Assay for Catechol 1,2-Dioxygenase Activity

Principle:

This assay measures the enzymatic conversion of catechol to cis,cis-muconic acid by monitoring the increase in absorbance at 260 nm. The rate of this increase is directly proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of UV measurements (e.g., Cary 60 UV-vis)[8]

  • UV-transparent cuvettes or 96-well plates[2][4]

  • Buffer solution: 50 mM Tris-HCl, pH 7.5[2][7][9] (or other suitable buffer such as 50 mM phosphate buffer, pH 7.2[5] or 50 mM glycine-NaOH, pH 8.5[4])

  • Substrate stock solution: 100 mM catechol in distilled water (prepare fresh)

  • Purified enzyme solution or cell-free extract

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:

    • 890 µL of 50 mM Tris-HCl buffer (pH 7.5)[7]

    • 100 µL of a suitable concentration of catechol stock solution to achieve the desired final concentration (e.g., 100 µM)[4][7]

  • Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for 5 minutes to ensure temperature equilibration.[4][8]

  • Initiation of Reaction: Start the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the reaction mixture.[7] Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 260 nm over a period of time (e.g., 1-5 minutes).[4][7][8] Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₂₆₀/min) / (ε * l) * 1000

    where:

    • ΔA₂₆₀/min is the initial rate of change in absorbance at 260 nm.

    • ε is the molar extinction coefficient of cis,cis-muconic acid (16,800 M⁻¹cm⁻¹)[8]

    • l is the path length of the cuvette (typically 1 cm).

Determination of Kinetic Parameters:

To determine the Km and Vmax values, the assay is performed with varying substrate concentrations (e.g., from 5 µM to 200 µM catechol) while keeping the enzyme concentration constant.[7] The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Visualizing the Pathway and Workflow

To further elucidate the context of C12O activity and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_buffer Prepare Buffer (e.g., 50mM Tris-HCl, pH 7.5) mix Combine Buffer and Substrate in Cuvette prep_buffer->mix prep_substrate Prepare Substrate Stock (e.g., 100mM Catechol) prep_substrate->mix prep_enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate preincubate Pre-incubate at Optimal Temperature (e.g., 37°C) mix->preincubate preincubate->initiate measure Monitor Absorbance at 260nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Enzyme Activity plot->calculate

Caption: Experimental workflow for the spectrophotometric assay of catechol 1,2-dioxygenase.

ortho_cleavage_pathway Aromatic_Hydrocarbons Aromatic Hydrocarbons (e.g., Benzene, Toluene) Catechol Catechol Aromatic_Hydrocarbons->Catechol Peripheral Pathways C12O Catechol 1,2-Dioxygenase cis_cis_Muconic_Acid cis,cis-Muconic Acid Muconolactone Muconolactone cis_cis_Muconic_Acid->Muconolactone beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enol_lactone beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle Succinyl-CoA + Acetyl-CoA C12O->cis_cis_Muconic_Acid O₂

Caption: The ortho-cleavage pathway for the degradation of aromatic compounds.

References

Unraveling the Toxicity of Chlorinated Catechols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of chlorinated catechols reveals a direct correlation between the degree of chlorination and increased toxicity. This guide provides a comparative assessment of various chlorinated catechols, presenting key toxicity data, outlining experimental methodologies, and illustrating the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Chlorinated catechols, a class of compounds formed as byproducts of industrial processes such as pulp and paper bleaching and the degradation of certain pesticides, are of significant environmental and toxicological concern. Their persistence in the environment and potential for adverse biological effects necessitate a thorough understanding of their comparative toxicity.

Quantitative Toxicity Assessment

The acute toxicity of different chlorinated catechols has been evaluated in various organisms. The following table summarizes the median lethal concentration (LC50) values, a measure of the concentration of a substance required to kill 50% of a test population, for selected chlorinated catechols in trout, and the effective concentration (EC50) for growth inhibition in Escherichia coli.

CompoundOrganismExposure DurationToxicity ValueUnitReference
4-ChlorocatecholRainbow Trout (Oncorhynchus mykiss)96 hours2.5mg/L[1]
3,5-DichlorocatecholRainbow Trout (Oncorhynchus mykiss)96 hours1.1mg/L[1]
3,4,5-TrichlorocatecholRainbow Trout (Oncorhynchus mykiss)96 hours0.5mg/L[1]
TetrachlorocatecholRainbow Trout (Oncorhynchus mykiss)96 hours0.3mg/L[1]
4-MonochlorocatecholEscherichia coli30 minutes1.2mM[2]
This compoundEscherichia coli30 minutes0.25mM[2]
3,4,5-TrichlorocatecholEscherichia coli30 minutes0.08mM[2]
TetrachlorocatecholEscherichia coli30 minutes0.03mM[2]

The data clearly indicates that as the number of chlorine atoms on the catechol ring increases, the toxicity of the compound rises significantly in both fish and bacteria.[1][2]

Mechanisms of Toxicity

The primary mechanisms of toxicity for chlorinated catechols are related to their ability to disrupt cellular membranes and interfere with fundamental energy production processes. Higher-chlorinated catechols act as uncouplers of oxidative phosphorylation, while lower-chlorinated catechols exhibit narcotic effects.[2]

Uncoupling of Oxidative Phosphorylation: This process, central to cellular energy production, involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP. Uncouplers, such as the more highly chlorinated catechols, disrupt this process by dissipating the proton gradient, effectively "short-circuiting" the system. This leads to a decrease in ATP synthesis and can trigger a cascade of events leading to cellular damage and death.

Narcosis: Lower-chlorinated catechols and catechol itself can induce a state of narcosis, a non-specific mode of toxicity where the compounds accumulate in the cell membrane, causing disruption of its structure and function. This can impair various membrane-associated processes, contributing to overall toxicity.[2]

Furthermore, studies have shown that catechol derivatives can induce DNA damage through the generation of reactive oxygen species (ROS), leading to strand breakage and the formation of adducts.[3][4] This genotoxic potential is another important aspect of their toxicological profile.

Experimental Protocols

The following are summaries of the key experimental methodologies used to assess the toxicity of chlorinated catechols.

Acute Toxicity Testing in Trout (OECD Guideline 203)

This standardized test is used to determine the median lethal concentration (LC50) of a substance in fish.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions.

  • Exposure: Fish are exposed to a range of concentrations of the test substance (chlorinated catechols) in water for a period of 96 hours. A control group is maintained in clean water.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods, typically probit analysis.

In Vitro Membrane Toxicity Assay

This assay quantifies the ability of a substance to disrupt the electrochemical potential of a biological membrane.

  • Test System: Chromatophores, which are membrane vesicles containing the photosynthetic apparatus, are isolated from the bacterium Rhodobacter sphaeroides.[2]

  • Membrane Potential Generation: A membrane potential is established across the chromatophore membrane, typically through light-induced electron transport or the addition of ATP.

  • Exposure: The chlorinated catechol is added to the chromatophore suspension.

  • Measurement: The decay of the membrane potential is monitored over time using a potential-sensitive fluorescent dye. The rate of decay is proportional to the membrane-disrupting activity of the test substance.[2]

Visualizing the Mechanism: Uncoupling of Oxidative Phosphorylation

The following diagram illustrates the general mechanism by which uncouplers like highly chlorinated catechols disrupt oxidative phosphorylation.

Uncoupling_of_Oxidative_Phosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) Proton_IMS_High H+ ETC->Proton_IMS_High Pumps H+ Proton_IMS_Mid H+ ETC->Proton_IMS_Mid Proton_IMS_Low H+ ETC->Proton_IMS_Low ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesizes Proton_Matrix_High H+ Proton_Matrix_Low H+ ADP ADP + Pi ADP->ATPsynthase Proton_IMS_Mid->ATPsynthase Flows through Uncoupler Chlorinated Catechol (Uncoupler) Proton_IMS_Low->Uncoupler Binds H+ Uncoupler->Proton_Matrix_Low Transports H+ across membrane Toxicity_Assessment_Workflow start Start: Select Chlorinated Catechols for Comparison in_vitro In Vitro Toxicity Assays (e.g., Membrane Toxicity) start->in_vitro in_vivo In Vivo Toxicity Assays (e.g., Acute Fish Toxicity) start->in_vivo mechanism Mechanistic Studies (e.g., Oxidative Phosphorylation, DNA Damage) start->mechanism data_analysis Quantitative Data Analysis (LC50, EC50) in_vitro->data_analysis in_vivo->data_analysis pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis comparison Comparative Toxicity Ranking and Hazard Assessment data_analysis->comparison pathway_analysis->comparison end End: Publish Comparison Guide comparison->end

References

Unraveling the Degradation of 3,5-Dichlorocatechol: A Comparative Guide to Ortho- and Meta-Cleavage Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the microbial degradation of halogenated aromatic compounds is paramount for applications ranging from bioremediation to assessing the environmental fate of xenobiotics. A pivotal intermediate in the breakdown of numerous chlorinated pollutants, including the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is 3,5-Dichlorocatechol. Its subsequent degradation can theoretically proceed via two distinct enzymatic routes: the ortho-cleavage and the meta-cleavage pathways. This guide provides an objective, data-driven comparison of these two pathways, elucidating their mechanisms, enzymatic players, and overall efficiency.

The scientific consensus, supported by extensive research, indicates that the modified ortho-cleavage pathway is the primary and highly efficient route for the complete mineralization of this compound by various microorganisms.[1][2][3] In stark contrast, the meta-cleavage pathway is generally considered unproductive for highly chlorinated catechols, often leading to the formation of toxic intermediates that can inhibit enzymatic activity.[4][5]

Pathway Overview: A Tale of Two Fates

The catabolism of this compound hinges on the initial ring-cleavage strategy employed by microbial dioxygenase enzymes. The point of enzymatic attack on the aromatic ring dictates the subsequent metabolic cascade.

Ortho-Cleavage Pathway: This pathway involves the intradiol cleavage of the aromatic ring, breaking the bond between the two hydroxyl-bearing carbon atoms.[4][6] This crucial step is catalyzed by Chlorocatechol 1,2-dioxygenase, yielding 2,4-dichloro-cis,cis-muconate.[3] A series of subsequent enzymatic reactions funnels the intermediates into the tricarboxylic acid (TCA) cycle, leading to complete degradation.[3] Gene clusters, such as the tfd genes found in various bacteria, encode the enzymes for this pathway.[3]

Meta-Cleavage Pathway: This pathway involves an extradiol cleavage, where the aromatic ring is broken at a bond adjacent to one of the hydroxyl groups.[4][7] This reaction would be catalyzed by a Catechol 2,3-dioxygenase. For this compound, this would theoretically produce a chlorinated hydroxymuconic semialdehyde. However, such chlorinated acyl halides are often highly reactive and can lead to the inactivation of the very enzymes that created them, effectively halting the degradation process.[5]

Quantitative Comparison of Pathway-Initiating Enzymes

The efficiency of each pathway is largely determined by the kinetic parameters of the initial ring-cleavage enzyme. The available data underscores the specialization of the ortho-cleavage pathway for chlorinated substrates.

EnzymeSubstratePathwayKm (µM)kcat (s-1)Specificity Constant (kcat/Km) (µM-1s-1)Source OrganismReference
This compound 1,2-dioxygenaseThis compoundOrtho-Cleavage4.434.77.3Pseudomonas cepacia CSV90[8]
Catechol 2,3-dioxygenaseThis compoundMeta-CleavageN/AN/AN/AVarious[4]

Note: The lack of available kinetic data for Catechol 2,3-dioxygenase with this compound as a substrate is a significant finding. It strongly suggests that this is not a viable substrate for productive meta-cleavage in most studied microorganisms, as the reaction is either extremely inefficient or leads to rapid enzyme inactivation.[4][5]

Visualizing the Metabolic Pathways

The following diagrams illustrate the enzymatic steps involved in both the productive ortho-cleavage and the theoretical, abortive meta-cleavage of this compound.

ortho_cleavage cluster_ortho Ortho-Cleavage Pathway DCC This compound DCMA 2,4-Dichloro- cis,cis-muconate DCC->DCMA Chlorocatechol 1,2-dioxygenase (TfdC) CDL 2-Chloro-cis-dienelactone DCMA->CDL Chloromuconate cycloisomerase (TfdD) CMA 2-Chloromaleylacetate CDL->CMA Dienelactone hydrolase (TfdE) MA Maleylacetate CMA->MA Chloromaleylacetate reductase (TfdF) BKA β-Ketoadipate MA->BKA Maleylacetate reductase TCA TCA Cycle BKA->TCA

Caption: The modified ortho-cleavage pathway for this compound.

meta_cleavage cluster_meta Meta-Cleavage Pathway (Abortive) DCC This compound Product Chlorinated 2-Hydroxymuconic Semialdehyde (Reactive) DCC->Product Catechol 2,3-dioxygenase DeadEnd Enzyme Inactivation & Dead-End Products Product->DeadEnd

Caption: The abortive meta-cleavage pathway for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzymatic activities in these degradation pathways.

Assay for Chlorocatechol 1,2-dioxygenase (Ortho-Cleavage) Activity

This spectrophotometric assay measures the formation of 2,4-dichloro-cis,cis-muconate from the cleavage of this compound.

  • Principle: The product of the ortho-cleavage, 2,4-dichloro-cis,cis-muconate, has a distinct absorbance maximum around 260-270 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.5)

    • This compound stock solution (10 mM in methanol or acetone)

    • Cell-free extract or purified enzyme solution

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.

    • Add the cell-free extract or purified enzyme solution to the cuvette and mix gently.

    • Initiate the reaction by adding a small volume of the this compound stock solution to a final concentration of 50-100 µM.

    • Immediately monitor the increase in absorbance at the predetermined maximum wavelength (approx. 268 nm) using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of the product.

Assay for Catechol 2,3-dioxygenase (Meta-Cleavage) Activity

This assay spectrophotometrically detects the formation of the 2-hydroxymuconic semialdehyde product.

  • Principle: The meta-cleavage of catechols produces a yellow-colored 2-hydroxymuconic semialdehyde, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 375 nm for catechol).[4]

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.5)

    • This compound stock solution (10 mM in methanol or acetone)

    • Cell-free extract or purified enzyme solution

  • Procedure:

    • Set up the reaction mixture in a quartz cuvette with phosphate buffer and the enzyme sample.

    • Start the reaction by adding this compound.

    • Monitor the change in absorbance at the characteristic wavelength for the chlorinated semialdehyde.

    • Expected Outcome: For this compound, it is anticipated that little to no stable product formation will be observed. Instead, a rapid loss of enzyme activity may occur, which can be confirmed by pre-incubating the enzyme with the substrate and then assaying with a known good substrate like catechol.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the degradation pathway of this compound in a microbial isolate.

workflow cluster_workflow Experimental Workflow A Isolate bacterium on 2,4-D or Chlorophenol B Growth on minimal media with This compound as sole carbon source A->B C Preparation of Cell-Free Extract B->C G Analysis of Intermediates (HPLC, GC-MS) B->G Metabolite Extraction H Genetic Analysis (PCR for tfd genes, Sequencing) B->H DNA Extraction D Enzyme Assays C->D E Ortho-Cleavage Assay (Spectrophotometry at ~268 nm) D->E F Meta-Cleavage Assay (Spectrophotometry at ~375 nm) D->F I Conclusion: Pathway Determination E->I F->I G->I H->I

References

A Comparative Guide to Bacterial Efficiency in 3,5-Dichlorocatechol Bioremediation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioremediation of halogenated aromatic compounds is a critical area of research, with significant implications for environmental restoration and the development of robust biocatalytic systems. Among these compounds, 3,5-Dichlorocatechol (3,5-DCC) is a key intermediate in the degradation of various pollutants, including the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The efficiency of its removal is paramount in preventing the accumulation of this toxic metabolite. This guide provides a comparative analysis of the efficiency of different bacterial strains in the degradation of this compound, supported by available experimental data and detailed methodologies.

Comparative Efficiency of Bacterial Strains

Several bacterial genera, notably Rhodococcus, Pseudomonas, and Alcaligenes, have been identified as potent degraders of chlorocatechols. While direct comparative studies on the whole-cell degradation of this compound by various strains are limited, analysis of their key enzymatic machinery provides valuable insights into their potential efficiencies. The primary enzyme responsible for the initial ring cleavage of 3,5-DCC is chlorocatechol 1,2-dioxygenase. The substrate specificity and activity of this enzyme are crucial determinants of the overall degradation efficiency.

Table 1: Comparison of Bacterial Genera for this compound Degradation

Bacterial GenusKey Species/Strain(s)Primary Degradation PathwayNotes on Efficiency
Rhodococcus Rhodococcus opacus 1CPModified ortho-cleavage pathwayThe chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP shows a preference for 4-substituted catechols, which may suggest a lower, though still significant, activity towards this compound compared to other chlorocatechols.[1] The organism is known for its broad substrate specificity towards various xenobiotics.[2]
Pseudomonas Pseudomonas sp. P51, Pseudomonas knackmussii B-13Modified ortho-cleavage pathwayVarious Pseudomonas species are well-known degraders of chlorinated aromatic compounds.[3] The chlorocatechol 1,2-dioxygenase (TcbC) from Pseudomonas sp. strain P51 shows a preference for 3,4-dichlorocatechol, but the related ClcA enzyme exhibits activity towards this compound.[4]
Alcaligenes Alcaligenes sp. A175, Alcaligenes eutrophus JMP134Modified ortho-cleavage pathwayThe chlorocatechol 1,2-dioxygenase (TfdC) from Alcaligenes eutrophus JMP134 has been reported to have a higher activity towards this compound, suggesting a high potential for efficient degradation of this compound.[4]

Table 2: Substrate Specificity of Chlorocatechol 1,2-Dioxygenases for this compound

EnzymeSource OrganismRelative Activity towards 3,5-DCCReference
TfdCAlcaligenes eutrophus JMP134High[4]
ClcAPseudomonas sp. P51Moderate (Second highest after 3-chlorocatechol)[4]
TcbCPseudomonas sp. P51Lower (Prefers 3,4-dichlorocatechol)[4]
Chlorocatechol 1,2-dioxygenaseRhodococcus erythropolis 1CPModerate (Prefers 4-substituted catechols)[1]

Metabolic Pathway for this compound Degradation

The primary metabolic route for the aerobic degradation of this compound in the studied bacteria is the modified ortho-cleavage pathway . This pathway involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring and subsequent funneling of the intermediates into the central metabolism.

G cluster_pathway Modified ortho-cleavage pathway for this compound DCC This compound DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM Chlorocatechol 1,2-dioxygenase CMD cis-Dienelactone DCM->CMD Chloromuconate cycloisomerase MA Maleylacetate CMD->MA Dienelactone hydrolase TCA TCA Cycle MA->TCA Maleylacetate reductase

Figure 1. Modified ortho-cleavage pathway for this compound.

Experimental Protocols

To facilitate reproducible research and comparison across different laboratories, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments in the study of this compound degradation by bacteria.

Protocol 1: Bacterial Cultivation and Acclimatization

Objective: To prepare bacterial cultures for degradation studies and acclimatize them to this compound.

Materials:

  • Bacterial strain of interest (e.g., Rhodococcus opacus 1CP, Pseudomonas sp. P51, Alcaligenes sp. A175)

  • Nutrient Broth (for initial culture)

  • Mineral Salts Medium (MSM)

  • This compound stock solution (sterile filtered)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the bacterial strain into 50 mL of Nutrient Broth in a 250 mL Erlenmeyer flask.

  • Incubate at 30°C with shaking at 150 rpm until the culture reaches the late exponential phase (OD₆₀₀ of ~1.0).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile Mineral Salts Medium (MSM).

  • Resuspend the cells in fresh MSM to an OD₆₀₀ of 1.0.

  • For acclimatization, transfer the cell suspension to MSM containing a low concentration of this compound (e.g., 10 mg/L) as the sole carbon source.

  • Incubate under the same conditions and monitor for growth and substrate depletion.

  • Gradually increase the concentration of this compound in subsequent transfers to adapt the culture to higher concentrations.

Protocol 2: this compound Degradation Assay

Objective: To quantify the degradation of this compound by the selected bacterial strains.

Materials:

  • Acclimatized bacterial culture (prepared as in Protocol 1)

  • Mineral Salts Medium (MSM)

  • This compound stock solution

  • Sterile 250 mL Erlenmeyer flasks

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare replicate flasks containing 100 mL of MSM.

  • Spike the flasks with this compound to a final concentration of 50 mg/L.

  • Inoculate the flasks with the acclimatized bacterial culture to a final OD₆₀₀ of 0.1.

  • Include a control flask with this compound but without bacterial inoculation to account for abiotic losses.

  • Incubate the flasks at 30°C with shaking at 150 rpm.

  • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the concentration of this compound in the supernatant using HPLC.

Protocol 3: HPLC Analysis of this compound

Objective: To determine the concentration of this compound in aqueous samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water (0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a standard curve of this compound in MSM.

  • Inject the prepared samples and standards into the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for comparing the efficiency of different bacterial strains for this compound removal.

G cluster_workflow Experimental Workflow for Comparative Degradation Study Strain1 Bacterial Strain 1 (e.g., Rhodococcus opacus) Cultivation Cultivation and Acclimatization Strain1->Cultivation Strain2 Bacterial Strain 2 (e.g., Pseudomonas sp.) Strain2->Cultivation Strain3 Bacterial Strain 3 (e.g., Alcaligenes sp.) Strain3->Cultivation Degradation Degradation Assay (3,5-DCC) Cultivation->Degradation Sampling Time-course Sampling Degradation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis and Comparison HPLC->Data

References

A Comparative Guide to the Accuracy and Precision of HPLC Methods for Chlorophenol Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of chlorophenol metabolites is crucial for toxicological assessments, environmental monitoring, and understanding the metabolic fate of these widespread environmental contaminants. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering a range of methodologies with varying levels of sensitivity, selectivity, and throughput. This guide provides an objective comparison of common HPLC-based methods for the analysis of chlorophenol metabolites, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Accuracy and Precision of HPLC Methods

The following tables summarize the accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD) of various HPLC methods for the determination of chlorophenol metabolites.

Table 1: Accuracy (% Recovery) of HPLC Methods for Chlorophenol Metabolites
Metabolite HPLC Method Matrix Recovery (%)
2,4-DichlorophenolRP-HPLC-UVDrinking Water94
4-ChlorophenolHPLC-UVFood70-85
2,6-DichlorophenolHPLC-MSFood70-85
2,4,6-TrichlorophenolHPLC-MSFood70-85
PentachlorophenolUHPLC-PDAWater>98
2-ChlorophenolUHPLC-PDAWater>98
2-amino-4-chlorophenolRP-HPLC-UVPharmaceutical Formulation99.90-100.67
Various PhenolsUPLC-MS/MSUrine83-109
Table 2: Precision (% RSD) of HPLC Methods for Chlorophenol Metabolites
Metabolite HPLC Method Matrix Intra-day RSD (%) Inter-day RSD (%)
2,4-DichlorophenolRP-HPLC-UVDrinking Water<5.6Not Reported
Various ChlorophenolsHPLC-MSFood<10Not Reported
2-amino-4-chlorophenolRP-HPLC-UVPharmaceutical Formulation0.19-0.310.31-0.42
2-ChlorophenolUHPLC-PDAWater<5<5
2,4-DichlorophenolUHPLC-PDAWater<5<5
Various PhenolsUPLC-MS/MSUrine<20<20

Experimental Workflows and Logical Relationships

The general workflow for the analysis of chlorophenol metabolites by HPLC involves several key stages, from sample collection and preparation to chromatographic separation and detection.

HPLC Workflow for Chlorophenol Metabolite Analysis General Workflow for HPLC Analysis of Chlorophenol Metabolites cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Urine, Water, Tissue) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) SampleCollection->Hydrolysis Deconjugation Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Purification Concentration Evaporation and Reconstitution Extraction->Concentration Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the HPLC analysis of chlorophenol metabolites.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different methods. Below are representative experimental protocols for the HPLC-based analysis of chlorophenol metabolites.

Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) for 2-amino-4-chlorophenol[4]
  • Instrumentation: HPLC system with a UV-visible detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: For solid samples, a powder equivalent to 100 mg of the active compound is weighed, dissolved in methanol, sonicated, and filtered. The filtrate is then appropriately diluted with acetic acid before injection.

  • Validation: The method was validated for specificity, linearity, precision, and accuracy according to ICH guidelines.

Protocol 2: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) for Chlorophenols[3]
  • Instrumentation: UHPLC system coupled to a photodiode array detector.

  • Column: Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, ultrapure water, and formic acid (55/45/0.1, v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) detection.

  • Sample Preparation: Solid Phase Extraction (SPE) is utilized for the extraction and pre-concentration of the analytes from aqueous samples.

  • Validation: The method was evaluated for robustness, linearity, precision, accuracy, and extraction recovery.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Environmental Phenols in Urine[5][6]
  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: Gradient elution with appropriate mobile phases (e.g., water and methanol with additives like formic acid).

  • Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).

  • Sample Preparation: Urine samples (0.2 mL) are spiked with internal standards, subjected to enzymatic deconjugation (hydrolysis), and then extracted using Solid Phase Extraction (SPE). The eluate is then analyzed.

  • Validation: The method was validated for limits of detection, precision, and extraction recovery.

Comparison of Methodologies

RP-HPLC-UV is a robust and widely accessible technique. It offers good accuracy and precision for relatively high concentration analytes. However, its sensitivity is lower compared to mass spectrometry-based methods, and it can be susceptible to interference from co-eluting compounds in complex matrices[1][2].

HPLC-MS and UPLC-MS/MS provide significantly higher sensitivity and selectivity. The use of mass spectrometry allows for the confirmation of analyte identity based on mass-to-charge ratio and fragmentation patterns, reducing the likelihood of interferences[2]. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC[3][4]. UPLC-MS/MS is particularly well-suited for the analysis of trace levels of metabolites in complex biological fluids like urine[5][1]. The primary trade-offs are the higher cost of instrumentation and the complexity of method development.

Method Selection Considerations:

  • For routine analysis of known chlorophenol metabolites at moderate concentrations in relatively clean matrices, RP-HPLC-UV can be a cost-effective and reliable choice.

  • For the analysis of trace levels of metabolites, complex mixtures, or when high certainty of identification is required, HPLC-MS or UPLC-MS/MS are the methods of choice.

  • For high-throughput screening applications, the speed advantage of UPLC can be a significant benefit.

References

Cross-Validation of GC-MS and HPLC Methods for the Analysis of 3,5-Dichlorocatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,5-Dichlorocatechol, a significant environmental intermediate and potential metabolite, is paramount. The choice of analytical methodology is critical for ensuring data integrity in toxicological assessments and process monitoring. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by experimental data from related compounds to provide a framework for method selection and cross-validation.

Quantitative Performance Comparison

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Observations
Linearity (R²) > 0.99[1]> 0.999[1]Both techniques demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) 0.1 - 10 µg/L0.005 - 5 mg/LGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[2]
Limit of Quantification (LOQ) 0.3 - 60 µg/L0.01 - 12.5 mg/LConsistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[2]
Accuracy (% Recovery) 88 - 100%75 - 125%[3]Both methods can achieve high accuracy with optimized extraction procedures.
Precision (%RSD) < 15%< 10%[3]Both techniques show good precision, with low intra-day and inter-day variability.

Note: The quantitative data presented is based on studies of related chlorophenolic compounds and serves as an illustrative example of the expected performance for this compound analysis.

Experimental Workflows and Logical Relationships

A cross-validation study involves analyzing the same set of samples by both HPLC and GC-MS to directly compare the results. The following diagram illustrates a typical workflow for such a study.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data_GCMS GC-MS Data Processing GCMS->Data_GCMS Data_HPLC HPLC Data Processing HPLC->Data_HPLC Comparison Statistical Comparison of Results Data_GCMS->Comparison Data_HPLC->Comparison Validation Method Cross-Validation Report Comparison->Validation

Workflow for Cross-Validation of HPLC and GC-MS Methods.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for both GC-MS and HPLC analysis of dichlorocatechols, which can be adapted and optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar compounds like this compound typically requires a derivatization step to increase volatility and improve peak shape.[4][5]

1. Sample Preparation and Derivatization (Silylation):

  • Extraction: Perform a liquid-liquid extraction of the sample. For water samples, acidify to pH < 2 with concentrated sulfuric acid and extract with dichloromethane (DCM).[4]

  • Drying: Dry the combined organic extracts by passing them through anhydrous sodium sulfate.[4]

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[4]

  • Derivatization: Transfer an aliquot of the concentrated extract to an autosampler vial and evaporate to complete dryness.[4] Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][6] Heat the vial (e.g., at 60°C for 15 minutes) to ensure complete derivatization.[5]

2. GC-MS Instrumentation and Conditions:

  • GC System: An Agilent 8890 GC or similar.[7]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Inlet: Splitless mode with an injection volume of 1 µL.

  • Inlet Temperature Program: 65°C for 0.01 min, then ramp at 300°C/min to 280°C.[7]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[4]

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or Full Scan (e.g., 50-550 amu) for qualitative analysis.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of polar compounds and often does not require derivatization.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase to ensure compatibility and good peak shape.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1290 Infinity II or similar, equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component and an organic modifier. A typical mobile phase is a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure consistent ionization and improve peak shape.[9][10] A common starting ratio is 50:50 (v/v).[9]

  • pH Adjustment: The pH of the mobile phase is critical and should be maintained between 2.5 and 3.5 to suppress the ionization of the catechol's hydroxyl groups.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[7]

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

  • Injection Volume: 10-20 µL.

Concluding Remarks

Both GC-MS and HPLC are robust and reliable methods for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for complex matrices where interferences may be a concern. The mass spectral data also provides a higher degree of confidence in compound identification. However, the requirement for derivatization can add complexity to the sample preparation process.

  • HPLC is advantageous due to its simpler sample preparation, as it generally does not require derivatization. This can lead to higher throughput in a quality control environment. HPLC is also well-suited for compounds that may be thermally labile.

Ultimately, for comprehensive and high-confidence analytical data, a cross-validation approach utilizing both techniques is recommended. This ensures the accuracy and reliability of the results and provides a more complete understanding of the analyte in the sample matrix.

References

Unveiling Enzymatic Efficiency: A Kinetic Comparison of Wild-Type and Mutant Enzymes in Chlorocatechol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of kinetic parameters reveals the impact of mutations on the catalytic efficiency of enzymes crucial for the bioremediation of chlorocatechols. This guide provides a comparative overview of wild-type and mutant enzyme kinetics, supported by experimental data and protocols, to aid researchers in understanding and engineering more efficient biocatalysts.

The biodegradation of chloroaromatic compounds, prevalent environmental pollutants, often proceeds through chlorocatechol intermediates. The efficiency of this degradation is largely dependent on the catalytic activity of specific enzymes. Genetic mutations can significantly alter the kinetic properties of these enzymes, leading to enhanced or diminished degradation capabilities. This guide focuses on the kinetic comparison of wild-type versus mutant enzymes involved in the chlorocatechol degradation pathway, providing a valuable resource for researchers in bioremediation and enzyme engineering.

Comparative Kinetic Data

The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for its substrate. A lower Kₘ value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the kinetic parameters of wild-type and mutant enzymes involved in chlorocatechol degradation, as reported in the scientific literature.

Table 1: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase (C12OccaA) from Pseudomonas reinekei MT1 for Various Substrates[1]

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
4-Chlorocatechol1.2 ± 0.215.4 ± 0.512.8
Catechol0.8 ± 0.13.8 ± 0.24.8
3-Methylcatechol1.1 ± 0.21.5 ± 0.11.4
4-Methylcatechol0.3 ± 0.143.8 ± 2.1146

Table 2: Kinetic Parameters of Muconate Cycloisomerase (MCIccaB) from Pseudomonas reinekei MT1 for Different Substrates[1]

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
3-Chloromuconate110 ± 1511.2 ± 0.80.10
3-Methylmuconate11 ± 21.1 ± 0.10.10

Note: The data presented is a compilation from published research. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of enzyme kinetic parameters is crucial for comparing the performance of wild-type and mutant enzymes. The following is a generalized protocol for a typical enzyme kinetic assay for chlorocatechol dioxygenase.

Enzyme Assay for Chlorocatechol 1,2-Dioxygenase

Objective: To determine the initial reaction velocities of chlorocatechol 1,2-dioxygenase with various substrates to calculate Kₘ and Vₘₐₓ.

Materials:

  • Purified wild-type or mutant chlorocatechol 1,2-dioxygenase

  • Substrate stock solutions (e.g., 4-chlorocatechol, catechol) of known concentrations

  • Reaction buffer (e.g., air-saturated buffer as specified in the original study[1])

  • Spectrophotometer capable of measuring absorbance in the UV-Vis range

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures in cuvettes, each containing the reaction buffer and a different concentration of the substrate. The substrate concentrations should typically range from 0.1 to 10 times the expected Kₘ value.

  • Enzyme Addition: To initiate the reaction, add a small, fixed amount of the purified enzyme solution to the cuvette. The final enzyme concentration should be low enough to ensure that the initial reaction rate is linear over a short period.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength corresponding to the formation of the product (e.g., the ring-cleavage product). Record the absorbance at regular time intervals (e.g., every 10 seconds) for a few minutes.

  • Initial Velocity Calculation: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is calculated from the slope of this line and the molar extinction coefficient of the product.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Vₘₐₓ and Kₘ[1].

  • kcat Calculation: The kcat value can be calculated from the Vₘₐₓ using the equation: kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration used in the assay.

Visualizing the Pathway and Process

To better understand the biological context and the experimental approach, the following diagrams illustrate the chlorocatechol degradation pathway and a typical workflow for kinetic analysis.

Chlorocatechol_Degradation_Pathway cluster_pathway Chlorocatechol Degradation Pathway Chloroaromatic_Compounds Chloroaromatic Compounds Chlorocatechol Chlorocatechol Chloroaromatic_Compounds->Chlorocatechol Chloromuconate Chloromuconate Chlorocatechol->Chloromuconate Chlorocatechol 1,2-Dioxygenase (C12O) Maleylacetate Maleylacetate Chloromuconate->Maleylacetate Muconate Cycloisomerase (MCI) 3-Oxoadipate 3-Oxoadipate Maleylacetate->3-Oxoadipate Maleylacetate Reductase (MAR) TCA_Cycle TCA Cycle 3-Oxoadipate->TCA_Cycle

Caption: The ortho-cleavage pathway for chlorocatechol degradation.

Enzyme_Kinetic_Analysis_Workflow cluster_workflow Experimental Workflow for Enzyme Kinetic Analysis Enzyme_Purification Purify Wild-Type & Mutant Enzymes Enzyme_Assay Perform Enzyme Assays & Measure Initial Velocities (v₀) Enzyme_Purification->Enzyme_Assay Substrate_Preparation Prepare Substrate Solutions of Varying Concentrations Substrate_Preparation->Enzyme_Assay Data_Plotting Plot v₀ versus Substrate Concentration [S] Enzyme_Assay->Data_Plotting Michaelis_Menten_Fit Fit Data to Michaelis-Menten Equation using Non-linear Regression Data_Plotting->Michaelis_Menten_Fit Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) Michaelis_Menten_Fit->Determine_Parameters

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The kinetic analysis of wild-type and mutant enzymes provides invaluable insights into their catalytic mechanisms and substrate specificities. As demonstrated by the data for chlorocatechol 1,2-dioxygenase, even subtle changes in the enzyme structure can lead to significant alterations in kinetic behavior, such as a preference for different substrates[1]. This knowledge is fundamental for the rational design of enzymes with improved activities for specific pollutants, paving the way for more effective bioremediation strategies. The protocols and workflows presented here offer a foundational guide for researchers to conduct their own comparative kinetic studies and contribute to the growing field of environmental biotechnology.

References

Inter-laboratory study for the validation of a 3,5-Dichlorocatechol analytical method

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validated Analytical Methods for 3,5-Dichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the determination of this compound. While specific inter-laboratory validation data for this compound is not extensively documented in publicly available literature, this document outlines robust single-laboratory validated methods for dichlorocatechol analysis, offering a reliable benchmark for laboratories. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their sensitivity, specificity, and prevalence in analytical laboratories.

The performance data and detailed protocols presented herein are synthesized from established methodologies for related compounds, such as 4,5-Dichlorocatechol, and general guidelines for analytical method validation[1][2][3][4][5][6]. This guide is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of dichlorocatechols. These values are indicative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

Performance CharacteristicHPLC-UVGC-MS
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically in the mid to high µg/mL rangeTypically in the low to mid ng/mL range
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%
Specificity Good, can be affected by co-eluting compoundsExcellent, based on mass-to-charge ratio

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

a. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector[7].

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7].

  • Reference standard of this compound (purity >95%)[7][8][9].

  • HPLC-grade acetonitrile, methanol, and water[7].

  • Phosphoric acid or formic acid[7].

b. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v)[7]. The pH of the mobile phase is critical for good peak shape and should be maintained between 2.5 and 3.5[10].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 280-290 nm).

  • Injection Volume: 10 µL.

c. Standard and Sample Preparation

  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol[7].

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL)[7].

  • Sample Preparation: Dissolve the sample in the mobile phase. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary. Filter the final sample solution through a 0.45 µm syringe filter before injection[11].

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity, making it ideal for trace-level analysis of this compound. A derivatization step is typically required to improve the volatility and chromatographic behavior of the analyte[12].

a. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary GC column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Reference standard of this compound[8][9].

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13][14].

  • High-purity helium as the carrier gas.

  • Solvents such as dichloromethane and pyridine.

b. GC-MS Conditions

  • Inlet Temperature: 250 °C.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes[12].

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode (e.g., m/z 50-550) for qualitative analysis[12].

c. Standard and Sample Preparation with Derivatization

  • Sample Extraction: For aqueous samples, acidify to pH < 2 and perform a liquid-liquid extraction with dichloromethane. For solid samples, a Soxhlet or ultrasonic extraction can be used[12][15].

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add pyridine and the BSTFA + TMCS (99:1) derivatizing agent. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound[13][14].

  • Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS system.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis and the logical flow of the GC-MS analytical method.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Reverse-Phase Separation hplc->separation detection UV-Vis/PDA Detection separation->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Method_Flow extraction Sample Extraction (LLE or SPE) derivatization Derivatization (Silylation with BSTFA) extraction->derivatization injection GC Injection derivatization->injection separation Capillary GC Separation injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Mass Detection (SIM/Scan) ionization->detection quantification Data Analysis and Quantification detection->quantification

Caption: Logical flow of the GC-MS analytical method.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3,5-Dichlorocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dichlorocatechol (CAS No. 13673-92-2). All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment. This compound is a known irritant, causing skin, eye, and respiratory tract irritation.[1][2] Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Hazard and Exposure Data

While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have not been established, the intrinsic hazards of the compound necessitate a cautious approach. The following table summarizes its key hazard information and physical properties.

ParameterValueSource
CAS Number 13673-92-2[3][4]
Molecular Formula C₆H₄Cl₂O₂[3][4]
Molecular Weight 179.00 g/mol [2][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1][4]
Physical State Solid
Melting Point 79.5-84.5 °C
Storage Temperature +20°C[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment must be worn at all times when handling this chemical.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.ANSI Z87.1 approved
Hands Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected for damage before each use and changed immediately if contaminated.Follow manufacturer's chemical resistance guide.
Respiratory A NIOSH-approved N95 dust mask or higher is required when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust particles.NIOSH-approved
Body A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.N/A

Operational Plan: From Receipt to Disposal

Adherence to a standardized workflow is critical for minimizing the risk of exposure and contamination.

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Receiving and Inventory b Review Safety Data Sheet a->b c Prepare Work Area (Fume Hood) b->c d Don PPE c->d e Weighing and Transfer d->e f Experimental Use e->f g Decontaminate Work Area f->g j Segregate Waste f->j h Doff PPE g->h i Wash Hands Thoroughly h->i k Label Hazardous Waste Container j->k l Arrange for Licensed Disposal k->l G Hierarchy of Controls for this compound a Elimination/ Substitution b Engineering Controls a->b Most Effective a_desc Consider if a less hazardous chemical can be used. a->a_desc c Administrative Controls b->c b_desc Use of chemical fume hoods, proper ventilation. b->b_desc d PPE c->d Least Effective c_desc Standard operating procedures, safety training, clear labeling. c->c_desc d_desc Gloves, safety glasses, lab coat, respirator. d->d_desc

References

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